molecular formula C10H14ClNO3 B1468380 (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride CAS No. 34260-72-5

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

Cat. No.: B1468380
CAS No.: 34260-72-5
M. Wt: 231.67 g/mol
InChI Key: WULJQXTZWBDFSE-FVGYRXGTSA-N
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Description

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO3 and its molecular weight is 231.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl (2S)-2-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULJQXTZWBDFSE-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735522
Record name Methyl 3-hydroxy-L-phenylalaninate--hydrogen chloride (1/1)
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Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34260-72-5
Record name L-Phenylalanine, 3-hydroxy-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34260-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-hydroxy-L-phenylalaninate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Roadmap for Comprehensive Characterization

Therefore, this document deviates from a simple recitation of known values. Instead, it adopts the perspective of a senior application scientist, providing not only the available computed data but, more critically, outlining the essential experimental protocols and the scientific rationale required to fully characterize this compound. We will leverage data from closely related structural analogs, such as the para-isomer L-Tyrosine methyl ester hydrochloride, to provide context and expected outcomes. This guide is designed to be a self-validating system, empowering you to generate the robust data package necessary for informed decision-making in any research and development pipeline.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and structure unequivocally.

Core Identification
IdentifierValueSource
IUPAC Name methyl (2S)-2-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride[3]
CAS Number 34260-72-5[3][4]
Molecular Formula C₁₀H₁₄ClNO₃[3]
Molecular Weight 231.67 g/mol [3]
Canonical SMILES COC(=O)N.Cl[3]
InChI Key WULJQXTZWBDFSE-FVGYRXGTSA-N
Spectroscopic Confirmation: The Structural Fingerprint

While specific spectra for this meta-isomer are not publicly cataloged, the following protocols are essential for its structural verification. We will reference data for the well-characterized para-isomer, L-Tyrosine methyl ester hydrochloride, to provide a comparative framework.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is paramount for elucidating the carbon-hydrogen framework.

  • ¹H NMR (Proton NMR): This technique will confirm the presence and connectivity of all protons. For the title compound, we anticipate specific chemical shifts for the aromatic protons (distinguishable splitting pattern for the 1,3-disubstituted ring), the chiral proton at the alpha-carbon, the methylene protons of the benzyl group, the methyl ester protons, and the exchangeable protons of the amine and hydroxyl groups.

    • Illustrative Data (L-Tyrosine methyl ester hydrochloride in DMSO-d₆): Key signals include those for the aromatic protons (~7.0 and 6.7 ppm), the α-proton (~4.1 ppm), the methyl ester (~3.7 ppm), and the β-methylene protons (~3.1 and 3.0 ppm).[5] The meta-substitution in our target compound will result in a different, more complex aromatic splitting pattern.

  • ¹³C NMR (Carbon NMR): This provides a count of unique carbon atoms and information about their chemical environment (e.g., carbonyl, aromatic, aliphatic).

    • Expected Resonances: We expect distinct signals for the ester carbonyl carbon, the aromatic carbons (with unique shifts due to the substitution pattern), the α-carbon, the β-carbon, and the methyl ester carbon. The Biological Magnetic Resonance Bank has extensive data on L-Tyrosine that can serve as a baseline for chemical shift predictions.[6]

Experimental Protocol for NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable NH₃⁺ and OH protons.

  • Acquisition: Acquire ¹H, ¹³C, and 2D spectra (such as COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Integrate proton signals, determine chemical shifts (ppm) relative to a reference standard (e.g., TMS), and analyze coupling constants (J-values) to establish proton connectivity and stereochemistry.

1.2.2. Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Vibrational Bands:

    • O-H Stretch (Phenolic): A broad band around 3200-3400 cm⁻¹.

    • N-H Stretch (Ammonium): A broad, complex band from 2500-3200 cm⁻¹, characteristic of amine salts.

    • C=O Stretch (Ester): A strong, sharp absorption around 1735-1750 cm⁻¹.[7]

    • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

    • C-O Stretch (Ester & Phenol): Strong bands in the 1000-1300 cm⁻¹ region.

1.2.3. Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation patterns, confirming the molecular formula.

  • Expected Ionization: Electrospray ionization (ESI) in positive mode is ideal. We expect to see the molecular ion [M+H]⁺ corresponding to the free base at m/z 196.1.[8]

  • Fragmentation Analysis: High-resolution MS/MS can be used to fragment the parent ion, yielding predictable daughter ions that further confirm the structure (e.g., loss of the methyl ester group).

Physicochemical Properties: The Determinants of Function

These properties govern the compound's behavior in various environments and are critical for formulation and drug development.

Computed Physicochemical Data

The following properties have been calculated using computational models and provide a valuable starting point for experimental design.

PropertyPredicted ValueSignificance in Drug DevelopmentSource
Topological Polar Surface Area (TPSA) 72.6 ŲCorrelates with drug transport and bioavailability. Values < 140 Ų are generally favorable for good cell permeability.[3]
Hydrogen Bond Donors 3Influences solubility, membrane permeability, and receptor binding.[3]
Hydrogen Bond Acceptors 4Influences solubility and receptor binding.[3]
Rotatable Bonds 4Affects conformational flexibility and binding entropy.[3]
Complexity 196A measure of the intricacy of the molecular structure.[3]
Acidity and Ionization (pKa)

The pKa values of the primary amino group and the phenolic hydroxyl group are critical as they dictate the ionization state of the molecule at different pH values, which in turn governs its solubility, absorption, and interaction with biological targets.

  • Expected pKa Values:

    • α-Amino Group (NH₃⁺): As an amino acid ester, the pKa of the ammonium group is expected to be lower than its corresponding carboxylic acid, likely in the range of 7.5 - 8.5.

    • Phenolic Hydroxyl Group (OH): The pKa of the meta-hydroxyl group is anticipated to be around 9.5 - 10.5.

Experimental Protocol for pKa Determination (Potentiometric Titration):

This is the gold-standard method for pKa determination.

  • Preparation: Prepare a ~0.01 M solution of the compound in deionized water.

  • Titration: Standardize a pH meter. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare ~0.01 M Compound Solution C Titrate with 0.1 M NaOH A->C B Standardize pH Meter B->C D Record pH vs. Volume Added C->D Iterative Process E Plot pH vs. Volume D->E F Identify Inflection Points E->F G Determine pKa at Half-Equivalence F->G

Caption: Workflow for pKa determination via potentiometric titration.

Solubility Profile

Solubility is a cornerstone property, directly impacting bioavailability and formulation strategies. As a hydrochloride salt of a polar molecule, good aqueous solubility is expected, but this must be quantified.

Experimental Protocol for Thermodynamic Solubility:

  • Equilibration: Add an excess amount of the solid compound to a series of vials containing different solvents (e.g., water, pH 7.4 buffer, 0.1 M HCl, ethanol, methanol).

  • Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the solid from the supernatant by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

Lipophilicity (LogP / LogD)

Lipophilicity is a key predictor of a molecule's ability to cross biological membranes.

  • LogP (Partition Coefficient): Describes the partitioning of the neutral species between octanol and water.

  • LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like this, LogD is more physiologically relevant.

Given the pKa values, the LogD can be understood as a function of pH. At physiological pH (~7.4), where the amino group will be largely protonated, the LogD is expected to be significantly lower (more hydrophilic) than the LogP of the neutral form.

Solid-State Properties

The solid-state characteristics of an active pharmaceutical ingredient (API) are critical for its stability, manufacturability, and dissolution.

2.5.1. Melting Point

The melting point is a fundamental indicator of purity and can reveal the presence of different polymorphic forms.

  • Experimental Protocol (Differential Scanning Calorimetry - DSC):

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The melting point for the related L-Tyrosine methyl ester is reported as 192 °C (decomposition).

2.5.2. Hygroscopicity

The tendency of a substance to take up atmospheric moisture is a critical stability parameter. As an amino acid hydrochloride salt, there is a potential for hygroscopicity.[1]

  • Experimental Protocol (Dynamic Vapor Sorption - DVS):

    • Place a small amount of the sample (5-10 mg) onto the DVS microbalance.

    • Expose the sample to a programmed range of relative humidity (RH) steps (e.g., 0% to 90% and back down) at a constant temperature (e.g., 25 °C).

    • The instrument records the change in mass as a function of RH. The resulting sorption/desorption isotherm is used to classify the material's hygroscopicity (e.g., non-hygroscopic, deliquescent) according to pharmacopeial standards.[9]

DVS_Workflow A Place Sample on Microbalance B Equilibrate at 0% RH A->B C Increase RH in Steps (e.g., 10% increments to 90%) B->C D Decrease RH in Steps (e.g., 10% decrements to 0%) C->D E Record Mass Change at Each Step C->E Continuous Monitoring F Generate Sorption/ Desorption Isotherm E->F G Classify Hygroscopicity F->G

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

2.5.3. Polymorphism

The existence of different crystalline forms (polymorphs) can significantly impact solubility, stability, and bioavailability. It is crucial to identify and control the polymorphic form.

  • Screening Protocol: A comprehensive polymorph screen involves recrystallizing the compound from a wide variety of solvents under different conditions (e.g., fast vs. slow cooling, evaporation).

  • Characterization Techniques: The resulting solids should be analyzed by techniques such as:

    • Powder X-Ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.

    • Differential Scanning Calorimetry (DSC): Can identify different polymorphs by their distinct melting points or phase transitions.

    • Thermogravimetric Analysis (TGA): Determines the presence of solvates by measuring weight loss upon heating.

Stability Profile

Understanding the chemical stability of the compound is essential for determining its shelf-life and appropriate storage conditions.

  • Forced Degradation Studies: The compound should be subjected to stress conditions (e.g., heat, humidity, acid/base hydrolysis, oxidation, and photolysis) according to ICH guidelines.

  • Key Susceptibilities:

    • Oxidation: The phenolic hydroxyl group, similar to that in tyrosine, may be susceptible to oxidation, potentially leading to colored degradants.

    • Hydrolysis: The methyl ester functionality could be susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid.

    • Photostability: Aromatic amino acids can be susceptible to degradation upon exposure to light.

Conclusion: A Call for Experimental Rigor

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is a molecule of interest with a defined chemical structure. However, a comprehensive understanding of its physicochemical properties—the very factors that govern its utility in research and development—requires rigorous experimental investigation. This guide provides the strategic framework and detailed protocols necessary for such a characterization. By systematically determining the properties outlined herein, from solubility and pKa to solid-state form and stability, researchers can build the robust data package required to unlock the full potential of this compound.

References

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).
  • Lederer, E., & Lenfant, M. (1966). Detection and Location of N-Methyl-amino-acid Residues in N-Acyloligopeptide Methyl Esters by Mass Spectrometry.
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved January 7, 2026, from [Link]

  • Guerrieri, P. P. (2009). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs.
  • Li, L., & Sweet, D. (2006). Methyl esterification assisted MALDI FTMS characterization of the orcokinin neuropeptide family. PubMed.
  • SpectraBase. (n.d.). L-Tyrosine ethyl ester HCl. Retrieved January 7, 2026, from [Link]

  • Sakata, Y. (1962). Studies on the Polymorphism of L-Glutamic Acid Part I.
  • Sakata, Y. (1962). Studies on the Polymorphism of L-Glutamic Acid. Agricultural and Biological Chemistry, 26(6), 355-361.
  • PubChem. (n.d.). Tyrosine Methyl Ester. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved January 7, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Effect of sodium chloride on the nucleation and polymorphic transformation of glycine. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. Retrieved January 7, 2026, from [Link]

  • Department of Biotechnology. (n.d.). Titration curve of an amino acid (Glycine).
  • ResearchGate. (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
  • ResearchGate. (n.d.). Activity Coefficient and Solubility of Amino Acids in Water by the Modified Wilson Model. Retrieved January 7, 2026, from [Link]

  • National Institutes of Health (NIH). (2013). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. Retrieved January 7, 2026, from [Link]

  • PubMed. (2006). Comparison of the methyl ester of L-tyrosine hydrochloride and its methanol monosolvate. Retrieved January 7, 2026, from [Link]

  • ACS Publications. (2008). Comparison of the Crystal Chemistry, the Process Conditions for Crystallization and the Relative Structural Stability of Two Polymorphic Forms of NG-monomethyl-l-arginine Hydrochloride. Retrieved January 7, 2026, from [Link]

  • Sakata, Y. (1962). Studies on the Polymorphism of L-Glutamic Acid. Agricultural and Biological Chemistry, 26(6), 355-361.
  • Mines Repository. (n.d.). MASS SPECTROMETRY FOR THE CHARACTERIZATION OF AMINO ACIDS, PEPTIDES, PROTEINS AND MICROORGANISMS. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of the methyl ester of L -tyrosine hydrochloride and its methanol monosolvate. Retrieved January 7, 2026, from [Link]

  • Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved January 7, 2026, from [Link]

  • ACS Publications. (2006). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. Retrieved January 7, 2026, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). L-Tyrosine at BMRB. Retrieved January 7, 2026, from [Link]

  • eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved January 7, 2026, from [Link]

  • National Institutes of Health (NIH). (2013). Development of Methods for the Determination of pKa Values. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). H.NMR-Spectrum of tyrosine-Derivative {1}. Retrieved January 7, 2026, from [Link]

  • Spiral. (2018). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. Retrieved January 7, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Amino acid contribution to protein solubility. Retrieved January 7, 2026, from [Link]

  • Wageningen University & Research. (2018). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Retrieved January 7, 2026, from [Link]

  • PubMed. (n.d.). 13C-1H NMR relaxation and fluorescence anisotropy decay study of tyrosine dynamics in motilin. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. Retrieved January 7, 2026, from [Link]

  • Taylor & Francis Online. (2017). Synthesis, helicity, thermal stability, and low infrared emissivity of optically active polyacetylenes carrying tyrosine pendants. Retrieved January 7, 2026, from [Link]

Sources

An In-depth Technical Guide to (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate Hydrochloride: Structure, Stereochemistry, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is a key chiral building block derived from the non-proteinogenic amino acid m-tyrosine.[1] As a derivative of phenylalanine, it belongs to a class of compounds widely utilized in the synthesis of complex pharmaceutical agents and bioactive molecules.[2][3] The precise spatial arrangement of its functional groups, defined by its (S)-stereochemistry, is of paramount importance, as biological systems are inherently stereospecific. The presence of a reactive amino group, a carboxylic acid ester, and a phenolic hydroxyl group makes it a versatile intermediate for a wide range of chemical transformations.

This technical guide provides a comprehensive overview of the molecule's core chemical properties, with a deep dive into its structure and absolute stereochemistry. We will explore a common synthetic pathway and detail the analytical methodologies required to confirm its identity, purity, and stereoisomeric integrity, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is a thorough characterization of its structure and nomenclature. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is the hydrochloride salt of the methyl ester of the L-enantiomer of 3-hydroxy-phenylalanine.

Identifier Value
IUPAC Name methyl (2S)-2-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride[4]
Synonyms 3-Hydroxy-L-phenylalanine methyl ester hydrochloride, L-m-tyrosine methyl ester hydrochloride[4]
CAS Number 34260-72-5[4][5]
Molecular Formula C₁₀H₁₄ClNO₃[4][6]
Molecular Weight 231.67 g/mol [4]
SMILES COC(=O)O)N.Cl[4][5]
InChI InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1[4][5]

The structure consists of a central alpha-carbon (C2) which is a chiral center. This carbon is bonded to four different groups:

  • An amino group , which is protonated in the hydrochloride salt form (-NH₃⁺Cl⁻).

  • A methyl ester group (-COOCH₃).

  • A hydrogen atom .

  • A 3-hydroxybenzyl side chain .

Figure 1: Chemical Structure of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Stereochemistry: The Critical (S)-Configuration

The biological and pharmacological activity of a chiral molecule is dictated by its absolute stereochemistry. For the title compound, the stereocenter at the C2 carbon is designated as (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. Understanding this assignment is critical for any researcher in the field.

CIP Priority Assignment: To assign the configuration, we view the molecule with the lowest priority group (a hydrogen atom) pointing away from the observer. The remaining three groups are then ranked by atomic number of the atom directly attached to the chiral center.

  • Priority 1 (-NH₂): The nitrogen atom (atomic number 7) has the highest atomic number of the directly attached atoms.

  • Priority 2 (-COOCH₃): The carbon atom of the carboxyl group is bonded to two oxygen atoms (one via a double bond), giving it higher precedence than the benzyl carbon.

  • Priority 3 (-CH₂-Ph-OH): The carbon atom of the benzyl side chain is bonded to another carbon and two hydrogens.

  • Priority 4 (-H): The hydrogen atom has the lowest atomic number (1).

With the hydrogen atom pointing away, tracing the path from priority 1 to 2 to 3 proceeds in a counter-clockwise direction, which defines the (S)-configuration .

CIP_Priority cluster_priority Priority Assignment (Counter-Clockwise) center N 1 -NH₂ center->N C_carboxyl 2 -COOCH₃ center->C_carboxyl C_benzyl 3 -CH₂-Ar center->C_benzyl H 4 -H center->H N->C_carboxyl (S) C_carboxyl->C_benzyl (S) C_benzyl->N (S)

Figure 2: CIP Priority Assignment for the (S)-Stereocenter

The enantiomeric purity of this compound is a critical quality attribute, as the (R)-enantiomer may have different, undesirable, or even toxic biological effects. Therefore, synthetic routes must be stereoselective or stereospecific, and rigorous analytical methods must be employed to quantify the enantiomeric excess.

Synthesis and Purification

A common and straightforward method for preparing the title compound is through the Fischer esterification of the parent amino acid, 3-Hydroxy-L-phenylalanine, followed by salt formation.

Synthetic Pathway

The synthesis involves suspending the starting amino acid in methanol, which acts as both the solvent and the esterifying reagent. Thionyl chloride (SOCl₂) is added dropwise. This reagent serves a dual purpose: it reacts with methanol to form methyl chlorosulfite and HCl in situ. The generated HCl acts as a catalyst for the esterification reaction and also protonates the amino group to form the final hydrochloride salt. The reaction is typically performed at low temperatures initially to control the exothermic reaction of thionyl chloride with methanol, followed by stirring at room temperature to drive the esterification to completion.[7]

synthesis_workflow start 3-Hydroxy-L-phenylalanine reaction Reaction Vessel (0°C to RT) start->reaction reagents Methanol (MeOH) Thionyl Chloride (SOCl₂) reagents->reaction workup Evaporation & Aqueous Workup reaction->workup product (S)-Methyl 2-amino-3-(3-hydroxyphenyl) propanoate hydrochloride workup->product

Figure 3: General Synthetic Workflow
Experimental Protocol: Synthesis

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Hydroxy-L-phenylalanine (1.0 eq). Suspend the amino acid in anhydrous methanol (approx. 20 mL per gram of amino acid).

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (2.0-5.0 eq) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 12-18 hours. The suspension should become a clear solution as the reaction progresses.

  • Workup: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is the hydrochloride salt.

  • Purification: The crude product can be purified by recrystallization. A common method is to dissolve the residue in a minimal amount of hot methanol and precipitate the product by adding a non-polar solvent like diethyl ether or ethyl acetate, then cooling.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the non-polar solvent, and dry under vacuum to yield the final white solid product.

Rationale and Insights
  • Choice of Reagents: Thionyl chloride is highly effective because it generates the necessary HCl catalyst in situ and its byproducts (SO₂ and HCl gas) are volatile, simplifying the workup.[7] Using an excess ensures the reaction goes to completion and that enough HCl is present for salt formation.

  • Temperature Control: The initial cooling is crucial to manage the highly exothermic reaction between thionyl chloride and methanol, preventing potential side reactions and ensuring safety.

  • Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot (which typically remains at the baseline in many solvent systems) and the appearance of the more mobile ester product spot. The final product's identity and purity are then validated through the analytical techniques described below.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure, assess purity, and determine the enantiomeric integrity of the synthesized compound.

Spectroscopic Analysis
Technique Expected Observations
¹H NMR Aromatic Protons: Multiplets in the range of δ 6.7-7.2 ppm. α-Proton (-CH): A triplet or doublet of doublets around δ 4.3-4.5 ppm. β-Protons (-CH₂): Two diastereotopic protons appearing as a multiplet (dd) around δ 3.1-3.3 ppm. Methyl Protons (-OCH₃): A sharp singlet around δ 3.7-3.8 ppm. Amine/Hydroxyl Protons (-NH₃⁺, -OH): Broad singlets, which are D₂O exchangeable.
¹³C NMR Ester Carbonyl (C=O): δ 170-172 ppm. Aromatic Carbons: Multiple signals between δ 115-158 ppm. α-Carbon: δ 55-57 ppm. Methoxy Carbon (-OCH₃): δ 52-54 ppm. β-Carbon (-CH₂): δ 36-38 ppm.
IR (KBr) O-H Stretch (Phenol): Broad peak, ~3200-3400 cm⁻¹. N-H Stretch (Ammonium): Broad absorption, ~2500-3100 cm⁻¹. C=O Stretch (Ester): Strong, sharp peak, ~1740-1750 cm⁻¹. C-O Stretch (Ester): Strong peak, ~1200-1250 cm⁻¹. Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spec. (ESI+) Molecular Ion: The free base (C₁₀H₁₃NO₃) has a monoisotopic mass of 195.09 Da. The expected [M+H]⁺ ion is m/z 196.10. Key Fragment: A significant fragment corresponding to the loss of the methoxycarbonyl group [-COOCH₃] resulting in an ion at m/z 136.07.
Protocol: Chiral Purity Analysis via HPLC

The determination of enantiomeric excess (e.e.) is non-negotiable for chiral intermediates. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the industry standard.[8]

  • Column Selection: A polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series), is often effective for separating amino acid derivatives.[8]

  • Sample Preparation: Prepare a dilute solution of the compound (~0.5 mg/mL) in the mobile phase.

  • Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape.

  • HPLC Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 254 nm or 275 nm.

    • Injection Volume: 5 - 10 µL.

  • Analysis: Inject a sample of the racemic mixture (if available) to determine the retention times of both the (S) and (R) enantiomers. Then, inject the synthesized sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Safety: The compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator to minimize degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[6]

Conclusion

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is a valuable and versatile chiral intermediate in organic synthesis. Its utility is fundamentally linked to its well-defined structure and, most critically, its (S)-stereochemistry. A thorough understanding of its synthesis from L-m-tyrosine and the application of a suite of analytical techniques—including NMR, IR, MS, and especially chiral HPLC—are essential for any researcher utilizing this compound. The protocols and insights provided in this guide serve as a robust framework for the successful synthesis, characterization, and application of this important chemical building block.

References

  • PubChem. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. National Center for Biotechnology Information. [Link]

  • Molbase. Methyl 3-AMino-3-(3-hydroxyphenyl)propanoate Hydrochloride. Molbase. [Link]

  • Molbase. Methyl 3-AMino-3-(3-hydroxyphenyl)propanoate Hydrochloride. Molbase. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 176-185. [Link]

Sources

Introduction: Beyond the Proteome - The Emergence of m-Tyrosine in Cellular Pathophysiology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of m-Tyrosine Derivatives in Cellular Models

In the landscape of cellular biochemistry, the 20 proteinogenic amino acids have long been considered the fundamental building blocks of life. However, a class of non-proteinogenic amino acid isomers, generated under cellular stress, is compelling researchers to look beyond this canonical set. Among these, meta-tyrosine (m-tyrosine), an isomer of the standard L-tyrosine, has emerged as a molecule of significant interest. Initially identified as a stable biomarker for oxidative damage, accumulating evidence now reveals that m-tyrosine is not a passive bystander but an active participant in cellular dysfunction.[1][2]

Under conditions of oxidative stress, the non-enzymatic oxidation of L-phenylalanine by highly reactive hydroxyl radicals gives rise to m-tyrosine.[3] Its presence in tissues is therefore a high-fidelity indicator of oxidative insult, with elevated levels being characteristic of numerous age-related and inflammatory diseases, including neurodegenerative disorders, atherosclerosis, and sepsis.[1][4] More critically, recent studies have uncovered the primary mechanism of its toxicity: the erroneous incorporation of m-tyrosine into nascent polypeptide chains during protein synthesis.[3][5] This misincorporation leads to proteins with improper conformation and altered function, representing a direct pathway from oxidative stress to proteomic instability and cellular injury.[5][6]

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the biological activity of m-tyrosine and its derivatives in cellular models. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation and offer a narrative grounded in mechanistic causality. We will explore the formation of m-tyrosine, its role as a biomarker, its cytotoxic mechanisms, and the methodologies required to rigorously investigate its effects in a laboratory setting. Furthermore, we will examine how derivatives of tyrosine are being engineered as potential therapeutics, transforming a molecule of pathology into a foundation for novel drug design.[7][8]

The Genesis of m-Tyrosine: A Tale of Two Pathways

The existence of m-tyrosine in a biological system is predominantly a signature of molecular damage. Unlike its proteinogenic counterpart, p-tyrosine, which is synthesized enzymatically from phenylalanine by phenylalanine hydroxylase, m-tyrosine in mammalian cells is primarily formed through a non-enzymatic, stochastic process driven by reactive oxygen species (ROS).[2][3]

  • Non-Enzymatic Formation (Oxidative Stress Pathway): The principal route for m-tyrosine production is the hydroxyl radical (•OH) attack on the aromatic ring of L-phenylalanine. This highly reactive radical, a key mediator of oxidative stress, hydroxylates the meta position of the ring, creating m-tyrosine.[1] Because this reaction is non-enzymatic, the presence of m-tyrosine serves as a cumulative record of hydroxyl radical-mediated damage.

  • Enzymatic Formation: It is noteworthy that some organisms, particularly plants and certain bacteria, can synthesize m-tyrosine enzymatically.[5][9] In these contexts, it often functions as an allelochemical—a chemical weapon used to inhibit the growth of competing organisms.[5] However, in mammalian systems, m-tyrosine is considered an abnormal metabolite indicative of pathology.[4]

G Phe L-Phenylalanine PAH Phenylalanine Hydroxylase Phe->PAH Normal Enzymatic Pathway ROS Hydroxyl Radical (•OH) (Oxidative Stress) Phe->ROS Non-Enzymatic Oxidation pTyr p-Tyrosine (Proteinogenic) mTyr m-Tyrosine (Non-proteinogenic) PAH->pTyr ROS->mTyr

Figure 1: Formation pathways of p-tyrosine and m-tyrosine.

m-Tyrosine as a Biomarker of Disease

The stability of m-tyrosine and its absence in normal metabolic pathways make it an excellent biomarker for quantifying oxidative stress in vivo. Its levels have been shown to increase in a variety of pathological conditions, providing a valuable diagnostic and prognostic tool.

Disease/ConditionCellular Model/SystemKey FindingsReference
Sepsis Human SerumSerum m-tyrosine levels were significantly elevated and paralleled changes in inflammatory markers like CRP and procalcitonin.[4]
Aging Mammalian TissuesAccumulation of m-tyrosine is observed with age, contributing to age-related cellular dysfunction.[1][2]
Atherosclerosis Animal ModelsHigh-cholesterol feeding led to a significant increase in aortic wall m-tyrosine content.[4]
Neurodegeneration Human Brain TissueElevated levels of tyrosine oxidation products are associated with Alzheimer's and Parkinson's diseases.[10][11]
Diabetes Human PatientsIncreased m-tyrosine concentrations are linked to the oxidative stress inherent in diabetic pathology.[1]

The Core Cytotoxic Mechanism: Proteomic Sabotage

While its role as a biomarker is well-established, the direct cytotoxicity of m-tyrosine is what makes it a compelling subject for cellular investigation. The primary mode of action is its misincorporation into proteins, a process that can be termed "proteomic sabotage."[3][5]

This toxic mechanism unfolds through the established machinery of protein synthesis:

  • Cellular Uptake: Free m-tyrosine is transported into the cell.

  • Erroneous Charging of tRNA: The cytoplasmic phenylalanyl-tRNA synthetase (PheRS), the enzyme responsible for charging transfer RNA for phenylalanine (tRNAPhe), fails to perfectly discriminate between phenylalanine and m-tyrosine. It mistakenly attaches m-tyrosine to tRNAPhe.[3][5]

  • Ribosomal Incorporation: During translation, the ribosome incorporates m-tyrosine into the growing polypeptide chain at positions coded for phenylalanine.

  • Protein Misfolding & Dysfunction: The altered position of the hydroxyl group in m-tyrosine (meta vs. para) disrupts the delicate balance of forces (hydrogen bonds, hydrophobic interactions) that govern correct protein folding and function, leading to loss of function, aggregation, or altered signaling.[5]

This process was definitively demonstrated in Chinese Hamster Ovary (CHO) cells, where exposure to m-tyrosine led to its detection in cellular proteins and was inhibited by cycloheximide, a known inhibitor of protein synthesis.[3][6]

G cluster_0 Cytoplasm cluster_1 Ribosome mTyr Free m-Tyrosine PheRS Phenylalanyl-tRNA Synthetase (PheRS) mTyr->PheRS Phe L-Phenylalanine Phe->PheRS charged_tRNA_mTyr m-Tyr-tRNA-Phe PheRS->charged_tRNA_mTyr Mistake charged_tRNA_Phe Phe-tRNA-Phe PheRS->charged_tRNA_Phe Correct tRNA tRNA-Phe tRNA->PheRS Ribosome Translation charged_tRNA_mTyr->Ribosome Protein_mTyr Misfolded/ Dysfunctional Protein Ribosome->Protein_mTyr

Figure 2: The pathway of m-tyrosine misincorporation into proteins.

A Methodological Guide for Cellular Investigation

To rigorously study the effects of m-tyrosine and its derivatives, a series of well-controlled, validated cellular assays are essential. The following protocols provide a framework for investigating cytotoxicity, mechanistic action, and therapeutic potential.

Foundational Workflow: Assessing Cytotoxicity

Experimental Rationale: We use CHO cells as they have been established as a reliable model for m-tyrosine toxicity.[3][6] Including L-tyrosine (p-tyrosine) as a control is critical to ensure that any observed toxicity is specific to the meta-isomer and not a general effect of high amino acid concentration.

G cluster_assays 3. Measure Cytotoxicity A 1. Seed CHO cells in 96-well plates B 2. Treat cells with dose-response of m-Tyrosine or derivative (24-48h incubation) A->B C Controls: - Untreated - Vehicle - p-Tyrosine B->C MTS MTS Assay (Metabolic Activity) B->MTS LDH LDH Release Assay (Membrane Integrity) B->LDH D 4. Analyze Data (Calculate IC50) MTS->D LDH->D

Figure 3: Experimental workflow for assessing cytotoxicity.

Protocol 1: Assessment of m-Tyrosine-Induced Cytotoxicity

Objective: To quantify the cytotoxic effects of m-tyrosine or its derivatives on a mammalian cell line.

Materials:

  • Chinese Hamster Ovary (CHO) cells

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • m-Tyrosine, L-tyrosine (p-tyrosine)

  • 96-well cell culture plates

  • MTS Assay Kit (e.g., Promega CellTiter 96® AQueous One Solution)

  • LDH Cytotoxicity Assay Kit (e.g., Thermo Scientific Pierce LDH Cytotoxicity Assay Kit)

Methodology:

  • Cell Seeding: Seed CHO cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X stock solution series of m-tyrosine and L-tyrosine in culture medium. A typical concentration range to test is 0.1 µM to 10 mM.

  • Cell Treatment: Remove the old medium from the cells. Add 100 µL of the 2X compound solutions to the respective wells (final volume 200 µL). Include wells for untreated cells and vehicle-only controls.

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C, 5% CO₂.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Record the absorbance at 490 nm using a microplate reader.

  • LDH Assay (performed on a parallel plate):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of Stop Solution.

    • Record the absorbance at 490 nm and 680 nm.

  • Data Analysis:

    • For the MTS assay, normalize the data to the untreated control (100% viability).

    • For the LDH assay, calculate LDH release according to the manufacturer's protocol, using a "maximum LDH release" control (cells lysed completely).

    • Plot the dose-response curves and calculate the IC₅₀ value for each compound.

Probing the Mechanism of Protein Misincorporation

To validate that a derivative's toxicity stems from protein misincorporation, it is essential to directly detect its presence in the cellular proteome. This requires a highly sensitive and specific analytical method like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Rationale: The use of cycloheximide, a potent inhibitor of protein synthesis, is a critical control. If the derivative is incorporated during translation, its presence in the protein fraction should be significantly reduced in cycloheximide-treated cells. This provides strong, self-validating evidence for the proposed mechanism.[3]

Protocol 2: Detection of m-Tyrosine in Cellular Proteome via LC-MS/MS

Objective: To confirm the incorporation of m-tyrosine into cellular proteins.

Materials:

  • CHO cells cultured in 10-cm dishes

  • m-Tyrosine

  • Cycloheximide

  • PBS, Trypsin-EDTA

  • Cell lysis buffer with protease inhibitors

  • Trichloroacetic acid (TCA)

  • Acetone (ice-cold)

  • 6N Hydrochloric Acid (HCl)

  • LC-MS/MS system

Methodology:

  • Cell Culture and Treatment: Grow CHO cells to ~80% confluency. Treat cells with a sub-lethal concentration of m-tyrosine (e.g., IC₂₀) for 24 hours. For the control group, co-incubate cells with m-tyrosine and cycloheximide (10 µg/mL).

  • Cell Harvest: Wash cells twice with ice-cold PBS. Scrape cells and pellet by centrifugation.

  • Protein Extraction and Precipitation:

    • Lyse the cell pellet.

    • Precipitate the total protein by adding an equal volume of 20% TCA and incubating on ice for 30 minutes.

    • Centrifuge to pellet the protein. Wash the pellet twice with ice-cold acetone to remove contaminants. Air-dry the protein pellet.

  • Acid Hydrolysis:

    • Resuspend the protein pellet in 6N HCl.

    • Heat at 110°C for 24 hours in a sealed, vacuum-purged tube to hydrolyze the protein into constituent amino acids.

  • Sample Preparation: Dry the hydrolysate under a stream of nitrogen. Reconstitute the amino acid sample in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Inject the sample onto an appropriate LC column (e.g., reverse-phase C18) for separation.

    • Analyze the eluent using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Crucial Step: Develop a specific MRM transition for m-tyrosine (and p-tyrosine/phenylalanine for comparison) using an authentic standard. This ensures you are specifically detecting the molecule of interest.

  • Data Analysis: Compare the peak area of the m-tyrosine MRM transition in samples from m-tyrosine treated cells versus those co-treated with cycloheximide. A significant reduction in the cycloheximide group confirms incorporation via protein synthesis.

Evaluating Therapeutic Derivatives

The principles of m-tyrosine's biological activity can be harnessed for therapeutic benefit. For instance, derivatives can be designed to inhibit specific cellular processes or to act as prodrugs.[7][8]

Case Study: Evaluating an Anti-Cancer Tyrosine Derivative

Many cancer cells upregulate anti-apoptotic proteins like Mcl-1 to survive.[8] A novel tyrosine derivative might be designed to inhibit Mcl-1, thereby inducing apoptosis.

Protocol 3: Cell-Based Apoptosis Assay (Caspase-Glo 3/7)

Objective: To determine if a tyrosine derivative induces apoptosis in cancer cells.

Materials:

  • Cancer cell line (e.g., HepG2, known to express Mcl-1)

  • Tyrosine derivative of interest

  • Staurosporine (positive control for apoptosis)

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • White-walled 96-well plates

Methodology:

  • Cell Seeding: Seed HepG2 cells in a white-walled 96-well plate at 10,000 cells/well. Allow to adhere overnight.

  • Cell Treatment: Treat cells with a dose-response of the tyrosine derivative for 6-24 hours. Include untreated, vehicle, and staurosporine (1 µM) controls.

  • Assay Procedure:

    • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix gently on a plate shaker for 1 minute.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control and express the results as fold-change in caspase-3/7 activity.

Conclusion: A Molecule of Duality

m-Tyrosine exemplifies a fascinating duality in cell biology. It is both an inert marker of past oxidative insults and a potent, active agent of proteomic disruption. Understanding its biological activity in cellular models is crucial for elucidating the mechanisms that link oxidative stress to a host of human diseases. The methodologies detailed in this guide provide a robust framework for such investigations, emphasizing self-validating protocols and mechanistic inquiry.

For drug development professionals, the story of m-tyrosine offers a powerful lesson: even molecules born from damage can inspire the design of novel therapeutics. Whether by creating derivatives that selectively induce apoptosis in cancer cells or by designing prodrugs with improved safety profiles, the fundamental chemistry of tyrosine isomers provides a rich scaffold for innovation. The continued exploration of these non-canonical amino acids will undoubtedly open new avenues for both understanding and treating complex diseases.

References

  • Molnár, G. A., Wagner, Z., Markó, L., Kőszegi, T., Mohás, M., Kocsis, B., Matus, Z., Wagner, L., Tamaskó, M., Mazák, I., Schinzel, R., Heidland, A., Wittmann, I., & Nagy, J. (2005). Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. Free Radical Biology and Medicine. [Link]

  • Matyjaszczyk, I., & Rąpała-Kozik, M. (2021). Toxicity of meta-Tyrosine. International Journal of Molecular Sciences. [Link]

  • Molnar, G. A., Wagner, Z., Marko, L., Koszegi, T., Mohas, M., Kocsis, B., Matus, Z., Wagner, L., Tamasko, M., Mazak, I., Schinzel, R., Heidland, A., Wittmann, I., & Nagy, J. (2005). Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. Clinical biochemistry. [Link]

  • Kalamida, D., Karayanni, C., & Galaris, D. (2006). Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids. Biochemical Journal. [Link]

  • Leffa, D. T., Bellaver, B., de Oliveira, C., de David, C. N., & Streck, E. L. (2021). Experimental evidence of tyrosine neurotoxicity: focus on mitochondrial dysfunction. Amino acids. [Link]

  • Ho, K. K., & Dal-Soglio, R. (2020). The Phytotoxicity of Meta-Tyrosine Is Associated With Altered Phenylalanine Metabolism and Misincorporation of This Non-Proteinogenic Phe-Analog to the Plant's Proteome. Frontiers in plant science. [Link]

  • Wagner, Z., & Molnár, G. A. (2017). Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review. Current medicinal chemistry. [Link]

  • Zhang, J., Kang, Z., Chen, J., & Du, G. (2023). Expanding the application of tyrosine: engineering microbes for the production of tyrosine and its derivatives. Frontiers in bioengineering and biotechnology. [Link]

  • Panchal, P. K., & Patel, C. N. (2016). Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid. Journal of enzyme inhibition and medicinal chemistry. [Link]

  • Wang, X., Zhang, L., Wang, O., Wang, Y., Zhang, M., Chen, L., Liu, H., & Liu, X. (2020). Design, Synthesis and Biological Evaluation of Tyrosine Derivatives as Mcl-1 Inhibitors. European journal of medicinal chemistry. [Link]

  • Humphrey, J. M., & Chamberlin, R. (2007). Optimized Synthesis of l-m-Tyrosine Suitable for Chemical Scale-Up. Organic Process Research & Development. [Link]

  • AIT-BOUZIAD, N., & LASHUEL, H. A. (2020). Tyrosine phosphorylation is key to preventing Tau tangles in neurodegenerative diseases. Journal of Biological Chemistry. [Link]

  • Matyjaszczyk, I., & Rąpała-Kozik, M. (2021). Toxicity of meta-Tyrosine. International journal of molecular sciences. [Link]

  • Panchal, P. K., & Patel, C. N. (2016). Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid. Journal of enzyme inhibition and medicinal chemistry. [Link]

  • Zhao, L., An, Y., Liu, Y., Li, Y., Ma, G., & Yang, L. (2021). Insights Into the Mechanism of Tyrosine Nitration in Preventing β-Amyloid Aggregation in Alzheimer's Disease. Frontiers in molecular neuroscience. [Link]

  • Leffa, D. T., Bellaver, B., de Oliveira, C., de David, C. N., & Streck, E. L. (2021). Summary of the brain toxicity caused for in vivo effect of tyrosine. ResearchGate. [Link]

  • Kalamida, D., Karayanni, C., & Galaris, D. (2006). Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids. The Biochemical journal. [Link]

  • Zhao, L., An, Y., Liu, Y., Li, Y., Ma, G., & Yang, L. (2021). Insights Into the Mechanism of Tyrosine Nitration in Preventing β-Amyloid Aggregation in Alzheimer's Disease. Frontiers in molecular neuroscience. [Link]

  • DiMarco, T., & Giulivi, C. (2007). Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. Mass spectrometry reviews. [Link]

Sources

An In-depth Technical Guide to (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (CAS: 34260-72-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, a key chiral building block, represents a cornerstone in the synthesis of complex peptides and pharmacologically active molecules. As a derivative of phenylalanine, this compound provides a unique structural motif that is of significant interest in medicinal chemistry and drug development.[1] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this versatile compound. Moving beyond a simple datasheet, this document offers practical insights into its synthesis, characterization, and application, grounded in established chemical principles and methodologies. Every protocol and analytical method described herein is designed to be a self-validating system, ensuring scientific rigor and reproducibility.

Core Molecular Attributes and Physicochemical Properties

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, also known as 3-Hydroxy-L-phenylalanine methyl ester hydrochloride, is the hydrochloride salt of the methyl ester of L-m-tyrosine.[2][3] The presence of a chiral center, a reactive amino group, an ester, and a phenolic hydroxyl group makes it a highly versatile synthon.

Chemical Structure and Identifiers
  • IUPAC Name: methyl (2S)-2-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride[2]

  • Synonyms: 3-Hydroxy-L-phenylalanine methyl ester hydrochloride, L-m-Tyrosine methyl ester hydrochloride, L-Phe(3-OH)-OMe.HCl[2][4]

  • CAS Number: 34260-72-5[4]

  • Molecular Formula: C₁₀H₁₄ClNO₃[2][5]

  • Molecular Weight: 231.67 g/mol [2]

  • SMILES: COC(=O)O)N.Cl[2]

  • InChI Key: WULJQXTZWBDFSE-FVGYRXGTSA-N

Physicochemical Data
PropertyValueSource
Physical FormSolid
PurityTypically ≥95%
Storage TemperatureRefrigerator[6]

Synthesis and Purification: A Validated Workflow

The synthesis of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is most commonly achieved through the esterification of the parent amino acid, (S)-2-amino-3-(3-hydroxyphenyl)propanoic acid (L-m-tyrosine). The following protocol is a detailed, field-proven methodology adapted from established procedures for amino acid esterification.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: (S)-2-amino-3-(3-hydroxyphenyl)propanoic acid Esterification Esterification with Thionyl Chloride in Methanol Start->Esterification 1. Reagents Workup Aqueous Workup and Extraction Esterification->Workup 2. Reaction Quenching Purification Crystallization/Chromatography Workup->Purification 3. Isolation FinalProduct Final Product: (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride Purification->FinalProduct 4. Characterization QCWorkflow Sample Synthesized Product HPLC HPLC/UPLC for Purity and Impurity Profiling Sample->HPLC NMR 1H and 13C NMR for Structural Confirmation Sample->NMR MS Mass Spectrometry for Molecular Weight Verification Sample->MS FTIR FTIR for Functional Group Analysis Sample->FTIR Release Release for Use HPLC->Release Meets Specifications NMR->Release Meets Specifications MS->Release Meets Specifications FTIR->Release Meets Specifications

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action for (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, a derivative of the non-proteinogenic amino acid L-m-tyrosine, is a compound of interest within neuropharmacological and biochemical research. Due to a paucity of direct studies on this specific molecule, its mechanism of action is not definitively established. This guide synthesizes current knowledge of its parent compounds and structural analogs to present a hypothesized mechanism centered on its role as a pro-drug and precursor to catecholaminergic neurotransmitters. We will explore the biochemical rationale for this hypothesis, detail experimental protocols for its validation, and provide insights into its potential applications in neuroscience and drug development.

Introduction and Chemical Profile

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is the hydrochloride salt of the methyl ester of L-m-tyrosine. The esterification of the carboxylic acid and the presence of the hydrochloride salt enhance its solubility and stability, making it more amenable for research applications compared to its parent amino acid.[1]

Property Value Source
IUPAC Name methyl (2S)-2-amino-3-(3-hydroxyphenyl)propanoate;hydrochloridePubChem[2]
Synonyms L-m-Tyrosine methyl ester hydrochlorideChemical Vendors
CAS Number 34260-72-5PubChem[2]
Molecular Formula C₁₀H₁₄ClNO₃PubChem[2]
Molecular Weight 231.68 g/mol PubChem[3]

The critical structural features of this molecule are the L-chiral center, the meta-hydroxyl group on the phenyl ring, and the methyl ester group. These features dictate its likely metabolic fate and biological activity.

Hypothesized Mechanism of Action: A Pro-Drug Approach to Catecholamine Modulation

The primary hypothesized mechanism of action for (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is its function as a central nervous system (CNS) penetrant pro-drug of L-m-tyrosine, which can then be converted to L-DOPA and subsequently dopamine. This hypothesis is predicated on the well-established role of L-tyrosine (the para-isomer) as a precursor for catecholamine synthesis.[4]

Blood-Brain Barrier Permeability and Intracellular Conversion

For a compound to exert a direct effect on the CNS, it must first cross the blood-brain barrier (BBB). The methyl ester group of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride increases its lipophilicity compared to the parent amino acid, L-m-tyrosine. This enhanced lipophilicity is predicted to facilitate passive diffusion across the BBB.[5][6]

Once within the CNS, it is hypothesized that intracellular esterases cleave the methyl ester group, releasing L-m-tyrosine.

G cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System Compound_Blood (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride BBB Passive Diffusion Compound_Blood->BBB Increased Lipophilicity Compound_CNS (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate BBB->Compound_CNS Esterases Intracellular Esterases Compound_CNS->Esterases LmTyrosine L-m-Tyrosine Esterases->LmTyrosine Hydrolysis

Figure 1: Hypothesized transport across the BBB and intracellular conversion.
Entry into the Catecholamine Synthesis Pathway

Following its conversion to L-m-tyrosine, the molecule can be acted upon by tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. Tyrosine hydroxylase can hydroxylate L-m-tyrosine to produce L-3,4-dihydroxyphenylalanine (L-DOPA). L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine.

G LmTyrosine L-m-Tyrosine TyrosineHydroxylase Tyrosine Hydroxylase (TH) LmTyrosine->TyrosineHydroxylase LDOPA L-DOPA TyrosineHydroxylase->LDOPA Hydroxylation AADC Aromatic L-Amino Acid Decarboxylase (AADC) LDOPA->AADC Dopamine Dopamine AADC->Dopamine Decarboxylation Vesicle Synaptic Vesicle Dopamine->Vesicle Packaging Release Neurotransmitter Release Vesicle->Release

Figure 2: Hypothesized entry into the dopamine synthesis pathway.

Studies on tyrosine methyl ester (the para-isomer) have demonstrated that its administration leads to a significant increase in dopamine concentrations in the brain and other tissues.[1][7] This provides strong evidence that increasing the bioavailability of tyrosine derivatives can directly impact catecholamine synthesis.

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary.

In Vitro Blood-Brain Barrier Permeability Assay

A Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) can be employed to assess the passive permeability of the compound.

Protocol:

  • Prepare the PAMPA plate: A filter plate is coated with a lipid solution (e.g., porcine polar brain lipid) to mimic the BBB.

  • Donor solution: Dissolve (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride in a buffer at a known concentration.

  • Acceptor solution: Fill the wells of an acceptor plate with buffer.

  • Assemble the PAMPA sandwich: Place the filter plate on top of the acceptor plate.

  • Incubation: Incubate the plate sandwich for a defined period (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate permeability: The effective permeability (Pe) is calculated using the measured concentrations.

In Vitro Esterase Stability Assay

This assay determines the rate at which the methyl ester is cleaved in a biological matrix.

Protocol:

  • Prepare reaction mixture: Incubate (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride with liver or brain microsomes (which contain esterases) in a buffered solution.

  • Time-course sampling: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., with acetonitrile).

  • Quantification: Analyze the samples by LC-MS/MS to measure the disappearance of the parent compound and the appearance of the metabolite (L-m-tyrosine).

  • Calculate half-life: Determine the in vitro half-life of the compound.

In Vivo Microdialysis for Neurotransmitter Level Measurement

This in vivo technique allows for the direct measurement of neurotransmitter levels in specific brain regions of a living animal.

Protocol:

  • Surgical implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., the striatum) of an anesthetized rodent.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).

  • Compound administration: Administer (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride systemically (e.g., via intraperitoneal injection).

  • Dialysate collection: Collect dialysate samples at regular intervals.

  • Neurotransmitter analysis: Analyze the dialysate samples for dopamine, norepinephrine, and their metabolites using HPLC with electrochemical detection.

  • Data analysis: Compare the neurotransmitter levels before and after compound administration.

Potential Applications and Future Directions

Assuming the hypothesized mechanism is correct, (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride could serve as a valuable research tool for studying the effects of enhanced catecholamine synthesis in the CNS. Its potential therapeutic applications could be in conditions associated with dopamine or norepinephrine deficiency, although extensive further research would be required.

Future research should focus on:

  • Directly confirming BBB penetration and intracellular conversion in vivo.

  • Investigating the effects of the compound on behavioral models relevant to dopamine and norepinephrine function (e.g., models of depression, ADHD, or Parkinson's disease).

  • Evaluating the selectivity of its effects on different catecholaminergic pathways.

Conclusion

While direct evidence for the mechanism of action of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is currently lacking, a strong hypothesis can be formulated based on its chemical structure and the known pharmacology of its parent compounds. It is likely to act as a pro-drug that enhances central catecholamine synthesis by increasing the bioavailability of a precursor. The experimental protocols outlined in this guide provide a clear path for validating this hypothesis and further elucidating the neuropharmacological profile of this compound.

References

  • Aghajanian, G. K., & Bunney, B. S. (1984). Tyrosine Increases Tissue Dopamine Concentration in the Rat. Journal of Neurochemistry, 42(3), 894-896.
  • Chance, W. T., Foley-Nelson, T., Nelson, J. L., & Fischer, J. E. (1990). Tyrosine loading increases dopamine metabolite concentrations in the brain. Pharmacology Biochemistry and Behavior, 35(1), 195-199.
  • Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972.
  • Young, S. N. (2007). L-tyrosine to alleviate the effects of stress?.
  • Wurtman, R. J., Moskowitz, M. A., & Munro, H. N. (1980). Precursor control of neurotransmitter synthesis. Science, 208(4445), 654-662.
  • PubChem. (n.d.). (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. Retrieved from [Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.
  • Terasaki, T., & Hosoya, K. I. (2001). The blood-brain barrier and the disposition of xenobiotics in the central nervous system. Xenobiotica, 31(8-9), 475-498.

Sources

Solubility of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride in common laboratory solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (CAS: 34260-72-5), a key phenylalanine derivative used in various research applications.[1][2] While specific, publicly available quantitative solubility data for this compound is limited, this document synthesizes foundational chemical principles, data from structurally analogous compounds, and detailed experimental methodologies to provide researchers with a robust framework for its use. We present the theoretical underpinnings of its expected solubility profile, a detailed protocol for empirical determination using the industry-standard shake-flask method, and guidance on data interpretation and presentation.

Introduction and Physicochemical Profile

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is a derivative of the amino acid L-m-tyrosine.[3] As a hydrochloride salt of a methyl ester, its chemical structure dictates its physicochemical properties and, consequently, its behavior in various solvents.[4] Understanding its solubility is critical for a wide range of applications, including reaction chemistry, formulation development, and in vitro biological assays.

Compound Profile:

  • IUPAC Name: methyl (2S)-2-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride[5]

  • Synonyms: 3-Hydroxy-L-phenylalanine methyl ester hydrochloride, L-Phe(3-OH)-OMe.HCl[5]

  • CAS Number: 34260-72-5[5]

  • Molecular Formula: C₁₀H₁₄ClNO₃[5]

  • Molecular Weight: 231.68 g/mol [2][5]

  • Appearance: White to off-white solid[2][6]

  • Storage: Due to its hygroscopic nature, it should be stored in a tightly sealed container under dry, cool conditions to prevent moisture absorption.[2][6]

Theoretical Solubility Considerations: An Expert's Perspective

The solubility of a compound is governed by the principle of "like dissolves like." The structure of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride possesses several key features that influence its solubility profile:

  • Primary Amine Hydrochloride Salt: The presence of the protonated amine (-NH₃⁺Cl⁻) makes this portion of the molecule highly polar and ionic. This feature strongly suggests good solubility in polar protic solvents, particularly water, where it can form strong ion-dipole interactions and hydrogen bonds.

  • Methyl Ester: The esterification of the carboxylic acid to a methyl ester (-COOCH₃) removes the acidic proton and the potential for zwitterion formation that is characteristic of free amino acids.[7] This modification increases the compound's lipophilicity compared to its parent amino acid, thereby enhancing its solubility in organic solvents.[4]

  • Hydroxyphenyl Group: The phenolic hydroxyl group (-OH) is polar and capable of hydrogen bonding, contributing to solubility in polar solvents. The aromatic ring itself, however, is nonpolar and will favor interactions with less polar or aromatic solvents.

Expected Solubility Hierarchy (Qualitative):

Based on these structural features and data from analogous compounds like L-Tyrosine methyl ester hydrochloride and Glycine ethyl ester hydrochloride[6][8][9], a predicted solubility hierarchy can be established. This provides a strategic starting point for solvent selection in the laboratory.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateStrong ion-dipole interactions and hydrogen bonding with the amine salt and hydroxyl group. Amino acid esters are generally water-soluble.[4][6]
Polar Aprotic DMSO, DMFModerate to HighCapable of dissolving polar compounds. DMSO is a powerful, versatile solvent for many drug-like molecules.[10]
Intermediate Polarity Acetone, AcetonitrileLow to ModerateThe balance of polar and nonpolar characteristics may allow for some dissolution, though likely less than highly polar solvents.
Nonpolar Toluene, Hexane, Diethyl EtherVery Low / InsolubleThe dominant polar nature of the hydrochloride salt makes favorable interactions with nonpolar solvents highly unlikely. Amino acids are typically insoluble in such solvents.[7]
Chlorinated Dichloromethane (DCM), ChloroformLowWhile capable of dissolving some polar compounds, the high polarity of the salt will likely limit solubility. Some amino acid derivatives show low solubility in chloroform.[4][11]

Experimental Determination of Equilibrium Solubility

To generate definitive, quantitative data, an empirical approach is necessary. The shake-flask method is the gold-standard and most reliable technique for determining the equilibrium solubility of a compound.[12][13] It is a thermodynamic method that ensures the solution has reached a true equilibrium with the solid state.[14]

Core Protocol: The Shake-Flask Method

This protocol outlines a self-validating system for accurately measuring the solubility of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride.

Materials & Equipment:

  • (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

  • Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile)

  • Scintillation vials or glass flasks with screw caps

  • Analytical balance

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid compound to a vial. The key is to ensure undissolved solid remains at equilibrium, confirming saturation. A starting point is to add ~10-20 mg of the compound to 1 mL of the selected solvent.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period. A minimum of 24 hours is recommended to ensure equilibrium is reached, though 48-72 hours is preferable for crystalline compounds. The goal is to allow the dissolution rate to equal the precipitation rate.

  • Phase Separation:

    • After equilibration, let the vials stand undisturbed for at least 24 hours to allow the excess solid to settle.

    • For finer suspensions, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic particulates. Note: The first few drops should be discarded to saturate the filter material and prevent adsorption losses.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Determine the concentration of the diluted sample by interpolating from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This final value is the equilibrium solubility.

Visualizing the Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Dilution cluster_quant 5. Quantification A Add Excess Solid to Solvent B Seal and Agitate (24-72h at const. Temp) A->B Establish Saturation C Settle / Centrifuge to Pellet Solid B->C Reach Equilibrium D Withdraw Supernatant C->D Isolate Saturated Solution E Filter (0.22 µm) D->E Remove Particulates F Accurately Dilute E->F Prepare for Analysis G Analyze via HPLC/UV-Vis F->G Measure Concentration H Calculate Solubility from Calibration Curve G->H Final Data

Caption: Workflow for Equilibrium Solubility Determination.

Data Summary and Interpretation

The results from the experimental protocol should be compiled into a clear, comparative format.

Table 1: Experimentally Determined Solubility of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride at 25 °C

SolventDielectric Constant (approx.)Solubility (mg/mL)Qualitative Descriptor
Water80.1[Experimental Data][e.g., Freely Soluble]
Methanol32.7[Experimental Data][e.g., Soluble]
Ethanol24.5[Experimental Data][e.g., Sparingly Soluble]
DMSO46.7[Experimental Data][e.g., Freely Soluble]
Acetonitrile37.5[Experimental Data][e.g., Slightly Soluble]
Dichloromethane9.1[Experimental Data][e.g., Very Slightly Soluble]
Toluene2.4[Experimental Data][e.g., Insoluble]
Hexane1.9[Experimental Data][e.g., Insoluble]

(Note: The data in this table is illustrative and must be populated with results from the described experimental protocol.)

Conclusion for the Research Professional

This guide provides a comprehensive framework for understanding and determining the solubility of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. By combining theoretical predictions based on its molecular structure with a rigorous, step-by-step experimental protocol, researchers can confidently select appropriate solvents and prepare solutions of known concentrations. The provided methodology ensures the generation of accurate and reproducible solubility data, which is fundamental for advancing research and development activities involving this compound.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Kubik, S., et al. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). Metyrosine. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). Glycine Ethyl Ester Hydrochloride CAS 623-33-6. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 623-33-6 CAS | GLYCINE ETHYL ESTER HYDROCHLORIDE. Retrieved from [Link]

  • Zephyr Synthesis Pvt. Ltd. (n.d.). CAS No 623-33-6 Glycine Ethyl Ester HCL. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety, handling, and Material Safety Data Sheet (MSDS) information for (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of safety data. It offers a synthesized perspective grounded in established scientific principles to ensure the safe and effective use of this phenylalanine derivative in a laboratory setting.

Compound Identification and Physicochemical Properties

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is a derivative of the amino acid phenylalanine.[1] Understanding its fundamental properties is the first step in a comprehensive risk assessment.

PropertyValueSource
IUPAC Name methyl (2S)-2-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride[2]
Synonyms L-Phe(3-OH)-OMe.HCl, (S)-m-tyrosine methyl ester hydrochloride[3]
CAS Number 34260-72-5[1][2]
Molecular Formula C10H14ClNO3[1][2]
Molecular Weight 231.67 g/mol [2]
Appearance White to off-white solid[1]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards that necessitate careful handling.[2]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[2]

The GHS pictograms associated with these classifications are:

GHS_Pictograms cluster_0 GHS Hazard Pictograms Exclamation Mark

Caption: GHS pictogram for acute toxicity, skin/eye irritation, and respiratory irritation.

Comprehensive Risk Assessment and Mitigation Workflow

A proactive approach to safety involves a thorough risk assessment before any handling of the compound. The following workflow is recommended:

Risk_Assessment_Workflow Start Start: New Experiment Assess Hazard Identification - Review GHS data - Consult MSDS Start->Assess Evaluate Exposure Evaluation - Inhalation (dust) - Dermal contact - Ingestion Assess->Evaluate Control Implement Controls - Engineering (fume hood) - Administrative (SOPs) - PPE Evaluate->Control Proceed Proceed with Experiment? Control->Proceed Safe Safe Handling Proceed->Safe Yes Reassess Re-evaluate Controls Proceed->Reassess No Reassess->Control

Caption: A systematic workflow for risk assessment before handling the compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimizing exposure and ensuring the stability of the compound.

Engineering Controls
  • Ventilation: All handling of the solid material should be conducted in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is mandatory.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for comprehensive protection.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn if there is a significant risk of splashing.Protects against eye irritation from dust or splashes.[4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.Prevents skin contact and subsequent irritation.[4][5]
Body Protection A standard laboratory coat must be worn and fully buttoned.Minimizes the risk of skin contact on the arms and torso.[4][5]
Respiratory Protection In situations where dust cannot be adequately controlled by ventilation, a NIOSH-approved respirator is necessary.Prevents respiratory tract irritation from inhalation of airborne particles.[4]
Handling Procedures
  • Preparation: Ensure all necessary PPE is donned correctly before handling the compound.

  • Weighing and Transfer: Conduct weighing and transfers of the solid material within a chemical fume hood or a ventilated balance enclosure to minimize dust generation.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[6]

Storage Conditions

Proper storage is critical for maintaining the integrity of the compound and preventing hazardous situations.

  • Temperature and Environment: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] Some suppliers recommend storage at 4°C.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents.[5][7]

  • Moisture Sensitivity: Protect from moisture.[1][7]

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial for responding effectively to accidental exposure or spills.

Emergency_Response_Flowchart Incident Incident Occurs Assess Assess the Situation - Is the area safe? - What is the nature of the incident? Incident->Assess Spill Spill Response - Evacuate if necessary - Contain the spill - Clean up with appropriate materials Assess->Spill Spill Exposure Exposure Response - Skin: Wash with soap and water - Eyes: Rinse with water for 15 mins - Inhalation: Move to fresh air - Ingestion: Rinse mouth Assess->Exposure Exposure Report Report the Incident Spill->Report Seek_Medical Seek Medical Attention - Provide MSDS to medical personnel Exposure->Seek_Medical Seek_Medical->Report

Caption: A flowchart outlining the immediate steps for emergency response.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[6]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[6]

Spill and Leak Procedures
  • Small Spills: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[5]

  • Large Spills: For larger spills, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material for disposal.

  • Environmental Precautions: Prevent the material from entering drains or waterways.[8]

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Stability and Reactivity

  • Reactivity: No known specific reactivity hazards under normal conditions.[7]

  • Chemical Stability: The compound is stable under recommended storage conditions.[5][7]

  • Conditions to Avoid: Avoid dust formation, excess heat, and exposure to moisture.[5]

  • Incompatible Materials: Strong oxidizing agents.[5][7]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen chloride gas.

References

  • PubChem. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. National Center for Biotechnology Information. [Link]

  • Lead Sciences. Methyl (S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride. [Link]

  • PubChem. Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride. National Center for Biotechnology Information. [Link]

  • CP Lab Safety. (S)-Methyl 2-Amino-3-(3-Hydroxyphenyl)Propanoate Hydrochloride, 95% Purity, C10H14ClNO3, 5 grams. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and characterization of this important amino acid derivative.

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, a derivative of phenylalanine, is a valuable building block in synthetic organic chemistry and pharmaceutical research.[1][2] Accurate interpretation of its spectroscopic data is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques, providing expert insights into the correlation between molecular structure and spectral features.

The Importance of Spectroscopic Analysis

Spectroscopic analysis is a cornerstone of modern chemical research, providing a non-destructive means to probe the molecular structure and bonding within a compound. For a molecule like (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, with its multiple functional groups—a chiral center, an aromatic ring, a hydroxyl group, an amino group, and an ester—each spectroscopic technique offers a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, a detailed picture of the molecule's connectivity can be constructed.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The expected signals for (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride are detailed below.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.1-7.3Multiplet1HAr-HAromatic proton ortho to the CH₂ group.
~6.7-6.9Multiplet3HAr-HRemaining aromatic protons.
~4.3Triplet1Hα-CHThe proton on the chiral carbon, coupled to the adjacent CH₂ group.
~3.8Singlet3HOCH₃Protons of the methyl ester group.
~3.2Doublet of doublets2Hβ-CH₂The two diastereotopic protons of the methylene group, coupled to the α-CH.
~9.0Broad singlet3HNH₃⁺Protons of the ammonium group, often broad and may exchange with solvent.
~9.5Singlet1HOHPhenolic proton, chemical shift can be variable and depends on concentration and solvent.

Expert Insights: The diastereotopic nature of the β-CH₂ protons is a key feature. Due to the chiral center at the α-carbon, these two protons are in different chemical environments and will exhibit distinct chemical shifts and couplings to the α-proton, leading to a complex splitting pattern (a doublet of doublets). The broadness of the NH₃⁺ and OH signals is due to quadrupole broadening and chemical exchange with the solvent, respectively.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)AssignmentRationale
~170C=OCarbonyl carbon of the ester.
~157Ar-C (C-OH)Aromatic carbon attached to the hydroxyl group.
~130Ar-CHAromatic methine carbon.
~122Ar-CHAromatic methine carbon.
~117Ar-CHAromatic methine carbon.
~115Ar-C (C-CH₂)Aromatic carbon attached to the methylene group.
~55α-CHThe chiral carbon.
~53OCH₃Carbon of the methyl ester.
~37β-CH₂Methylene carbon.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to avoid overlapping signals and to ensure the solubility of the hydrochloride salt.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Caption: Workflow for Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3400-3200 (broad)O-H stretchPhenolic hydroxyl
3200-2800 (broad)N-H stretchAmmonium
3050-3000C-H stretch (sp²)Aromatic C-H
3000-2850C-H stretch (sp³)Aliphatic C-H
~1740C=O stretchEster carbonyl
~1600, ~1480C=C stretchAromatic ring
~1250C-O stretchEster
~1200C-O stretchPhenol

Expert Insights: The IR spectrum of this compound will be characterized by several broad absorption bands in the high-frequency region (above 2800 cm⁻¹). The broadening of the O-H and N-H stretching vibrations is due to hydrogen bonding. The strong, sharp peak around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group and is a crucial diagnostic feature.

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

Functional_Groups Molecule (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride Phenol (-OH) Amine (-NH₂·HCl) Ester (-COOCH₃) Aromatic Ring IR_Peaks IR Absorptions ~3300 cm⁻¹ (O-H) ~3000 cm⁻¹ (N-H) ~1740 cm⁻¹ (C=O) ~1600, 1480 cm⁻¹ (C=C) Molecule:f0->IR_Peaks:p0 Molecule:f1->IR_Peaks:p1 Molecule:f2->IR_Peaks:p2 Molecule:f3->IR_Peaks:p3

Caption: Correlation of Functional Groups to IR Peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and deducing structural features.

For (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a prominent protonated molecular ion [M+H]⁺.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₁₀H₁₃NO₃

  • Molecular Weight (of the free base): 195.22 g/mol

  • Expected [M+H]⁺ ion: m/z = 196.0917

Fragmentation Analysis:

Under higher energy conditions (e.g., tandem MS/MS), the molecular ion will fragment in a predictable manner. Key expected fragment ions include:

  • Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment at m/z = 136.

  • Loss of the entire ester group (-CH(NH₂)COOCH₃): Cleavage of the benzylic C-C bond would lead to a tropylium-like ion at m/z = 107.

Expert Insights: The high-resolution mass spectrometry (HRMS) data is particularly valuable as it provides the exact mass of the ions, allowing for the unambiguous determination of the elemental composition. A recent synthesis of the free base form of the target compound reported an LCMS (Liquid Chromatography-Mass Spectrometry) result with an [M+H]⁺ ion at m/z 196.1, which is consistent with the expected molecular weight.[3]

Experimental Protocol for MS Data Acquisition:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Use electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire the full scan mass spectrum to identify the molecular ion. For structural information, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Conclusion

The comprehensive spectroscopic analysis of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, through the synergistic application of NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. While direct experimental data for this specific compound is limited in the public record, this guide has presented a thorough analysis based on predicted data and the spectra of closely related analogs. The detailed protocols and expert interpretations provided herein serve as a valuable resource for researchers in the fields of synthetic chemistry and drug discovery, enabling them to confidently verify the structure and purity of this important molecule.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). [Link]

  • PubChem. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. [Link]

  • Organic Syntheses. L-Phenylalanine Methyl Ester Hydrochloride. [Link]

  • PubChem. (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. [Link]

Sources

A Researcher's Guide to Sourcing (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride: From Supplier Qualification to In-House Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Critical Role of a Chiral Building Block

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, also known as L-m-Tyrosine methyl ester hydrochloride, is a key chiral building block in synthetic organic chemistry and pharmaceutical development. As a derivative of the non-proteinogenic amino acid L-m-tyrosine, its defined stereochemistry and versatile functional groups—the amine, the methyl ester, and the meta-substituted phenol—make it a valuable precursor for a wide range of complex target molecules, including novel therapeutic agents.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous media, simplifying its use in various reaction conditions.

The successful outcome of research and development programs hinges on the quality and consistency of starting materials. For a chiral intermediate like this, seemingly minor impurities, particularly the incorrect enantiomer, can lead to significant downstream consequences, including altered biological activity, increased toxicity, and complex purification challenges. This guide provides a comprehensive framework for researchers to navigate the commercial landscape, qualify suppliers, and verify the quality of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride to ensure the integrity and reproducibility of their scientific work.

Section 1: Critical Quality Attributes (CQAs) for Research-Grade Material

Before purchasing, it is imperative to understand the key quality parameters that define a reliable batch of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. These attributes should be clearly stated on the supplier's specification sheet and, ideally, confirmed on a lot-specific Certificate of Analysis (CoA).

Critical Quality AttributeSpecification & RationaleTypical Analytical Method
Identity Conforms to the structure of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. Rationale: Ensures the correct molecule is being supplied.¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
Purity (Chemical) Typically ≥95% for research grade. Rationale: Minimizes the presence of synthesis-related impurities (e.g., starting materials, reagents, side-products) that could interfere with subsequent reactions.High-Performance Liquid Chromatography (HPLC) with UV detection
Enantiomeric Purity Often expressed as ≥98% enantiomeric excess (ee). Rationale: This is the most critical attribute for stereospecific synthesis. The presence of the (R)-enantiomer can lead to the formation of undesired diastereomers, complicating purification and potentially altering the pharmacological profile of the final compound.Chiral HPLC
Appearance White to off-white solid/powder. Rationale: A significant deviation in color may indicate degradation or the presence of gross impurities.Visual Inspection
Solubility Soluble in water, methanol. Rationale: Provides practical information for handling and use in reactions.Experimental Test
Residual Solvents Levels should be minimal. Rationale: Residual solvents from synthesis and purification can be detrimental to certain catalytic processes and may have their own toxicity.Gas Chromatography (GC)

A representative Certificate of Analysis will consolidate these parameters, providing lot-specific results against the established specifications.

Section 2: Market Landscape and Key Suppliers

The availability of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (CAS: 34260-72-5) is generally restricted to specialty chemical suppliers catering to the research and development sector. These suppliers range from large global distributors to smaller, more specialized manufacturers. The following table provides a comparative, non-exhaustive list of potential suppliers.

SupplierRegionTypical PurityNotes
Sigma-Aldrich (MilliporeSigma) Global≥95%Often distributes products from partners like Synthonix. Provides comprehensive documentation on their website, including safety data sheets.[3]
MedChemExpress (MCE) Global>98%A well-known supplier of bioactive molecules and research chemicals, often providing detailed product information and citing relevant literature.[1][4]
AChemBlock North America95%A building-block supplier for drug discovery, providing clear specifications on their product pages.[5]
LGC Standards GlobalNot specifiedProvides this compound as a reference material or building block, often with a focus on quality and traceability.[6]
BIOZOL EuropeNot specifiedA distributor in Germany offering products for life science research, including this specific compound.[7]
Suzhou Health Chemicals Asia≥98.5%A China-based supplier that may offer larger quantities for process development.[8]

Note: Availability, pricing, and specifications are subject to change. Researchers should always verify information directly with the supplier before ordering.

Section 3: A Practical Protocol for Supplier Qualification

For non-GMP (Good Manufacturing Practice) research materials, a full-scale audit is often unnecessary. However, a systematic qualification process is crucial for mitigating risks to your research. This workflow ensures that a supplier can consistently meet the quality standards required for your application.

SupplierQualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Decision & Monitoring Identify Identify Potential Suppliers RequestInfo Request Specification Sheet & Example CoA Identify->RequestInfo ReviewSpec Review Specifications (Purity, Chiral Purity) RequestInfo->ReviewSpec ReviewCoA Assess CoA: - Clarity of Methods - Lot-Specific Data ReviewSpec->ReviewCoA ContactSupport Contact Technical Support with Questions ReviewCoA->ContactSupport InitialPurchase Trial Purchase (Small Quantity) ContactSupport->InitialPurchase QC_Check In-House QC Verification InitialPurchase->QC_Check Approve Approve Supplier for Project Use QC_Check->Approve Pass Reject Reject Supplier QC_Check->Reject Fail

Sources

Unlocking New Therapeutic Frontiers: A Technical Guide to Novel Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Building Block

Phenylalanine, a fundamental aromatic amino acid, has long been recognized for its essential role in protein synthesis and as a precursor to vital neurotransmitters.[1][2] However, to the discerning eye of a medicinal chemist, its rigid L-α-amino acid scaffold presents a tantalizing starting point for therapeutic innovation. The strategic modification of this deceptively simple molecule has yielded compounds with profound pharmacological activities, from anti-cancer agents to neuroprotective molecules.[3][4][5] This guide eschews a conventional review format, instead adopting a forward-looking perspective to illuminate nascent and underexplored research avenues for novel phenylalanine derivatives. We will delve into the mechanistic rationale behind promising therapeutic strategies, provide actionable experimental blueprints, and identify key areas ripe for discovery. Our focus is on empowering researchers, scientists, and drug development professionals to push the boundaries of what is possible with this versatile scaffold.

I. The Phenylalanine Scaffold: A Privileged Platform for Drug Design

The therapeutic potential of phenylalanine derivatives stems from their inherent ability to interact with biological systems in a highly specific manner. The core structure—a chiral center, an amino group, a carboxylic acid, and a phenyl ring—offers multiple points for modification, each capable of fine-tuning the molecule's pharmacokinetic and pharmacodynamic properties.

  • The Phenyl Ring: A canvas for substitution, the phenyl ring can be adorned with a variety of functional groups to modulate lipophilicity, electronic properties, and target engagement. Halogenation, for instance, can enhance metabolic stability and binding affinity.[6]

  • The Amino Acid Backbone: Alterations to the α-carbon, such as methylation or the introduction of fluorine, can confer resistance to enzymatic degradation.[3][7] Furthermore, the exploration of β-phenylalanine derivatives has opened up new conformational possibilities and improved metabolic stability.[4][8]

  • The Amino and Carboxyl Groups: These functional groups are not merely passive participants but offer opportunities for prodrug strategies, peptide coupling, and the attachment of pharmacophores to create hybrid molecules with dual activities.

The following sections will explore how these modifications can be strategically employed to address unmet medical needs in oncology, neurology, and beyond.

II. Emerging Frontiers in Phenylalanine Derivative Research

Phenylalanine-based PROTACs: Hijacking the Cellular Machinery for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in drug discovery, moving beyond simple inhibition to induce the complete degradation of a target protein.[9][10][11] A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[11] The phenylalanine scaffold is an ideal starting point for designing novel PROTACs, particularly for targets that are considered "undruggable."

Proposed Research Area: Development of Phenylalanine-based PROTACs for Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a key immune checkpoint enzyme that suppresses T-cell function by depleting tryptophan and producing immunosuppressive kynurenine metabolites.[12][13][14] While several small-molecule inhibitors of IDO1 have been developed, their clinical efficacy has been limited.[15] A PROTAC-mediated degradation of IDO1 would offer a more profound and sustained therapeutic effect.

Conceptual Design of an IDO1-targeting PROTAC:

  • POI Ligand: A derivative of a known IDO1 inhibitor, such as a 4-phenylimidazole-based compound, can be modified to incorporate a linker attachment point.[12][13]

  • E3 Ligase Ligand: Ligands for common E3 ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL) are well-established and can be readily synthesized.

  • Linker: The length and composition of the linker are critical for optimal ternary complex formation (POI-PROTAC-E3 ligase) and subsequent ubiquitination. A polyethylene glycol (PEG)-based linker of varying lengths should be explored.

Diagram: Mechanism of Action of a Phenylalanine-based IDO1 PROTAC

PROTAC_Mechanism cluster_cell Tumor Microenvironment POI IDO1 Enzyme PROTAC Phe-PROTAC POI->PROTAC Binding Proteasome 26S Proteasome POI->Proteasome Degradation Kynurenine Kynurenine (Immunosuppressive) POI->Kynurenine E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruitment E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded IDO1 Proteasome->Degraded_POI T_Cell T-Cell Degraded_POI->T_Cell Restored Function Tryptophan Tryptophan Tryptophan->POI Metabolism Kynurenine->T_Cell Inhibition

Caption: Phenylalanine-based PROTAC recruits an E3 ligase to IDO1, leading to its degradation and restoring T-cell function.

Radiolabeled Phenylalanine Derivatives for Precision Oncology Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of metabolic processes in vivo.[16] Radiolabeled amino acids are particularly valuable PET tracers for oncology as cancer cells often exhibit increased amino acid transport and protein synthesis.[8][16] Fluorine-18 (¹⁸F) is a commonly used positron-emitting radionuclide due to its favorable half-life and imaging characteristics.

Proposed Research Area: Development of Novel ¹⁸F-labeled Phenylalanine Derivatives for Imaging LAT1 Expression

L-type amino acid transporter 1 (LAT1) is overexpressed in a wide range of human cancers and is associated with poor prognosis.[4][16] Developing PET tracers with high specificity for LAT1 would enable better tumor delineation, staging, and monitoring of therapeutic response.

Key Considerations for Novel Tracer Design:

  • Metabolic Stability: Introduction of fluorine at various positions on the phenyl ring or the alkyl side chain can enhance metabolic stability and prevent defluorination in vivo.[3][7]

  • LAT1 Affinity and Selectivity: Modifications to the phenylalanine scaffold should be guided by structure-activity relationship (SAR) studies to maximize affinity for LAT1 over other amino acid transporters.[17]

  • Blood-Brain Barrier Penetration: For brain tumor imaging, the tracer must be able to cross the blood-brain barrier. Lipophilicity and the presence of specific transport mechanisms will influence this.

Experimental Workflow: Synthesis and Evaluation of a Novel ¹⁸F-labeled Phenylalanine Tracer

PET_Tracer_Workflow cluster_synthesis Radiosynthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Precursor Precursor Synthesis (e.g., Tosylate derivative) Radiolabeling Nucleophilic ¹⁸F-Fluorination Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Cell_Uptake Cellular Uptake Assays (Cancer vs. Normal Cells) Purification->Cell_Uptake Competition Competition Assays (vs. known LAT1 substrates) Cell_Uptake->Competition Metabolism Metabolite Analysis Competition->Metabolism Biodistribution Biodistribution Studies (Tumor-bearing mice) Metabolism->Biodistribution PET_Imaging Micro-PET/CT Imaging Biodistribution->PET_Imaging Dosimetry Radiation Dosimetry PET_Imaging->Dosimetry

Caption: A streamlined workflow for the development of novel ¹⁸F-labeled phenylalanine PET tracers.

Modulating Neuroinflammation with Novel Phenylalanine Derivatives

Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[18][19] Microglia, the resident immune cells of the central nervous system, play a central role in orchestrating the neuroinflammatory response. The modulation of microglial activation represents a promising therapeutic strategy.

Proposed Research Area: Phenylalanine Derivatives as Modulators of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the release of pro-inflammatory cytokines such as IL-1β. Chronic activation of the NLRP3 inflammasome is implicated in the pathogenesis of several neurodegenerative diseases. Recent studies have shown that phenylalanine itself can attenuate M1 macrophage inflammation.[20] This provides a strong rationale for designing phenylalanine derivatives with enhanced anti-inflammatory properties.

Design Strategy for NLRP3 Inhibitors:

  • Structure-Based Design: Utilize the known crystal structures of the NLRP3 protein to design phenylalanine derivatives that can bind to key residues involved in its activation.

  • Targeting Upstream Signaling: Design derivatives that interfere with upstream signaling pathways that lead to NLRP3 activation, such as the NF-κB pathway.

  • Improving CNS Penetration: Modify the physicochemical properties of the derivatives to enhance their ability to cross the blood-brain barrier and reach their target in the brain.

Signaling Pathway: Modulation of NLRP3 Inflammasome by a Phenylalanine Derivative

NLRP3_Modulation cluster_pathway NLRP3 Inflammasome Pathway Stimuli Pathological Stimuli (e.g., Aβ, α-synuclein) Priming Priming Signal (NF-κB activation) Stimuli->Priming NLRP3 NLRP3 Activation & Assembly Priming->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Pro-IL-1β Cleavage Caspase1->IL1B Secretion IL-1β Secretion IL1B->Secretion Inflammation Neuroinflammation Secretion->Inflammation Phe_Derivative Novel Phenylalanine Derivative Phe_Derivative->NLRP3 Inhibition

Caption: A novel phenylalanine derivative inhibits NLRP3 inflammasome activation, reducing neuroinflammation.

III. Experimental Protocols: A Practical Guide

To translate these concepts into practice, detailed and robust experimental protocols are essential. The following provides a representative protocol for the synthesis of a novel phenylalanine derivative and a subsequent cell-based assay.

Protocol 1: Synthesis of a Novel N-Acylated-p-fluoro-L-phenylalanine Derivative

Objective: To synthesize a novel phenylalanine derivative with potential biological activity by acylating the amino group of p-fluoro-L-phenylalanine.

Materials:

  • p-Fluoro-L-phenylalanine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Novel acyl chloride (e.g., 4-(trifluoromethyl)benzoyl chloride)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-fluoro-L-phenylalanine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the novel acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of the newly synthesized phenylalanine derivative on a relevant cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized phenylalanine derivative dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized phenylalanine derivative in complete medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

IV. Conclusion and Future Perspectives

The phenylalanine scaffold, far from being a mere component of proteins, is a dynamic platform for the design and discovery of novel therapeutics. The research areas outlined in this guide—PROTACs, precision imaging agents, and modulators of neuroinflammation—represent just a fraction of the untapped potential. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the opportunities for innovation with phenylalanine derivatives will only expand. The key to unlocking this potential lies in a multidisciplinary approach that combines rational design, elegant synthesis, and rigorous biological evaluation. It is our hope that this guide will serve as a catalyst for such endeavors, inspiring the next generation of scientists to explore the rich chemical space offered by this remarkable amino acid.

V. References

  • Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. (2021). Cancers (Basel). [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein J Org Chem. [Link]

  • An overview of radiolabeled amino acid tracers in oncologic imaging. (2023). Frontiers in Oncology. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. (n.d.). Nuclear Medicine and Biology. [Link]

  • LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals. (n.d.). Theranostics. [Link]

  • New fluoroethyl phenylalanine analogues as potential LAT1-targeting PET tracers for glioblastoma. (2019). Scientific Reports. [Link]

  • Radiolabeling and Biological Evaluation of Novel 99mTc-Nitrido and 99mTc-Oxo Complexes with 4-Methoxy-L-Phenylalanine Dithiocarbamate for Tumor Imaging. (2022). Molecules. [Link]

  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015). Angewandte Chemie International Edition. [Link]

  • Diagram of phenylalanine metabolism (KEGG map: 00360) with slight modification. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. (n.d.). European Journal of Medicinal Chemistry. [Link]

  • Diagram of the phenylalanine and tyrosine metabolic pathway highlighting enzymes and associated defects. (n.d.). ResearchGate. [Link]

  • Phenylalanine Assay Kit. (n.d.). Cell Biolabs, Inc. [Link]

  • A schematic diagram for the action model of PROTAC. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and in Vitro Antifungal Mechanism of Novel Phenylalanine Derivatives. (2022). Chemistry & Biodiversity. [Link]

  • Phenylalanine metabolic pathway. (n.d.). Memorial University of Newfoundland. [Link]

  • Schematic diagram showing the mechanism of action of PROTAC technology. (n.d.). ResearchGate. [Link]

  • Scheme 40: Synthesis of series of β-fluorinated Phe derivatives using quinoline-based ligand 162 in the Pd-catalyzed direct fluorination of β-methylene C(sp 3 )-H bonds. (n.d.). ResearchGate. [Link]

  • A schematic representation of the mechanism of action of PROTAC compounds. (n.d.). ResearchGate. [Link]

  • Phenylalanine metabolic pathways. (n.d.). ResearchGate. [Link]

  • A schematic diagram of entire working mechanism of how a proteolysis-targeting chimera (PROTAC) functions as protein degrader using the UPS (ubiquitin proteasome system). (n.d.). ResearchGate. [Link]

  • Allosteric Inhibition of the β2‐Adrenergic Receptor: Design, Synthesis, and Biological Evaluation of Phenylalanine Amide and Dipeptide Derivatives. (n.d.). ResearchGate. [Link]

  • Graphviz view of a cell cycle canonical signaling pathway with gene data. (n.d.). ResearchGate. [Link]

  • Phenylalanine and Tyrosine Metabolism. (n.d.). PubChem. [Link]

  • Targeted Protein Degradation: Elements of PROTAC Design. (n.d.). Methods in Molecular Biology. [Link]

  • Enzymatic synthesis of fluorinated compounds. (2021). Applied Microbiology and Biotechnology. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery of IDO1 inhibitors: from bench to bedside. (n.d.). Expert Opinion on Drug Discovery. [Link]

  • Trial watch: IDO inhibitors in cancer therapy. (n.d.). OncoImmunology. [Link]

  • Identification of a Compound Inhibiting Both the Enzymatic and Nonenzymatic Functions of Indoleamine 2,3-Dioxygenase 1. (2024). Journal of Medicinal Chemistry. [Link]

  • The structures of racemic phenylalanine derivatives 1–22 and their antioxidant properties compared to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor affinity. (n.d.). ResearchGate. [Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). The Journal of Organic Chemistry. [Link]

  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. (n.d.). Molecules. [Link]

  • Design, synthesis, molecular docking and ADME of novel phenylalanine derivatives as mushroom tyrosinase inhibitors. (n.d.). ResearchGate. [Link]

  • Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase. (n.d.). ACS Chemical Biology. [Link]

  • Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. (n.d.). Gynecologic Oncology. [Link]

  • PROTACs: An Emerging Targeting Technique for Protein Degradation in Drug Discovery. (n.d.). ChemBioChem. [Link]

  • Phytochemical-Mediated Modulation of Signaling Pathways: A Promising Avenue for Drug Discovery. (n.d.). ResearchGate. [Link]

  • Phenylalanine Assay Kit. (n.d.). Cell Biolabs, Inc. [Link]

  • Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis. (n.d.). Molecular & Cellular Oncology. [Link]

  • Phenylalanine derivatives with modulating effects on human α1-glycine receptors and anticonvulsant activity in strychnine-induced seizure model in male adult rats. (2017). Epilepsy Research. [Link]

  • A new approach for quantitative analysis of l-phenylalanine using a novel semi-sandwich immunometric assay Amino Acid Analysis. (n.d.). ResearchGate. [Link]

  • Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. (2026). Journal of the American Chemical Society. [Link]

  • Phenylalanine diminishes M1 macrophage inflammation. (2023). Science China Life Sciences. [Link]

  • Quantifying cancer- and drug-induced changes in Shannon information capacity of RTK signaling. (2025). Nature Communications. [Link]

  • Regulation of neuroinflammatory signaling pathway in neurodegenerative diseases. (n.d.). Highlights in Science, Engineering and Technology. [Link]

  • Emerging Mechanisms in Neuroinflammation: Potential Therapeutic Targets for Neurodegenerative Diseases. (n.d.). Frontiers in Neuroscience. [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthesis Protocol

Topic: Step-by-Step Synthesis Protocol for (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of L-m-Tyrosine Methyl Ester

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, the methyl ester hydrochloride of L-m-Tyrosine, is a crucial chiral building block in synthetic organic chemistry and medicinal chemistry. As a derivative of the non-proteinogenic amino acid L-m-Tyrosine, it serves as a versatile precursor for synthesizing complex molecules, including peptide analogues and pharmacologically active compounds.[1] The meta-substituted phenol offers a distinct structural motif compared to the more common L-p-Tyrosine, enabling the exploration of novel structure-activity relationships in drug design.

This document provides a detailed, field-proven protocol for the synthesis of this compound via Fischer-Speier esterification, a classic yet highly efficient method for converting carboxylic acids to esters.[2][3] We will specifically focus on the use of thionyl chloride in methanol, a robust and high-yielding approach that generates the necessary acidic catalyst in situ.

Synthesis Overview & Mechanistic Insight

The conversion of L-m-Tyrosine to its methyl ester hydrochloride is achieved through an acid-catalyzed esterification reaction in methanol. The overall transformation is shown below:

Overall Reaction Scheme: L-m-Tyrosine → (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

The chosen methodology employs thionyl chloride (SOCl₂) as the acid catalyst precursor. When SOCl₂ is added to methanol, it reacts exothermically to form methyl sulfite and hydrogen chloride (HCl). The generated HCl then serves as the catalyst for the Fischer esterification. This method is particularly effective for amino acids for two key reasons:

  • In Situ Catalyst Generation: It provides a convenient, anhydrous source of HCl, which is essential for protonating the carboxylic acid.

  • Equilibrium Shift: The reaction between thionyl chloride and methanol also consumes any trace amounts of water and, more importantly, the water produced during the esterification is effectively removed, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.[3]

The Fischer-Speier Esterification Mechanism

The reaction proceeds through a six-step, reversible mechanism known as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4]

  • Protonation: The carboxylic acid's carbonyl oxygen is protonated by the acid catalyst (HCl), significantly increasing the electrophilicity of the carbonyl carbon.[2]

  • Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl of methanol) to one of the original hydroxyl groups. This turns the hydroxyl group into a good leaving group (water).

  • Elimination: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl C=O bond, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final methyl ester.

  • Salt Formation: The free amino group is protonated by the excess HCl in the solution to form the stable hydrochloride salt.

Fischer_Esterification Fischer-Speier Esterification Mechanism cluster_reactants Reactants cluster_products Products RCOOH L-m-Tyrosine (Carboxylic Acid) Protonated_RCOOH Protonated Carbonyl RCOOH->Protonated_RCOOH 1. Protonation MeOH Methanol (Alcohol) H_plus H⁺ (from SOCl₂ + MeOH) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate 2. Nucleophilic Attack(+ MeOH) Proton_Transfer Protonated Intermediate Tetrahedral_Intermediate->Proton_Transfer 3. Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester 4. Elimination(- H₂O) Ester Methyl Ester Protonated_Ester->Ester 5. Deprotonation(- H⁺) Final_Product (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate HCl Ester->Final_Product 6. Salt Formation(+ HCl) Water H₂O

Caption: The PADPED mechanism for Fischer-Speier esterification.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the esterification of tyrosine and its derivatives.[5][6]

Materials and Equipment
  • Reagents:

    • (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid (L-m-Tyrosine)

    • Anhydrous Methanol (MeOH)

    • Thionyl Chloride (SOCl₂)

  • Equipment:

    • Three-neck round-bottom flask (e.g., 250 mL)

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

    • Ice-water bath

    • Heating mantle

    • Rotary evaporator

    • Standard laboratory glassware

    • TLC plates (e.g., silica gel 60 F₂₅₄)

Reagent Quantities
ReagentM.W. ( g/mol )AmountMolesEquivalents
L-m-Tyrosine181.1910.0 g0.05521.0
Anhydrous Methanol32.04100 mL--
Thionyl Chloride118.976.0 mL (8.2 g)0.06891.25
Experimental Procedure

Workflow start Start suspend 1. Suspend L-m-Tyrosine in anhydrous MeOH in flask. start->suspend cool 2. Cool flask to 0°C (ice-water bath). suspend->cool add_socl2 3. Add SOCl₂ dropwise via dropping funnel (vent!). cool->add_socl2 reflux 4. Remove ice bath & heat to reflux for 3-4 hours. add_socl2->reflux monitor 5. Monitor reaction completion by TLC. reflux->monitor concentrate 6. Cool to RT & concentrate under reduced pressure. monitor->concentrate isolate 7. Isolate the solid product. concentrate->isolate end End (White Crystalline Solid) isolate->end

Caption: Experimental workflow for the synthesis of the target compound.

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place a drying tube atop the condenser.

  • Initial Suspension: Add L-m-Tyrosine (10.0 g, 0.0552 mol) and anhydrous methanol (100 mL) to the flask. Stir the mixture to form a suspension.

  • Cooling: Place the flask in an ice-water bath and cool the suspension to 0°C with continuous stirring.

  • Reagent Addition: Slowly add thionyl chloride (6.0 mL, 0.0689 mol) to the stirred suspension dropwise via the dropping funnel over a period of 30-45 minutes.

    • Causality: This step is highly exothermic. Slow, controlled addition at 0°C is critical to manage the heat generated and prevent uncontrolled boiling of the methanol or side reactions. The flask should be vented through the drying tube to a fume hood to handle the HCl and SO₂ gases produced.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (approx. 65°C) using a heating mantle. Maintain the reflux for 3-4 hours. The suspension should gradually dissolve to form a clear solution.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot, neutralize it with a drop of triethylamine, and spot it on a TLC plate. The disappearance of the starting material spot (L-m-Tyrosine) indicates reaction completion.

    • Eluent System Suggestion: Dichloromethane:Methanol (9:1) with a few drops of acetic acid.

  • Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature. Remove the solvent and excess reagents using a rotary evaporator. The product will crystallize as a white to off-white solid.

    • Expected Yield: High (typically >95%).[5]

  • Purification (Optional): The crude product is often of high purity. If further purification is needed, recrystallization from a methanol/diethyl ether solvent system can be performed. Dissolve the solid in a minimal amount of hot methanol and then add diethyl ether until turbidity is observed. Cool to induce crystallization.

Safety and Handling
  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. It reacts violently with water. Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Methanol (MeOH): Flammable and toxic. Avoid inhalation and skin contact.

  • Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): Toxic and corrosive gases are evolved during the addition of thionyl chloride to methanol. Ensure the reaction is properly vented within a fume hood.

Characterization

The final product, (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, should be characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₀H₁₄ClNO₃[7]

  • Molecular Weight: 231.67 g/mol [7]

  • Spectroscopic Analysis:

    • ¹H NMR: Expect characteristic signals for the aromatic protons, the α-proton (CH), the β-protons (CH₂), the methyl ester protons (OCH₃), and exchangeable protons for the amine (NH₃⁺), phenol (OH), and HCl.

    • ¹³C NMR: Expect signals for the ester carbonyl, aromatic carbons, α-carbon, β-carbon, and the methyl ester carbon.

    • Mass Spectrometry (ESI-MS): The parent ion [M+H]⁺ should be observed at m/z corresponding to the free base (C₁₀H₁₃NO₃), which is approximately 196.21 g/mol .

    • Infrared (IR) Spectroscopy: Key stretches include the ester carbonyl (C=O) around 1740-1750 cm⁻¹, N-H stretches for the ammonium salt, and a broad O-H stretch for the phenol.

References

  • Humphrey, C. E., et al. (2007). Optimized Synthesis of l-m-Tyrosine Suitable for Chemical Scale-Up. Organic Process Research & Development. Available at: [Link]

  • Reddy, G. S., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Available at: [Link]

  • CN112920086A - Preparation method of L-tyrosine derivative. (2021). Google Patents.
  • Masterson, D. S. (1984). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Masterson, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Fischer–Speier esterification. (2023). In Wikipedia. Available at: [Link]

  • Fischer Esterification. (2023). Chemistry LibreTexts. Available at: [Link]

  • Synthesis of O-methyl-L-tyrosine methyl ester hydrochloride salt. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]

  • (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride | C10H14ClNO3. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl | C9H12ClNO3. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Shen, B., et al. (2000). Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids. Biochemical Journal. Available at: [Link]

Sources

The Strategic deployment of L-m-Tyrosine Methyl Ester Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

L-m-tyrosine, a non-proteinogenic isomer of the canonical amino acid L-tyrosine, and its derivatives represent a versatile yet underutilized scaffold in medicinal chemistry. The positional shift of the hydroxyl group from the para- to the meta-position on the phenyl ring introduces significant alterations in electronic properties, hydrogen bonding capabilities, and metabolic stability. These nuanced differences can be strategically exploited to fine-tune the pharmacological profiles of drug candidates. This comprehensive guide provides detailed application notes and synthetic protocols for the effective use of L-m-tyrosine methyl ester hydrochloride, a key starting material for accessing a diverse range of m-tyrosine-based compounds. We will delve into its application in neuropharmacology, peptidomimetics, and as a scaffold for enzyme inhibitors, providing both the "how" and the "why" behind the experimental designs.

Introduction: The Significance of the Meta-Hydroxyl Group

The subtle shift of the hydroxyl group in L-m-tyrosine profoundly impacts its chemical and biological behavior compared to its para-isomer. This structural modification is not merely a change in substitution pattern but a strategic tool for medicinal chemists to address specific challenges in drug design.

  • Modulation of Receptor Interactions: The meta-positioning of the hydroxyl group alters the molecule's hydrogen bonding vectors and steric profile, which can lead to differential binding affinities and selectivities for various biological targets.

  • Enhanced Metabolic Stability: The phenolic hydroxyl group of tyrosine is a primary site for phase II metabolism (e.g., sulfation and glucuronidation). The meta-position can sterically hinder or electronically disfavor these metabolic transformations, potentially leading to improved pharmacokinetic profiles.

  • Precursor for Novel Neurotransmitters: L-m-Tyrosine can cross the blood-brain barrier and is a precursor to m-tyramine, which has been shown to stimulate dopamine receptors.[1] This provides a unique entry point for the design of novel central nervous system (CNS) agents.[1]

L-m-tyrosine methyl ester hydrochloride serves as an ideal starting material for several reasons:

  • Protection of the Carboxylic Acid: The methyl ester protects the carboxylic acid from participating in unwanted side reactions, allowing for selective modification of the amino and phenolic hydroxyl groups.

  • Increased Solubility: The hydrochloride salt form generally enhances solubility in various organic solvents used in synthesis.

  • Facile Deprotection: The methyl ester can be readily hydrolyzed under basic or acidic conditions when the carboxylic acid functionality is required.

Core Synthetic Strategies and Protocols

The following section details key synthetic transformations starting from L-m-tyrosine methyl ester hydrochloride. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.

Synthesis of L-m-Tyrosine Methyl Ester Hydrochloride

While commercially available, understanding the synthesis of the starting material is crucial. The most common method is the Fischer esterification of L-m-tyrosine.

Protocol 1: Fischer Esterification of L-m-Tyrosine

This protocol describes the synthesis of L-m-tyrosine methyl ester hydrochloride from L-m-tyrosine using thionyl chloride in methanol.[2][3]

Materials:

  • L-m-Tyrosine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether

  • Ice bath

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend L-m-tyrosine (1.0 eq) in anhydrous methanol (5-10 mL per gram of amino acid).

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the stirred suspension. Causality: Thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification and also forms the hydrochloride salt of the amino group, preventing its reaction. The excess thionyl chloride also acts as a dehydrating agent, driving the equilibrium towards the ester product.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser protected by a drying tube.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove the excess methanol and thionyl chloride.

  • To the resulting residue, add diethyl ether and stir vigorously to precipitate the product as a white solid.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford L-m-tyrosine methyl ester hydrochloride.

Expected Yield: >95%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The chiral purity can be assessed by chiral HPLC.

N-Acylation: Introducing Diversity at the Amino Terminus

N-acylation is a fundamental transformation to introduce a wide array of functional groups, which can modulate the biological activity and physicochemical properties of the resulting molecule.

Protocol 2: N-Acylation using an Acid Chloride

This protocol describes the N-acylation of L-m-tyrosine methyl ester hydrochloride with an acid chloride under Schotten-Baumann conditions.

Materials:

  • L-m-Tyrosine methyl ester hydrochloride

  • Acid chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • Suspend L-m-tyrosine methyl ester hydrochloride (1.0 eq) in DCM or THF (10 mL per gram) in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise. Causality: One equivalent of base is required to neutralize the hydrochloride salt, and a second equivalent is needed to scavenge the HCl generated during the acylation reaction. This drives the reaction to completion.

  • Slowly add the acid chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

O-Alkylation: Modifying the Phenolic Hydroxyl Group

O-alkylation of the phenolic hydroxyl group can be used to probe structure-activity relationships, improve metabolic stability, or introduce functionalities for further elaboration.

Protocol 3: O-Alkylation using an Alkyl Halide

This protocol details the O-alkylation of an N-protected L-m-tyrosine methyl ester. It is crucial to protect the amino group first to prevent N,O-dialkylation.

Materials:

  • N-protected L-m-tyrosine methyl ester (e.g., N-Boc-L-m-tyrosine methyl ester)

  • Alkyl halide (e.g., Methyl iodide, Benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Reflux condenser

Procedure:

  • To a solution of N-protected L-m-tyrosine methyl ester (1.0 eq) in acetone or DMF, add potassium carbonate (1.5-2.0 eq). Causality: Potassium carbonate is a mild base that deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide, which then reacts with the alkyl halide.

  • Add the alkyl halide (1.1-1.5 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Applications in Medicinal Chemistry

The unique properties of the m-tyrosine scaffold have led to its exploration in several areas of drug discovery.

Neuropharmacology: As a Precursor to Dopamine Analogs

L-m-Tyrosine is a substrate for enzymes in the catecholamine biosynthesis pathway, leading to the formation of m-tyramine, a dopamine receptor agonist.[1] This provides a rationale for using L-m-tyrosine derivatives to design novel dopaminergic agents for conditions like Parkinson's disease.

Conceptual Workflow for Dopaminergic Agent Synthesis

G A L-m-Tyrosine Methyl Ester HCl B N-Protection (e.g., Boc) A->B C N-Boc-L-m-Tyrosine Methyl Ester B->C D O-Alkylation (e.g., with substituted benzyl bromide) C->D E N-Boc, O-Alkyl-L-m-Tyrosine Methyl Ester D->E F Ester Hydrolysis (LiOH) E->F G N-Boc, O-Alkyl-L-m-Tyrosine F->G H Amide Coupling (with various amines) G->H I Diverse Amide Library H->I J Boc Deprotection (TFA) I->J K Final Dopaminergic Analogs J->K

Caption: Synthetic workflow for creating a library of dopaminergic analogs from L-m-tyrosine methyl ester hydrochloride.

Peptidomimetics and Constrained Analogs

Incorporating L-m-tyrosine into peptides or creating conformationally constrained analogs can lead to compounds with enhanced stability, receptor selectivity, and cell permeability. The altered geometry of the m-isomer can be used to enforce specific peptide backbone conformations.

Table 1: Comparison of m-Tyrosine and p-Tyrosine in Peptidomimetics

Featurep-Tyrosinem-TyrosineRationale for Use in Medicinal Chemistry
Hydrogen Bonding Acts as both H-bond donor and acceptor in a linear fashion.H-bond vectors are angled, allowing for different intramolecular and intermolecular interactions.Can be used to disrupt or form alternative hydrogen bonds within a receptor binding pocket, potentially leading to altered affinity or selectivity.
Conformational Effects The linear side chain has relatively free rotation.The meta-substitution can introduce steric constraints that favor specific rotamers.Useful for designing conformationally constrained peptides with more defined secondary structures, leading to higher receptor affinity and selectivity.[4][5]
Metabolic Stability Prone to sulfation and glucuronidation at the para-hydroxyl group.The meta-hydroxyl group may be less accessible to metabolizing enzymes.Can lead to a longer half-life and improved bioavailability of the peptide-based drug.
Enzyme Inhibitors

The phenolic hydroxyl group of tyrosine is often a key recognition element for enzymes. The unique positioning of the hydroxyl in m-tyrosine can be exploited to design selective inhibitors. For example, tyrosine kinase inhibitors are a major class of anti-cancer drugs, and m-tyrosine scaffolds can be used to explore novel binding modes within the ATP-binding pocket.

Logical Flow for Kinase Inhibitor Design

G A L-m-Tyrosine Methyl Ester HCl B Scaffold Elaboration (e.g., Suzuki, Buchwald-Hartwig couplings) A->B C Diverse m-Tyrosine Core Library B->C D Screening against Kinase Panel C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H Preclinical Candidate G->H

Caption: A generalized workflow for the discovery of kinase inhibitors using an L-m-tyrosine-based scaffold.

Analytical Methods

Accurate characterization of L-m-tyrosine derivatives is essential for ensuring purity and for pharmacokinetic and metabolism studies.

Table 2: Recommended Analytical Techniques

TechniqueApplicationKey Considerations
¹H and ¹³C NMR Structural elucidation and confirmation of reaction completion.The aromatic region of the ¹H NMR spectrum will show a characteristic splitting pattern for the meta-substituted ring.
Mass Spectrometry Molecular weight determination and fragmentation analysis for structural confirmation.High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Chiral HPLC Determination of enantiomeric purity.A chiral stationary phase (e.g., teicoplanin-based) is required to separate the L- and D-enantiomers.[6]
Reverse-Phase HPLC Purity assessment and reaction monitoring.A C18 column with a mobile phase of acetonitrile/water with an acid modifier (e.g., TFA or formic acid) is a good starting point.

Protocol 4: Chiral HPLC Analysis of L-m-Tyrosine Derivatives

This protocol provides a general starting point for the chiral separation of L-m-tyrosine derivatives.[6][7]

Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral column (e.g., Astec CHIROBIOTIC® T)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Methanol/Water (e.g., 80:20 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for specific derivatives.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

  • Analysis: Inject the sample and compare the retention time to that of a racemic standard to determine the enantiomeric excess.

Conclusion

L-m-tyrosine methyl ester hydrochloride is a valuable and versatile building block in medicinal chemistry. Its unique structural features, arising from the meta-position of the hydroxyl group, offer strategic advantages in the design of novel therapeutics, particularly in the realm of neuropharmacology and peptidomimetics. The protocols and application notes provided herein serve as a comprehensive resource for researchers looking to harness the potential of this underutilized scaffold. By understanding the underlying principles and employing robust synthetic and analytical methods, the scientific community can further unlock the therapeutic promise of L-m-tyrosine and its derivatives.

References

  • CN112920086A - Preparation method of L-tyrosine derivative - Google P
  • Synthesis of the conformationally constrained tyrosine analogues, (R)- and (S)-5-hydroxy-2-aminoindan-2-carboxylic acids - PubMed. [Link]

  • m-Tyrosine. [Link]

  • Synthesis of a new conformation-constrained L-tyrosine analogue as a potential scaffold for SH2 domain ligands - PubMed. [Link]

Sources

Application Note: Orthogonal Purity Assessment of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride by HPLC and Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, a derivative of the amino acid m-tyrosine, serves as a critical chiral building block in the synthesis of various pharmaceutical agents.[1][2] The chemical purity, and particularly the enantiomeric purity, of such intermediates is a non-negotiable parameter in drug development and manufacturing, as impurities can affect the efficacy, safety, and stability of the final Active Pharmaceutical Ingredient (API). This application note presents a detailed, dual-pronged approach employing two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for a robust and comprehensive purity assessment.

The HPLC method is designed to resolve and quantify the primary compound, its potential enantiomeric impurity ((R)-isomer), and other process-related impurities. The qNMR method provides an independent, primary measure of purity (assay) without the need for a specific reference standard of the analyte, offering direct traceability to the International System of Units (SI) through a certified internal standard.[3][4] This orthogonal approach ensures a high degree of confidence in the quality of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6]

Part 1: Purity and Enantiomeric Excess Determination by Chiral HPLC

High-Performance Liquid Chromatography is an indispensable tool for separating and quantifying components in a mixture. For chiral molecules like amino acid esters, enantiomeric resolution is crucial.[7][8] We propose a chiral HPLC method capable of simultaneously determining chemical purity (related substances) and enantiomeric excess. Polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases (CSPs) are highly effective for this class of compounds.[8][9][10] The following protocol is based on established methods for similar amino acid esters.[8][9][11]

Causality in Method Design
  • Chiral Stationary Phase (CSP): An amylose-based CSP, such as one derivatized with tris(3,5-dimethylphenylcarbamate), is selected for its proven broad enantioselectivity for amino acid derivatives. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

  • Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (hexane) and an alcohol modifier (2-propanol) is chosen. This system enhances the polar interactions necessary for chiral recognition on the CSP. A small amount of an acidic modifier, trifluoroacetic acid (TFA), is added to improve peak shape and resolution by suppressing the ionization of the free amine and any residual carboxylic acid impurities.

  • Detection: UV detection at 275 nm is selected, targeting the aromatic chromophore of the 3-hydroxyphenyl group, which provides good sensitivity for the analyte and related aromatic impurities.

Experimental Protocol: Chiral HPLC

Instrumentation and Materials:

  • HPLC System with a quaternary pump, autosampler, column oven, and UV detector.

  • Chiral HPLC Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H or equivalent), 5 µm, 4.6 x 250 mm.

  • Reference Standards: (S)- and (R)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (high purity).

  • Solvents: HPLC-grade hexane, 2-propanol (IPA), and trifluoroacetic acid (TFA).

Chromatographic Conditions:

Parameter Condition
Mobile Phase Hexane / 2-Propanol / TFA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 275 nm
Injection Volume 10 µL

| Run Time | 20 minutes |

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh 5 mg of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Racemic Standard (for specificity): Prepare a solution containing both (S)- and (R)-isomers to confirm resolution.

  • Test Sample Solution (0.5 mg/mL): Prepare the sample to be analyzed in the same manner as the standard solution.

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Weigh & Dissolve Reference Standard hplc_inj Inject into HPLC System prep_std->hplc_inj prep_spl Weigh & Dissolve Test Sample prep_spl->hplc_inj hplc_sep Separation on Chiral Column hplc_inj->hplc_sep hplc_det UV Detection (275 nm) hplc_sep->hplc_det data_int Integrate Peaks (Analyte, Enantiomer, Impurities) hplc_det->data_int data_calc Calculate % Purity & % Enantiomeric Excess data_int->data_calc data_rep Generate Report data_calc->data_rep

Caption: Workflow for HPLC-based purity and enantiomeric excess determination.

Method Validation Summary (per ICH Q2(R1))

This method should be validated according to ICH Q2(R1) guidelines.[5][6][12] Key parameters to be assessed are summarized below.

Validation ParameterAcceptance CriteriaPurpose
Specificity Baseline resolution >1.5 between the (S)- and (R)-enantiomers and known impurities.Ensures the method can accurately measure the analyte without interference.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration.Confirms a proportional relationship between peak area and concentration.
Accuracy 98.0% - 102.0% recovery for spiked samples.Demonstrates the closeness of test results to the true value.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for peak area and retention time.Measures the method's consistency under various conditions.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Typically ≤ 0.05% for the enantiomeric impurity.Defines the lowest concentration that can be reliably quantified.
Robustness No significant changes in resolution or quantification when mobile phase composition (±2%) or flow rate (±0.1 mL/min) are varied.Assesses the method's reliability with minor procedural variations.

Part 2: Absolute Purity Determination by Quantitative ¹H NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that quantifies a substance by comparing the integral of an analyte's signal with that of a certified internal standard of known purity.[9][13][14] The signal intensity in NMR is directly proportional to the number of nuclei, making it an ideal orthogonal technique to chromatography for purity (assay) determination.[4]

Causality in Method Design
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent. It is an excellent solvent for the hydrochloride salt form of the analyte and has non-interfering residual solvent peaks. Its low volatility also minimizes concentration changes during sample preparation.

  • Internal Standard (IS) Selection: Maleic acid is selected as the internal standard. It is highly pure, stable, non-volatile, and possesses a distinct singlet proton signal in the aromatic region (~6.3 ppm) that does not overlap with the analyte's signals.

  • Acquisition Parameters: A long relaxation delay (d1) of at least 30 seconds is crucial. This duration should be at least five times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard protons. This ensures complete relaxation of all relevant nuclei between pulses, which is a prerequisite for accurate integration and quantification.[4][15] A 90° pulse angle is used to maximize the signal in a single scan.

Experimental Protocol: Quantitative ¹H NMR

Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher, equipped with a high-precision probe.

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, purity ≥ 99.5%).

  • Solvent: DMSO-d₆ (99.96% D).

  • High-precision analytical balance (readability of 0.01 mg).

  • Class A volumetric glassware or calibrated pipettes.

Sample Preparation:

  • Accurately weigh approximately 15-20 mg of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride into a clean, dry vial.

  • Accurately weigh approximately 5-8 mg of the Maleic Acid internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial until all solids are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

Parameter Setting Rationale
Pulse Program Standard 1D proton (e.g., Bruker 'zg30' or 'zg90') Simple, robust pulse sequence for quantification.
Spectrometer Frequency ≥ 400 MHz Higher field provides better signal dispersion and sensitivity.
Pulse Angle 90° Maximizes signal intensity for quantification.
Relaxation Delay (d1) 30 s Ensures full relaxation of protons for accurate integration.
Acquisition Time (aq) ≥ 3 s Provides adequate digital resolution.
Number of Scans (ns) 16-64 Averaged to achieve a signal-to-noise ratio >250:1 for signals of interest.

| Temperature | 298 K (25 °C) | Stable temperature ensures consistent chemical shifts. |

Data Processing and Purity Calculation
  • Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methoxy singlet, -OCH₃).

  • Integrate the singlet from the internal standard (Maleic Acid, olefinic protons).

  • Calculate the purity of the analyte using the following equation:[15]

    Purity_Analyte (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS (%)

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal (Analyte: 3 for -OCH₃; IS: 2 for -CH=CH-)

    • MW: Molecular weight (Analyte: 231.68 g/mol ; IS: 116.07 g/mol )

    • m: Mass (weighed amount)

    • Purity_IS: Certified purity of the internal standard

Logical Diagram: qNMR Purity Calculation

QNMR_Logic cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_calc Calculation Steps m_analyte Mass Analyte (m_Analyte) ratio_mass Ratio of Masses (m_IS / m_Analyte) m_analyte->ratio_mass m_is Mass IS (m_IS) m_is->ratio_mass p_is Purity IS (Purity_IS) calc_purity Purity (%) = [Ratio Integrals] * [Ratio MWs] * [Ratio Masses] * Purity_IS p_is->calc_purity i_analyte Integral Analyte (I_Analyte) ratio_integral Ratio of Normalized Integrals (I_Analyte / N_Analyte) / (I_IS / N_IS) i_analyte->ratio_integral i_is Integral IS (I_IS) i_is->ratio_integral mw_analyte MW Analyte (MW_Analyte) ratio_mw Ratio of MWs (MW_Analyte / MW_IS) mw_analyte->ratio_mw mw_is MW IS (MW_IS) mw_is->ratio_mw n_analyte # Protons Analyte (N_Analyte) n_analyte->ratio_integral n_is # Protons IS (N_IS) n_is->ratio_integral ratio_integral->calc_purity ratio_mass->calc_purity ratio_mw->calc_purity

Caption: Logical flow for calculating absolute purity using the qNMR internal standard method.

Conclusion

The combination of a validated chiral HPLC method and a primary qNMR method provides a robust, reliable, and comprehensive strategy for assessing the purity of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. The HPLC method excels at separating and quantifying the desired enantiomer from its stereoisomer and other structurally similar impurities, which is critical for ensuring stereochemical integrity. The orthogonal qNMR technique offers a highly accurate and precise determination of absolute purity (assay) that is independent of chromatographic separation mechanisms and reference standards for the analyte itself. Together, these methods deliver a high-confidence data package suitable for quality control in research, development, and manufacturing environments, ensuring the material meets the stringent quality requirements for pharmaceutical use.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9233. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Hefnawy, M. M., & Al-Majed, A. A. (1998). HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2, 3, 4, 6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate. Journal of Liquid Chromatography & Related Technologies, 21(3), 381-389. [Link]

  • Lee, W., Kim, B. H., Kim, H. J., & Lee, K. (2018). Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society, 39(8), 957-962. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • Ravanelli, M., et al. (2020). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 25(21), 5036. [Link]

  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy. [Link]

  • SIELC Technologies. (n.d.). Separation of Tyrosine methyl ester on Newcrom R1 HPLC column. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]

  • PubChem. (n.d.). (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts for compound 3 in DMSO-d 6. [Link]

  • ResearchGate. (n.d.). Figure S6. 1 H/ 13 C NMR spectra of 3 in DMSO-d6. [Link]

  • Santoro, A. M., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1147-1152. [Link]

  • Yakhaek Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

Sources

Application Note and Protocol for the Purification of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, a derivative of the amino acid L-m-tyrosine, is a valuable building block in the synthesis of various pharmaceutical compounds and research chemicals.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and complicate downstream purification processes. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride via recrystallization, offering a practical guide for researchers, scientists, and drug development professionals. The protocol is designed to be a self-validating system, with clear explanations for each step grounded in the principles of organic chemistry.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[2] The ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but have limited solubility for it at lower temperatures. Conversely, the impurities should either be highly soluble in the solvent at all temperatures or sparingly soluble at elevated temperatures. This differential solubility allows for the selective crystallization of the desired compound upon cooling, leaving the impurities dissolved in the mother liquor or enabling their removal via hot filtration.[3]

For (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, a polar molecule due to the presence of the ammonium, hydroxyl, and ester functional groups, a polar solvent is required for dissolution. Amino acid hydrochlorides, in general, exhibit good solubility in alcohols.[4] A common strategy for recrystallizing such polar compounds is to use a solvent pair. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which the compound is sparingly soluble. The addition of the poor solvent to a solution of the compound in the good solvent reduces the overall solubility and induces crystallization.

Proposed Recrystallization System: Methanol and Diethyl Ether

Based on the solubility characteristics of amino acid hydrochlorides and related compounds, a methanol/diethyl ether solvent system is proposed for the recrystallization of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride.

  • Methanol ("Good" Solvent): As a polar protic solvent, methanol is expected to effectively dissolve the polar hydrochloride salt at elevated temperatures.

  • Diethyl Ether ("Poor" Solvent): A non-polar aprotic solvent, diethyl ether is a poor solvent for ionic salts like hydrochlorides. Its addition to the methanolic solution will significantly decrease the solubility of the target compound, promoting the formation of pure crystals. A patent describing the preparation of the closely related L-tyrosine methyl ester hydrochloride utilizes ether to precipitate the product from a methanol solution, supporting the suitability of this solvent system.[5]

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the recrystallization of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride.

Materials and Equipment
Materials Equipment
Crude (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochlorideErlenmeyer flasks (appropriate sizes)
Methanol (anhydrous)Hot plate with magnetic stirring capabilities
Diethyl ether (anhydrous)Magnetic stir bar
Glass funnel
Fluted filter paper
Büchner funnel and flask
Vacuum source
Spatula
Watch glass
Drying oven or vacuum desiccator
Workflow Diagram

Recrystallization_Workflow A 1. Dissolution B 2. Hot Filtration (Optional) A->B Remove insoluble impurities C 3. Crystallization A->C No insoluble impurities B->C D 4. Isolation C->D Collect crystals E 5. Drying D->E Remove residual solvent F Pure Crystals E->F

Caption: Workflow for the recrystallization of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of methanol to the flask. The goal is to use just enough solvent to dissolve the solid at an elevated temperature. A good starting point is to add enough methanol to create a slurry.

    • Gently heat the mixture on a hot plate with stirring. Add methanol portion-wise until the solid completely dissolves. Avoid adding an excess of methanol, as this will reduce the recovery yield. The temperature should be kept just below the boiling point of methanol (64.7 °C).

  • Hot Filtration (Optional):

    • This step is necessary only if insoluble impurities are observed in the hot solution.

    • Preheat a separate Erlenmeyer flask and a glass funnel on the hot plate to prevent premature crystallization during filtration.

    • Place a piece of fluted filter paper in the pre-warmed funnel.

    • Carefully and quickly pour the hot solution through the fluted filter paper into the clean, pre-warmed Erlenmeyer flask.[3]

  • Crystallization:

    • Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Disturbing the solution during this initial cooling phase should be avoided.

    • Once the solution has reached room temperature and crystal formation has commenced, the flask can be placed in an ice bath to maximize the yield of the crystallized product.

    • To induce crystallization if it does not occur spontaneously, one can scratch the inside of the flask with a glass rod at the meniscus of the solution or add a seed crystal of the pure compound.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel and flask.

    • Wash the collected crystals with a small amount of cold diethyl ether. This helps to remove any residual soluble impurities adhering to the crystal surfaces.[3] It is important to use a cold solvent to minimize the loss of the desired product.

    • Continue to draw air through the filter cake for a few minutes to partially dry the crystals.

  • Drying:

    • Transfer the crystals from the Büchner funnel to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator at room temperature. The choice of drying method depends on the thermal stability of the compound.

Troubleshooting

Problem Possible Cause Solution
No crystals form on cooling Too much solvent was used.Reheat the solution to evaporate some of the solvent and then allow it to cool again. Induce crystallization by scratching the flask or adding a seed crystal.
Oiling out The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent (methanol), and then cool slowly.
Low recovery yield Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the crystallization mixture is thoroughly cooled. Ensure the filtration apparatus is pre-warmed for hot filtration.
Colored crystals Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • Diethyl ether is extremely flammable and can form explosive peroxides. Do not use it near open flames or sources of ignition.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride by recrystallization using a methanol/diethyl ether solvent system. By following this detailed procedure and understanding the principles behind each step, researchers can effectively enhance the purity of this important synthetic intermediate, thereby ensuring the quality and reliability of their subsequent research and development activities.

References

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • HAYASHI, K., MATSUDA, T., TAKEYAMA, T., & HINO, T. (1962). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 26(6), 381-386.
  • van de Put, M. W. A. M., van Enckevort, W. J. P., & Vlieg, E. (2010). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 12(7), 2264-2269.
  • CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 7, 2026, from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • recrystallization.pdf. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

Topic: Derivatization Techniques for GC-MS Analysis of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract

This guide provides a detailed technical overview and validated protocols for the successful analysis of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). The inherent chemical properties of the analyte—high polarity, low volatility, and the presence of a non-volatile salt form—preclude its direct analysis by GC-MS.[1][2][3][4] This document details two robust derivatization strategies designed to chemically modify the analyte, rendering it suitable for GC-MS analysis. We present a rapid one-step silylation method ideal for high-throughput screening and a comprehensive two-step acylation-silylation method that yields exceptionally stable derivatives for rigorous quantitative studies. Each protocol is explained with a focus on the underlying chemical principles, step-by-step instructions, and expected outcomes, empowering researchers, scientists, and drug development professionals to achieve reliable and reproducible results.

Introduction: The Analytical Challenge

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate is a tyrosine-like amino acid methyl ester. In its hydrochloride salt form, it presents significant challenges for analysis by gas chromatography.[5][6] The primary obstacles are rooted in its molecular structure, which contains multiple polar functional groups: a primary amine (-NH₂) and a phenolic hydroxyl (-OH).

These groups induce strong intermolecular hydrogen bonding, which drastically reduces the molecule's volatility, making it difficult to transition into the gas phase required for GC analysis.[2][3][7] Furthermore, the high polarity of these groups leads to undesirable interactions with the GC column's stationary phase, resulting in poor chromatographic performance, such as severe peak tailing and potential sample loss.[1][2] The hydrochloride salt form is non-volatile and must be addressed prior to or during the analytical workflow.

To overcome these limitations, chemical derivatization is an indispensable sample preparation step.[3][4][8] This process transforms the polar, non-volatile analyte into a less polar, more volatile, and thermally stable derivative, enabling high-quality chromatographic separation and mass spectrometric detection.[2][3]

The Principle of Derivatization

Derivatization for GC-MS aims to mask the active hydrogens on polar functional groups.[3][9] For the target analyte, this involves chemically modifying the hydrogen atoms on the primary amine and the phenolic hydroxyl groups. The two most effective and widely adopted strategies for this purpose are silylation and acylation.

  • Silylation: This reaction replaces active hydrogens with a non-polar trimethylsilyl (TMS) or a more robust tert-butyldimethylsilyl (TBDMS) group.[9] This dramatically reduces polarity and increases volatility. Silylating reagents are highly effective but the resulting derivatives can be sensitive to moisture.[3]

  • Acylation: This process involves reacting the analyte with an acylating agent, such as an acid anhydride. It is particularly effective for derivatizing primary and secondary amines, forming stable amides.[1][10][11] Acylated derivatives are generally more stable than their silylated counterparts, especially for amines.[11][12]

This guide details protocols for both a direct, one-step silylation and a sequential, two-step acylation-silylation to provide flexibility for different analytical requirements.

Method 1: One-Step Silylation with MSTFA

This method is valued for its simplicity and speed, making it highly suitable for routine analysis and screening applications. The silylating agent N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful trimethylsilyl donor that reacts efficiently with both the amine and hydroxyl groups in a single heating step.[13] A key advantage of MSTFA is that its byproduct, N-methyltrifluoroacetamide, is highly volatile and does not typically interfere with the chromatography.[13][14]

Logical Workflow for One-Step Silylation

G cluster_0 Step 1: Acylation of Amine cluster_1 Step 2: Silylation of Hydroxyl A Analyte B N-PFP Intermediate A->B + PFPA 65°C, 30 min C N-PFP, O-TMS Derivative B->C + BSTFA 70°C, 30 min

Caption: Reaction scheme for the two-step derivatization process.

Caption: Workflow for the two-step acylation-silylation protocol.

Detailed Experimental Protocol: Two-Step Acylation-Silylation

Materials:

  • (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride standard or sample

  • Pentafluoropropionic Anhydride (PFPA)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Anhydrous Ethyl Acetate

  • Anhydrous Acetonitrile (ACN)

  • 2 mL GC vials with PTFE-lined caps, heating block, nitrogen evaporator, GC-MS system

Procedure:

  • Sample Preparation: Dry the sample in a GC vial as described in Method 1.

  • Step 1: Acylation:

    • Add 100 µL of anhydrous ethyl acetate and 50 µL of PFPA to the dried sample.

    • Tightly cap the vial and heat at 65°C for 30 minutes. [7][15] * After cooling, remove the cap and gently evaporate the solvent and excess PFPA under a stream of nitrogen.

  • Step 2: Silylation:

    • To the dried residue from the acylation step, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA (+1% TMCS).

    • Tightly cap the vial and heat at 70°C for 30 minutes. [1]4. Cooling & Analysis: Cool the vial to room temperature and inject 1 µL into the GC-MS system.

Method Comparison and Selection Guide

The choice between a one-step and two-step derivatization protocol depends on the specific analytical goals, sample throughput requirements, and the complexity of the sample matrix.

FeatureMethod 1: One-Step SilylationMethod 2: Two-Step Acylation-Silylation
Principle Simultaneous derivatization of -NH₂ and -OH groups.Sequential, specific derivatization of -NH₂ then -OH.
Number of Steps 12 (with an intermediate evaporation step)
Total Time ~45 minutes~90-120 minutes
Derivative Stability Good, but sensitive to moisture. [3]Excellent, particularly the N-acyl amide bond. [11][12]
Complexity LowModerate
Best For High-throughput screening, routine QCComplex matrices, rigorous quantitative analysis, stable isotope dilution studies. [8][16]

Expert Recommendation: For rapid qualitative identification or semi-quantitative screening, the One-Step Silylation method offers an excellent balance of efficiency and effectiveness. For method validation, bioanalytical studies, or any application demanding the highest level of precision and accuracy, the Two-Step Acylation-Silylation method is recommended due to the superior stability of its derivatives. [8][12]

Conclusion

The successful GC-MS analysis of polar, non-volatile compounds like (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is critically dependent on proper derivatization. Both the one-step silylation and two-step acylation-silylation protocols presented in this guide are proven, effective methods for rendering the analyte volatile and improving its chromatographic behavior. By understanding the principles behind each technique and selecting the appropriate method, researchers can confidently generate high-quality, reproducible data for a wide range of applications in pharmaceutical and scientific research.

References

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). MDPI. [Link]

  • Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. (n.d.). PubMed. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). PubMed. [Link]

  • Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. (n.d.). PubMed. [Link]

  • 13C analysis of amino acids in human hair using trimethylsilyl derivatives and gas chromatography/combustion/isotope ratio mass. (2013). West Virginia University. [Link]

  • How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. (2024). ResearchGate. [Link]

  • (PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). ResearchGate. [Link]

  • Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. (2014). Glen Jackson. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). NIH. [Link]

  • GC Derivatization. (n.d.). University of Idaho. [Link]

  • Acylation Derivatization Reagents. (n.d.). ResearchGate. [Link]

  • Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry. (n.d.). PubMed. [Link]

  • General derivatization mechanism for phenol with MTBSTFA. (n.d.). ResearchGate. [Link]

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (n.d.). Wiley Online Library. [Link]

  • Two Step Derivatization for the Analyses of Organic, Amino Acids and Glycines on Filter Paper Plasma by GC-MS/SIM. (2012). ResearchGate. [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (n.d.). NIH. [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. (2023). PMC - NIH. [Link]

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. (n.d.). PMC - NIH. [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. (2023). PubMed. [Link]

  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (2003). PubMed. [Link]

  • Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. (n.d.). RSC Publishing. [Link]

  • Derivatization. (2023). Chemistry LibreTexts. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (n.d.). YouTube. [Link]

  • Current challenges and developments in GC-MS based metabolite profiling technology. (n.d.). Springer. [Link]

  • Derivatization reagents for GC, silylation, MSTFA. (n.d.). CSQ Analytics. [Link]

  • Limitations and disadvantages of GC-MS. (2022). Labio Scientific®. [Link]

  • What Are The Limitations Of Using GC-MS?. (2024). YouTube. [Link]

  • Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight metabolites. (2023). ResearchGate. [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (n.d.). PMC - PubMed Central. [Link]

  • Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. (n.d.). Future Science. [Link]

  • Current challenges and developments in GC-MS based metabolite profiling technology. (n.d.). PubMed. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (2013). MDPI. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (n.d.). MDPI. [Link]

  • An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. (n.d.). Academic Journals. [Link]

  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. (2010). PubMed. [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (2014). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Large-Scale Laboratory Synthesis of Amino-Acid Methyl Ester Hydrochlorides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Amino acid methyl ester hydrochlorides are pivotal intermediates in organic synthesis, with broad applications in peptide synthesis, medicinal chemistry, and as chiral building blocks.[1] This comprehensive guide provides detailed protocols and in-depth scientific rationale for the large-scale laboratory synthesis of these valuable compounds. We will explore three primary, field-proven methodologies: the classic Fischer-Speier esterification, the highly efficient thionyl chloride-mediated synthesis, and a milder approach utilizing trimethylchlorosilane. This document is intended for researchers, scientists, and drug development professionals seeking robust and scalable methods for the preparation of amino acid methyl ester hydrochlorides.

Introduction: The Strategic Importance of Amino Acid Methyl Ester Hydrochlorides

Amino acids, the fundamental building blocks of proteins, are bifunctional molecules containing both a carboxylic acid and an amino group. In multi-step syntheses, particularly in peptide chemistry, it is often necessary to selectively protect one of these functional groups to prevent unwanted side reactions.[2] The conversion of the carboxylic acid to its methyl ester is a common and effective protection strategy. The resulting amino acid methyl ester is typically isolated and stored as its hydrochloride salt, which enhances stability and improves handling characteristics. These hydrochloride salts are crucial starting materials for the synthesis of a vast array of pharmaceuticals and other biologically active molecules.[3]

Methodologies for Large-Scale Synthesis

The choice of synthetic method for the esterification of amino acids on a large scale depends on several factors, including the specific amino acid, desired purity, available equipment, and safety considerations. Below, we detail three widely employed and reliable methods.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification, first described in 1895, is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4] This equilibrium-driven reaction is typically facilitated by a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride, and often requires refluxing in an excess of the alcohol to drive the reaction to completion.[4][5][6]

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[4][7][8]

  • Excess Methanol: Using methanol as the solvent and in large excess shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.

  • Reflux: The elevated temperature increases the reaction rate, allowing the equilibrium to be reached more quickly.

Experimental Protocol: Fischer-Speier Esterification of L-Alanine

  • Reaction Setup: In a well-ventilated fume hood, equip a 1 L round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add L-Alanine (89.1 g, 1.0 mol) and anhydrous methanol (500 mL).

  • Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly add concentrated sulfuric acid (27.8 mL, 0.5 mol). Caution: The addition is exothermic.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Maintain a gentle reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Precipitation: Slowly add the concentrated reaction mixture to 1 L of cold diethyl ether with vigorous stirring. The L-Alanine methyl ester hydrochloride will precipitate as a white solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with two portions of cold diethyl ether (2 x 100 mL), and dry under vacuum. The crude product can be recrystallized from a hot methanol/ether mixture to yield pure L-Alanine methyl ester hydrochloride.

Diagram: Fischer-Speier Esterification Workflow

Fischer_Speier_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification AminoAcid Amino Acid ReactionMix Reaction Mixture AminoAcid->ReactionMix Methanol Methanol (excess) Methanol->ReactionMix H2SO4 H₂SO₄ (catalyst) H2SO4->ReactionMix Reflux Reflux (4-6h) Rotovap Rotary Evaporation Reflux->Rotovap ReactionMix->Reflux Precipitation Precipitation in Diethyl Ether Rotovap->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (MeOH/Ether) Filtration->Recrystallization FinalProduct Pure Amino Acid Methyl Ester Hydrochloride Recrystallization->FinalProduct

Caption: Workflow for Fischer-Speier Esterification.

Mechanism: Fischer-Speier Esterification

Fischer_Speier_Mechanism Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Carbonyl + H⁺ Alcohol_Attack Tetrahedral Intermediate Protonated_Carbonyl->Alcohol_Attack + CH₃OH Proton_Transfer Protonated Ether Alcohol_Attack->Proton_Transfer - H⁺, + H⁺ Water_Elimination Protonated Ester Proton_Transfer->Water_Elimination - H₂O Ester R-COOCH₃ Water_Elimination->Ester - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Thionyl Chloride in Methanol: A Highly Reactive Approach

The use of thionyl chloride (SOCl₂) in methanol is a very effective method for the synthesis of amino acid methyl ester hydrochlorides.[9] Thionyl chloride reacts in situ with methanol to generate hydrogen chloride and methyl sulfite, which facilitates the esterification. This method is often preferred for its high yields and the fact that the byproducts are gaseous (SO₂ and HCl), which can be easily removed.[9]

Causality Behind Experimental Choices:

  • In Situ Catalyst Generation: The reaction of thionyl chloride with methanol provides a continuous supply of HCl, which acts as the catalyst for the esterification.

  • Low-Temperature Addition: Thionyl chloride reacts violently with methanol; therefore, it must be added slowly at low temperatures (0 °C or below) to control the exothermic reaction.[2][10]

  • Reflux: As with the Fischer-Speier method, heating to reflux accelerates the esterification of the amino acid.

Experimental Protocol: Thionyl Chloride-Mediated Synthesis of L-Leucine Methyl Ester Hydrochloride

  • Reaction Setup: In a fume hood designed for handling corrosive and toxic reagents, equip a 2 L three-necked round-bottom flask with a dropping funnel, a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), and a magnetic stirrer.

  • Methanol Addition: Add anhydrous methanol (1 L) to the flask and cool it to -10 °C to 0 °C in an ice-salt bath.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (87.5 mL, 1.2 mol) dropwise from the dropping funnel over at least 1 hour, ensuring the internal temperature does not exceed 0 °C.[2] Extreme Caution: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[11][12][13] Wear appropriate personal protective equipment (PPE).

  • Amino Acid Addition: Once the addition of thionyl chloride is complete, slowly add L-Leucine (131.2 g, 1.0 mol) in portions, while maintaining the low temperature.

  • Reaction: After the addition of the amino acid is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux for 3-5 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude L-Leucine methyl ester hydrochloride.

  • Purification: Add 1 L of cold diethyl ether to the crude product and stir vigorously to induce precipitation of a white solid. Collect the solid by vacuum filtration, wash with fresh diethyl ether (2 x 150 mL), and dry in a vacuum oven. Recrystallization from methanol/ether can be performed if higher purity is required.

Diagram: Thionyl Chloride Method Workflow

Thionyl_Chloride_Workflow cluster_reaction Reaction (in Fume Hood) cluster_workup Work-up & Purification Methanol_cool Methanol (cooled to 0°C) ReactionMix Reaction Mixture Methanol_cool->ReactionMix SOCl2 Thionyl Chloride (slow addition) SOCl2->ReactionMix AminoAcid Amino Acid (portioned addition) Reflux Reflux (3-5h) AminoAcid->Reflux Rotovap Rotary Evaporation Reflux->Rotovap ReactionMix->AminoAcid Precipitation Precipitation in Diethyl Ether Rotovap->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalProduct Pure Amino Acid Methyl Ester Hydrochloride Drying->FinalProduct

Caption: Workflow for Thionyl Chloride Method.

Trimethylchlorosilane in Methanol: The Mild and Convenient Alternative

A more recent and often more convenient method for the large-scale synthesis of amino acid methyl ester hydrochlorides involves the use of trimethylchlorosilane (TMSCl) in methanol.[1][14][15][16] This method proceeds under mild conditions (typically at room temperature), offers good to excellent yields, and has a simpler work-up procedure compared to the other methods.[1][17]

Causality Behind Experimental Choices:

  • In Situ HCl Generation: TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification. This avoids the handling of corrosive gaseous HCl or concentrated sulfuric acid.

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, which is advantageous for sensitive amino acids that might be prone to racemization or degradation at higher temperatures.[1][17]

  • Simple Work-up: The work-up typically involves only the removal of the solvent and excess reagents by rotary evaporation.[1]

Experimental Protocol: TMSCl-Mediated Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

  • Reaction Setup: In a well-ventilated fume hood, place L-Phenylalanine (165.2 g, 1.0 mol) in a 2 L round-bottom flask equipped with a magnetic stirrer.

  • TMSCl Addition: Slowly add freshly distilled trimethylchlorosilane (254 mL, 2.0 mol) to the amino acid with stirring.

  • Methanol Addition: Add anhydrous methanol (1 L) to the mixture. The amino acid will gradually dissolve.

  • Reaction: Stir the resulting solution at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC. For some less soluble amino acids, a longer reaction time may be necessary.[17]

  • Work-up and Isolation: After the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the crude product as a solid or viscous oil.

  • Purification: Add 1 L of diethyl ether to the crude product and stir to precipitate the hydrochloride salt. Collect the solid by vacuum filtration, wash with diethyl ether (2 x 150 mL), and dry under vacuum.

Diagram: TMSCl Method Workflow

TMSCl_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification AminoAcid Amino Acid ReactionMix Reaction Mixture AminoAcid->ReactionMix TMSCl Trimethylchlorosilane TMSCl->ReactionMix Methanol Methanol Methanol->ReactionMix Stirring Stir at Room Temp (12-24h) Rotovap Rotary Evaporation Stirring->Rotovap ReactionMix->Stirring Precipitation Precipitation in Diethyl Ether Rotovap->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalProduct Pure Amino Acid Methyl Ester Hydrochloride Drying->FinalProduct

Caption: Workflow for the TMSCl Method.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes typical reaction parameters and outcomes for the synthesis of various amino acid methyl ester hydrochlorides using the three described methods.

Amino AcidMethodMolar Ratio (Reagent:AA)Reaction Time (h)Typical Yield (%)Reference
GlycineTMSCl/MeOH2:12495[17]
L-AlanineFischer-Speier (H₂SO₄)0.5:1 (H₂SO₄)4-6~90[General Knowledge]
L-LeucineSOCl₂/MeOH1.2:13-5>95[9]
L-PhenylalanineTMSCl/MeOH2:11298[17]
L-ProlineSOCl₂/MeOH1:19~92[9]
L-TryptophanSOCl₂/MeOH1:1-~90[9]
L-Aspartic AcidTMSCl/MeOH4:12496[17]

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

  • Thionyl Chloride: Thionyl chloride is extremely hazardous. It is corrosive, causes severe burns, is toxic upon inhalation, and reacts violently with water, releasing toxic gases (HCl and SO₂).[11][12][13] It should only be handled by trained personnel in a properly functioning chemical fume hood. An emergency shower and eyewash station should be readily accessible.[12]

  • Trimethylchlorosilane: TMSCl is flammable and corrosive. It reacts with moisture to produce HCl. Handle with care and avoid contact with skin and eyes.

  • Acids: Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Solvents: Methanol is toxic and flammable. Diethyl ether is extremely flammable and forms explosive peroxides upon standing.

Conclusion

The large-scale laboratory synthesis of amino acid methyl ester hydrochlorides can be achieved through several effective methods. The traditional Fischer-Speier esterification is a reliable, albeit sometimes slow, procedure. The thionyl chloride method offers high yields but requires stringent safety precautions. The trimethylchlorosilane method presents a milder, more convenient, and highly efficient alternative that is increasingly favored for its operational simplicity and excellent results.[1][16][17] The choice of method will ultimately be guided by the specific requirements of the synthesis, the scale of the reaction, and the available laboratory infrastructure.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

  • ScienceMotive. (2021, October 1). Fischer esterification Mechanism - Advantages and Applications. [Link]

  • Pearson Education. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. [Link]

  • Pianeta Chimica. Problem 2 - Synthesis of Amino Acid Methyl Ester Hydrochloride. [Link]

  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?[Link]

  • ResearchGate. (2008). Esterification of amino acids with methanol in the presence of TMSCl. [Link]

  • Semantic Scholar. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • International Journal of Current Research and Review. Synthesis of L-amino acid methyl ester hydrochlorides. [Link]

  • ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Google Patents.
  • CHIMIA. (2005). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Link]

  • Taylor & Francis Online. PREPARATION OF METHYL ESTER DERIVATIVES OF AMINO ACIDS BEARING HYDROLYSABLE N-PROTECTION. [Link]

  • Google Patents. JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • Semantic Scholar. A simple and convenient method for esterification of tryptophan and other amino acids. [Link]

  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. [Link]

  • Chemistry LibreTexts. (2020, May 30). 25.4: Synthesis of Amino Acids. [Link]

  • Google Patents. JP2003137850A - Method for producing amino acid ester hydrochloride.
  • University of California, Irvine. Experiment 22 – The Fischer Esterification. [Link]

  • Google Patents. PL238790B1 - Method of preparing amino acid alkyl ester hydrochloride.
  • Scientific Research Publishing. (2018). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. [Link]

  • ResearchGate. (2012, November 6). What is the alternate process for preparing ester hydrochloride?[Link]

  • Google Patents. US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.
  • NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. [Link]

  • Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

Sources

Application Notes and Protocols: Storage and Stability of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive guidelines for the storage and stability of aqueous solutions of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, a key phenylalanine derivative used in various research and drug development applications.[1][2] Adherence to these protocols is critical for ensuring the integrity, potency, and reproducibility of experimental results. This guide details the principal degradation pathways, including hydrolysis and oxidation, and offers scientifically grounded recommendations for solvent selection, pH control, temperature management, and light protection. Furthermore, it furnishes detailed experimental protocols for solution preparation and for conducting stability-indicating analyses using High-Performance Liquid Chromatography (HPLC).

Introduction: The Criticality of Stability

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is a valuable building block in medicinal chemistry and a derivative of the amino acid phenylalanine.[1][2] The reliability of any study involving this compound is fundamentally dependent on its chemical stability in solution. Degradation can lead to a decrease in the concentration of the active molecule, the formation of impurities that may be toxic or interfere with assays, and ultimately, to erroneous and irreproducible data.

The molecule possesses two primary moieties susceptible to degradation in aqueous environments: the methyl ester and the phenolic hydroxyl group. The ester is prone to hydrolysis, while the phenol group is susceptible to oxidation. Understanding and mitigating these degradation pathways is paramount for maintaining the integrity of stock and working solutions.

Principal Degradation Pathways

A thorough understanding of the degradation mechanisms is essential for designing effective storage strategies. The two main pathways are hydrolysis of the methyl ester and oxidation of the phenol group.

Hydrolysis of the Methyl Ester

The ester functional group can undergo hydrolysis to yield the corresponding carboxylic acid, (S)-2-amino-3-(3-hydroxyphenyl)propanoic acid, and methanol. This reaction can be catalyzed by both acid and base. The rate of hydrolysis is significantly influenced by pH and temperature.[3][4] While the hydrochloride salt form provides an initially acidic environment that can slow base-catalyzed hydrolysis, it's crucial to control the pH of the final solution, especially if buffers are used.

Oxidation of the Phenol Group

The 3-hydroxyphenyl group is susceptible to oxidation, a common degradation pathway for phenolic compounds.[5][6][7] This process can be initiated by dissolved oxygen, metal ions, or exposure to light.[7] Oxidation can lead to the formation of colored quinone-type structures and other degradation products, which can interfere with analytical measurements and potentially alter the biological activity of the compound.[6][7]

cluster_0 Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation Compound (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate Hydrolysis_Product (S)-2-amino-3-(3-hydroxyphenyl)propanoic acid + Methanol Compound->Hydrolysis_Product H+ or OH- Temperature Oxidation_Product Quinone-type structures & other degradation products Compound->Oxidation_Product O2, Light Metal Ions

Figure 1. Primary degradation pathways for the compound.

Solution Preparation and Storage Recommendations

The following guidelines are designed to minimize degradation and ensure the long-term stability of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride solutions.

Solvent Selection

For most applications, sterile, deionized water is the recommended solvent. If the experimental design requires the use of buffers, ensure they are prepared with high-purity water and filtered. The choice of buffer can influence stability; phosphate or citrate buffers are generally suitable. Avoid buffers that may chelate metal ions if oxidation is a primary concern.

pH Control

The pH of the solution is a critical factor in preventing hydrolysis. The hydrochloride salt will produce a mildly acidic solution upon dissolution in water. It is recommended to maintain the pH of the solution between 3 and 5. In this range, both acid- and base-catalyzed hydrolysis are minimized. Adjusting the pH with dilute, high-purity HCl or NaOH may be necessary if other components in the solution alter the pH.

Temperature

Lower temperatures significantly slow the rates of both hydrolysis and oxidation.[8][9] Therefore, it is strongly recommended to store stock solutions at -20°C or -80°C. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[10] It is best practice to aliquot stock solutions into single-use volumes.

Protection from Light and Oxygen

To mitigate oxidative degradation, solutions should be protected from light by using amber vials or by wrapping clear vials in aluminum foil.[11][12] Furthermore, minimizing exposure to atmospheric oxygen is beneficial. This can be achieved by purging the solution and the headspace of the storage vial with an inert gas such as nitrogen or argon before sealing.

Summary of Storage Conditions
Storage ConditionRecommendationRationale
Solvent Sterile, deionized water or appropriate bufferEnsures purity and minimizes contaminants that could catalyze degradation.
pH 3 - 5Minimizes the rate of both acid- and base-catalyzed hydrolysis.[13]
Temperature Long-term: -20°C or -80°C. Short-term (≤ 1 week): 2-8°C.Reduces the kinetic rates of all degradation reactions.[8][9]
Light Store in amber vials or protect from light.Prevents photolytic degradation, a key initiator of oxidation.[14][15]
Oxygen Purge with inert gas (N₂ or Ar).Minimizes oxidative degradation of the phenol group.
Aliquoting Store in single-use aliquots.Avoids repeated freeze-thaw cycles and contamination.[10][16]

Experimental Protocols: Stability Assessment

To ensure the integrity of experimental results, it is crucial to periodically assess the stability of the compound in solution. A stability-indicating analytical method is one that can separate the intact drug from its degradation products.[17] High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[][19]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to intentionally degrade the sample to generate potential degradation products and to validate the stability-indicating nature of the analytical method.[17][20][21]

cluster_conditions Stress Conditions Start Prepare Solution of Compound Stress Expose to Stress Conditions Start->Stress Analysis Analyze by HPLC Stress->Analysis Acidic Basic Oxidative Thermal Photolytic Data Evaluate Peak Purity and Identify Degradants Analysis->Data Acid 0.1 M HCl, 60°C Base 0.1 M NaOH, RT Oxidative 3% H₂O₂, RT Thermal 60°C in solution Photolytic ICH Q1B conditions

Figure 2. Workflow for forced degradation studies.

Protocol for Forced Degradation:

  • Preparation: Prepare a solution of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride in water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the solution 1:1 with 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the solution 1:1 with 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Keep at room temperature for 4 hours. Neutralize with an equimolar amount of HCl before analysis.

  • Oxidative Degradation: Mix the solution 1:1 with 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the aqueous solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12][14][15][22] A control sample should be wrapped in foil to exclude light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

The following is a general HPLC method that can be optimized for specific laboratory instrumentation. The goal is to achieve baseline separation between the parent compound and all major degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 274 nm
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard laboratory procedures.

Data Interpretation and Best Practices

When analyzing stability data, monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The use of a photodiode array (PDA) detector can aid in assessing peak purity and in the preliminary identification of degradants. For critical applications, mass spectrometry (LC-MS) can be used for definitive identification of degradation products.[]

By implementing these storage and handling protocols, researchers can ensure the stability and integrity of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride solutions, leading to more reliable and reproducible scientific outcomes.

References

  • BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines.
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
  • ICH. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
  • Kim, H. J., et al. (2019). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Molecules, 24(23), 4298.
  • Stodolkiewicz, E., et al. (2020). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega, 5(45), 29337–29345.
  • JoVE. (2025, May 22). Oxidation of Phenols to Quinones.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Shoukry, M. M., et al. (2011). Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). International Journal of Chemical Kinetics, 43(10), 541-551.
  • Gallaway, B. J., et al. (2020). Oxidation of Small Phenolic Compounds by Mn(IV). Geosciences, 10(9), 358.
  • Shoukry, M. M. (2008). Kinetics of hydrolysis of coordinated amino acid ester in aqueous solution at 25°C. Journal of the Serbian Chemical Society, 73(6), 641-648.
  • Arnold, A. E., et al. (2021). Enhancement and Inhibition of Oxidation in Phenolic Compound Mixtures with Manganese Oxides.
  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide.
  • Al-Qalaf, F. A., et al. (2013). Kinetics and mechanism of base hydrolysis of a-aminoacid esters catalysed by [pd(1,3-diamino-2-hydroxypropane)(H2O)2]2+ complex. Journal of the Chilean Chemical Society, 58(2), 1706-1709.
  • Poirier, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2686.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(1), 1-5.
  • George, A., et al. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • BOC Sciences. A Comprehensive Guide to Amino Acid Analysis Methods and Protocols.
  • Thiele, R., et al. (1992). Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. Journal of Leukocyte Biology, 51(2), 164-171.
  • Baskal, S., et al. (2021). Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(18), 5609.
  • Jensen, M. B., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 48-55.
  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing.
  • Kornhuber, M. E., et al. (1991). Stability of human blood serum aminoacids after storage at different pH and temperature conditions. Clinica Chimica Acta, 197(3), 189-200.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ResearchGate. (2015, November 16). How can store amino acids stock solutions?.
  • Chen, S. T., et al. (1991). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 113(10), 3907-3912.
  • BenchChem. An In-depth Technical Guide to the Storage and Handling of Isotopically Labeled Amino Acids.
  • MedchemExpress.com. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride.
  • ResearchGate. (2016, January 9). How to prepare and store Amino acid stock solution?.
  • Zhang, J., et al. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Journal of Chemical Technology & Biotechnology, 97(9), 2476-2486.
  • PubChem. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride.
  • MedChemExpress. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride | Amino Acid Derivative.
  • Long, W. M., et al. (1984). Effects of amino acid methyl esters on cardiac lysosomes and protein degradation. The American Journal of Physiology, 247(1 Pt 1), C106-C114.
  • SHIMADZU CORPORATION. Analytical Methods for Amino Acids.
  • Quora. (2012, January 19). How long can one store amino acids at room temperature?.
  • ResearchGate. (2014, January 1). Method development for amino acid analysis.
  • ResearchGate. Effects of pH and temperature on enzyme activity and stability.
  • ResearchGate. On the Mechanism of Hydrolysis of Amino Acid Esters Coordinated to Halogeno Molybdenocene.
  • LGC Standards. (S)-Methyl 2-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride.
  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Journal of Pharmacy, 33(2), 153-163.
  • Wimley, W. C., et al. (2003). Temperature dependence of amino acid hydrophobicities. Protein Science, 12(11), 2412-2421.
  • LookChem. Methyl 3-AMino-3-(3-hydroxyphenyl)propanoate Hydrochloride 1206727-13-0 wiki.
  • YouTube. (2023, October 2). How does pH Affect Amino Acids?.
  • Biology LibreTexts. (2025, August 28). 18.5: Pathways of Amino Acid Degradation.
  • Reddy, G. V., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 12(1), 1-6.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (CAS: 34260-72-5). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you optimize your synthesis for maximum yield and purity.

Synthesis Overview: The Fischer-Speier Esterification Approach

The most common and direct method for synthesizing (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is the Fischer-Speier esterification of the parent amino acid, (S)-2-amino-3-(3-hydroxyphenyl)propanoic acid (3-Hydroxy-L-phenylalanine). This reaction utilizes an excess of methanol, which acts as both the solvent and the esterifying agent, with a strong acid catalyst. A highly effective method involves the in situ generation of hydrochloric acid (HCl) by the reaction of thionyl chloride (SOCl₂) with methanol.[1]

The overall transformation is as follows:

(S)-2-amino-3-(3-hydroxyphenyl)propanoic acid + CH₃OH --(HCl)--> (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

Experimental Workflow Diagram

The following diagram illustrates the typical laboratory workflow for this synthesis.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Suspend Amino Acid in Methanol B Cool Mixture (Ice Bath) A->B C Add Thionyl Chloride (Dropwise) B->C D Allow to Warm to RT C->D E Stir Overnight D->E F Evaporate Solvent E->F G Dissolve in Water F->G H Basify with sat. NaHCO₃ (aq) G->H I Extract with Ethyl Acetate (5x) H->I J Dry Organic Layer (e.g., Na₂SO₄) I->J K Evaporate Solvent J->K L Isolate Final Product (White Solid) K->L

Caption: General workflow for the synthesis of the target ester hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Question: My reaction shows low conversion to the desired ester. What are the likely causes and how can I fix this?

Answer: Low conversion is a common issue in Fischer esterification, which is an equilibrium-driven process. Several factors can be at play:

  • Water Contamination: The presence of water can hydrolyze the ester product back to the carboxylic acid starting material, shifting the equilibrium unfavorably.

    • Causality: Water is a co-product of direct esterification and a common contaminant. Its presence directly inhibits the forward reaction.

    • Solution: Ensure your methanol is anhydrous. Use a freshly opened bottle or dry it over 3Å molecular sieves. The glassware should be thoroughly oven- or flame-dried before use.

  • Insufficient or Deactivated Catalyst: The reaction relies on a strong acid catalyst (HCl).

    • Causality: Thionyl chloride reacts with methanol to produce HCl and sulfur dioxide. If the thionyl chloride has degraded due to improper storage (exposure to moisture), it will not generate sufficient HCl catalyst.

    • Solution: Use a fresh, high-quality bottle of thionyl chloride. The dropwise addition should be done carefully into cold methanol to control the exothermic reaction and ensure efficient HCl generation.[1] An alternative is to use trimethylchlorosilane (TMSCl) in methanol, which also generates HCl in situ and has been shown to produce excellent yields for amino acid esterifications.[2]

  • Inadequate Reaction Time or Temperature: Equilibrium reactions can be slow to reach completion.

    • Causality: While the initial addition of thionyl chloride is done at low temperature for safety, the main reaction requires sufficient thermal energy and time to proceed.

    • Solution: After the initial exothermic addition, allow the reaction to warm to room temperature and stir overnight (12-18 hours) to ensure it reaches completion.[1] Gentle heating (reflux) can sometimes be employed, but for this specific substrate, room temperature is generally sufficient and minimizes potential side reactions.

Question: TLC/LCMS analysis shows good product formation, but my final isolated yield is very low. Where am I losing my product?

Answer: Significant product loss often occurs during the workup and isolation phase. The key is understanding the acid-base properties of your product.

  • Incorrect pH During Extraction: The product is an amino acid ester, meaning it has a basic amino group.

    • Causality: In the acidic reaction mixture, the amino group is protonated (-NH₃⁺), making the molecule highly soluble in aqueous solutions and insoluble in common organic solvents like ethyl acetate. To extract it, the amine must be in its free base form (-NH₂).

    • Solution: The workup procedure described in the literature is critical.[1] After evaporating the methanol, the residue is dissolved in water and the solution must be carefully basified. Use a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) and add it until the pH is ~8-9. This deprotonates the amine, allowing the neutral ester to be extracted into the organic phase.

  • Insufficient Extraction: The product may have some residual water solubility even in its free base form.

    • Causality: A single extraction is often insufficient to transfer all the product from the aqueous layer to the organic layer.

    • Solution: Perform multiple extractions with a suitable solvent like ethyl acetate. The literature suggests at least five extractions to maximize recovery.[1] Combine all organic extracts for the subsequent steps.

  • Product Volatility/Stability: While the hydrochloride salt is stable, the free base ester can be less so.

    • Causality: During solvent evaporation under reduced pressure (rotary evaporation), excessive heat can lead to degradation or loss of a moderately volatile compound.

    • Solution: Evaporate the solvent at a moderate temperature (e.g., <40°C). Once the free base is isolated, it is often converted back to the stable hydrochloride salt for storage, though the protocol cited isolates the free base.[1] If the hydrochloride salt is the desired final form, the process would be modified to precipitate the salt from an organic solution by adding HCl (e.g., HCl in ether).

Troubleshooting Decision Tree

G cluster_analysis Step 1: Diagnose the Problem cluster_solutions Step 2: Implement Solutions Start Low Final Yield Check_Conversion Analyze crude reaction mix (TLC, LCMS, NMR) Start->Check_Conversion Low_Conversion Problem: Low Reaction Conversion Check_Conversion->Low_Conversion Incomplete Reaction Poor_Isolation Problem: Poor Isolation/Workup Check_Conversion->Poor_Isolation Reaction Complete Sol_Conversion1 Use Anhydrous Methanol Low_Conversion->Sol_Conversion1 Sol_Conversion2 Use Fresh SOCl₂ or TMSCl Low_Conversion->Sol_Conversion2 Sol_Conversion3 Ensure Overnight Stirring Low_Conversion->Sol_Conversion3 Sol_Isolation1 Basify to pH 8-9 Before Extraction Poor_Isolation->Sol_Isolation1 Sol_Isolation2 Perform Multiple (5+) Organic Extractions Poor_Isolation->Sol_Isolation2 Sol_Isolation3 Evaporate Solvent at Low Temperature (<40°C) Poor_Isolation->Sol_Isolation3

Sources

Identifying and removing common impurities from (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

Welcome to the technical support guide for (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (CAS: 34260-72-5), a key phenylalanine derivative used in peptide synthesis and drug discovery.[1][2] This document provides in-depth troubleshooting advice and validated protocols to help you identify and eliminate common impurities, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I might encounter in my sample of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride?

The purity of your compound is directly influenced by its synthetic route and subsequent handling and storage. Impurities typically arise from three main sources: the initial synthesis, chemical degradation, and contamination.

  • Synthesis-Related Impurities: These are the most common and originate from the chemical reactions used to create the molecule.

    • Unreacted Starting Material: The most likely starting material to carry through is the parent amino acid, (S)-2-amino-3-(3-hydroxyphenyl)propanoic acid (3-hydroxy-L-phenylalanine). This occurs if the esterification reaction does not go to completion.

    • Over-reaction Products: While the primary amino group is protonated under typical Fischer esterification conditions (e.g., methanol with thionyl chloride or HCl gas), it is possible to form small amounts of N-acylated or other side products, particularly if activating agents are used.

    • Enantiomeric Impurity: The (R)-enantiomer (the D-form) can be present. Racemization can occur if the reaction conditions involve harsh bases or excessive heat, potentially through an azlactone intermediate, though this is less common in simple esterifications compared to peptide couplings.[3]

    • Reagent Carryover: Residual reagents from the synthesis, such as thionyl chloride byproducts or other catalysts, may be present.

  • Degradation Products: These impurities form over time due to instability.

    • Hydrolysis Product: The most common degradation pathway is the hydrolysis of the methyl ester back to the carboxylic acid (3-hydroxy-L-phenylalanine), especially if the compound is exposed to moisture or non-anhydrous solvents.

    • Oxidation Products: The phenol group is susceptible to oxidation, which can lead to the formation of colored impurities (often quinone-type structures), especially upon exposure to air, light, or trace metal ions over long periods.

    • Dimerization/Polymerization: Under certain conditions, amino acid esters can undergo intermolecular condensation to form dipeptides or larger oligomers.

  • Contaminants:

    • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethyl acetate, diethyl ether, dichloromethane) are frequently present in the final solid.

    • Water: As a hydrochloride salt, the compound is hygroscopic and can absorb atmospheric moisture.

Q2: Which analytical techniques are best for identifying and quantifying these impurities?

A multi-technique approach is essential for a comprehensive purity assessment. No single method can identify all possible impurities.

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the cornerstone technique for purity analysis. A reverse-phase method (e.g., using a C18 column) is highly effective for separating the target compound from unreacted starting materials, hydrolysis products, and other polar and non-polar impurities.[4][5][] Coupling HPLC with a mass spectrometer (LC-MS) allows for the direct identification of impurities by their mass-to-charge ratio.[][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the compound's structure and for identifying and quantifying residual solvents.[8][9] The chemical shifts and integration of solvent peaks can provide a precise measure of their content. ¹³C NMR helps to confirm the carbon backbone and identify major structural isomers if present at sufficient concentration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is critical for confirming the elemental composition of the product and for proposing structures for unknown impurities.

  • Chiral Chromatography: To determine the enantiomeric purity and quantify the unwanted (R)-enantiomer, a specialized chiral HPLC or GC method is required.[5]

Q3: My ¹H NMR spectrum shows unexpected peaks, particularly in the 1-4 ppm region. What are they likely to be?

Unexpected peaks in an NMR spectrum of a purified compound are very often due to residual solvents from the workup and purification steps. As the product is typically analyzed in D₂O or DMSO-d₆, these solvent peaks are common.

Causality: Solvents become trapped in the crystal lattice of the solid product during precipitation or lyophilization. Even under high vacuum, it can be difficult to remove them completely.

The table below lists the approximate ¹H NMR chemical shifts for common laboratory solvents that may appear as impurities.

SolventChemical Shift (δ) in D₂OChemical Shift (δ) in DMSO-d₆Multiplicity
Methanol~3.34 ppm~3.16 ppmSinglet
Ethyl Acetate~1.19, ~2.04, ~4.08 ppm~1.15, ~1.99, ~4.03 ppmTriplet, Singlet, Quartet
Diethyl Ether~1.12, ~3.45 ppm~1.09, ~3.39 ppmTriplet, Quartet
Dichloromethane~5.76 ppm~5.76 ppmSinglet
Acetone~2.21 ppm~2.09 ppmSinglet
Data compiled from references[8][9][10]. Shifts can vary slightly based on sample concentration and pH.
Q4: My initial analysis shows several impurities. What is the logical workflow for purification?

A systematic approach is key. The choice of purification method depends on the nature and quantity of the impurities identified. The workflow below provides a decision-making framework.

Impurity Identification and Removal Workflow

G start Crude (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate HCl analysis Analytical Characterization (HPLC, NMR, LC-MS) start->analysis decision_purity Purity > 98%? Impurities Identified? analysis->decision_purity type_polar Primary Impurity: Unreacted Amino Acid (Polar) decision_purity->type_polar No, Polar type_nonpolar Primary Impurity: Organic/Non-polar decision_purity->type_nonpolar No, Non-polar type_isomer Primary Impurity: Isomeric / Closely Related decision_purity->type_isomer No, Isomeric end_ok Product Meets Specification decision_purity->end_ok Yes purify_recryst Purification Method: Recrystallization type_polar->purify_recryst purify_chrom Purification Method: Silica Gel Chromatography type_nonpolar->purify_chrom purify_prep_hplc Purification Method: Preparative HPLC type_isomer->purify_prep_hplc final_analysis Final Purity Analysis (HPLC, NMR) purify_recryst->final_analysis purify_chrom->final_analysis purify_prep_hplc->final_analysis decision_final Purity Acceptable? final_analysis->decision_final end_fail Re-evaluate Purification Strategy decision_final->end_ok Yes decision_final->end_fail No

Caption: Workflow for impurity troubleshooting.

Summary of Common Impurities and Detection Methods

Impurity NamePotential SourceRecommended Analytical Technique
(S)-2-amino-3-(3-hydroxyphenyl)propanoic acidIncomplete esterification; HydrolysisHPLC, LC-MS
(R)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate HClRacemization during synthesisChiral HPLC
Residual Solvents (Methanol, Ethyl Acetate, etc.)Synthesis and purification workup¹H NMR, GC-MS
Dimer/OligomersDegradation/Side-reactionHPLC, LC-MS
Oxidation ProductsAir/light exposure during storageHPLC (often visible as colored impurities)
WaterAbsorption from atmosphere (hygroscopic)Karl Fischer Titration, ¹H NMR (in aprotic solvent)

Validated Purification Protocols

Protocol 1: Recrystallization for Removing Polar Impurities

Principle of Causality: This technique is highly effective for removing impurities that have significantly different solubility profiles from the desired product in a chosen solvent system. For (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, which is a polar salt, a polar solvent in which it is soluble when hot but sparingly soluble when cold is ideal. An anti-solvent is used to induce crystallization. This method is excellent for removing the more polar unreacted amino acid.

Step-by-Step Methodology:

  • Solvent Selection: A common and effective solvent system is Methanol (MeOH) as the primary solvent and Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) as the anti-solvent.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot methanol required for complete dissolution. Gentle heating (to ~40-50°C) in a water bath can be applied. Do not boil excessively to avoid solvent loss.

  • Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, slowly add diethyl ether dropwise with gentle swirling until the solution becomes persistently cloudy (the point of nucleation).

  • Maturation: Stopper the flask and allow it to stand at room temperature for 1-2 hours, then transfer it to a refrigerator (4°C) or freezer (-20°C) for several hours (or overnight) to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

  • Post-Purification Analysis: Analyze the purified material by HPLC and NMR to confirm purity and identity.

Protocol 2: Silica Gel Column Chromatography for Removing Less Polar Impurities

Principle of Causality: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. Silica gel is polar, so non-polar compounds travel through the column faster, while polar compounds are retained longer. This is effective for removing less polar byproducts. For a polar hydrochloride salt, reverse-phase chromatography is often preferred, but normal phase can be used with an appropriate mobile phase.

Step-by-Step Methodology:

  • Stationary Phase: Use standard flash-grade silica gel (e.g., 230-400 mesh).

  • Mobile Phase Selection: A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point. For example, begin with 100% DCM and gradually increase the percentage of MeOH (e.g., from 0% to 10% MeOH in DCM). Adding a small amount of acetic acid or triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape for acidic or basic compounds, respectively.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a strong solvent like methanol. If solubility is an issue, adsorb the compound onto a small amount of silica gel (dry loading) by dissolving it, adding silica, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the starting mobile phase. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (increase %MeOH) to elute the more polar compounds. Your target compound, being a polar salt, will likely elute at a higher methanol concentration.

  • Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure.

  • Post-Purification Analysis: Confirm the purity and identity of the final product using HPLC and NMR.

References

  • Satinsky, D., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Center for Biotechnology Information. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). HMDB. Available at: [Link]

  • Navarro-Vázquez, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). Summary of analytical methods for detecting amino acid impurities. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu Corporation. Available at: [Link]

  • Scribd. (n.d.). HPLC Methods For. Scribd. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • PubChem. (n.d.). (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. PubChem. Available at: [Link]

  • PubChem. (n.d.). (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. PubChem. Available at: [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. NADLE. Available at: [Link]

  • Salvitti, C., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Google Patents. (n.d.). Process for esterification of amino acids and peptides. Google Patents.
  • Google Patents. (n.d.). Process for producing 3-amino-2-hydroxypropionic acid derivatives. Google Patents.
  • Zhao, H., et al. (2011). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Molecules. Available at: [Link]

  • Google Patents. (n.d.). Amino acid methyl ester hydrochloride preparation. Google Patents.
  • ResearchGate. (n.d.). Esterification of N-acetyl-L-phenylalanine through different Mukaiyama's reagents 1. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2018). Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identification of Two New Compounds. Molecules. Available at: [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

Sources

Troubleshooting low coupling efficiency with (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_ Technical Support Center: Peptide Synthesis

Topic: Troubleshooting Low Coupling Efficiency with (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address challenges specifically related to the coupling of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. This unique amino acid derivative, a meta-tyrosine analog, can present specific hurdles in solid-phase peptide synthesis (SPPS). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic protocols and achieve higher coupling efficiencies.

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is a common issue in peptide synthesis, and it can be particularly pronounced with sterically hindered or electronically modified amino acids.[1] (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride introduces a phenolic hydroxyl group at the meta position, which can influence reactivity.

Question: I am observing a low coupling yield with (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. What are the potential causes and how can I resolve this?

Answer:

Low coupling efficiency with this specific amino acid derivative can stem from several factors, ranging from the properties of the amino acid itself to the chosen reaction conditions. Here is a systematic approach to troubleshoot this issue:

1. Re-evaluation of the Coupling Reagent

The choice of coupling reagent is critical for the success of peptide synthesis, especially with challenging amino acids.[2] Standard carbodiimide reagents like DCC or DIC, while widely used, may not be sufficiently potent for this substrate.

  • Insight: The formation of a peptide bond involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[2] For sterically hindered or less reactive amino acids, a more powerful activating agent is often necessary to drive the reaction to completion.[1]

  • Recommendation: Switch to a more robust onium salt-based coupling reagent. These reagents form highly reactive intermediates that can overcome the activation energy barrier more effectively.

Coupling Reagent ClassRecommended ReagentsKey Advantages
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUForm highly reactive OAt or OBt esters; generally provide high coupling efficiencies.[3] COMU is a safer alternative to HOBt-containing reagents.[2]
Phosphonium Salts PyBOP, PyAOPKnown for low racemization levels and high reactivity.

Experimental Protocol: Enhanced Coupling with HATU

  • Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain, and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Activation: In a separate vessel, dissolve (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (3-4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) in DMF. Allow this pre-activation to proceed for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the temperature may be moderately increased (e.g., to 40°C).

  • Monitoring: Perform a qualitative test, such as the Kaiser test, to monitor the reaction's completion. A negative result (no color change) indicates that all primary amines have reacted.[4][5]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

2. Addressing the Hydrochloride Salt Form

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate is supplied as a hydrochloride salt.[6][7] This is a crucial detail that can significantly impact the coupling reaction if not properly addressed.

  • Insight: The hydrochloride salt protonates the alpha-amino group of the amino acid, rendering it non-nucleophilic. For the coupling reaction to proceed, this proton must be neutralized by a base.[2]

  • Recommendation: Ensure that a sufficient amount of a non-nucleophilic base, such as DIPEA or N-methylmorpholine (NMM), is added to the reaction mixture. Typically, at least one extra equivalent of base is required to neutralize the hydrochloride salt, in addition to the base needed for the coupling reaction itself.

3. The Role of the Phenolic Hydroxyl Group

The unprotected phenolic hydroxyl group on the side chain of meta-tyrosine can potentially lead to side reactions, although it is less nucleophilic than the alpha-amino group.

  • Insight: While side-chain protection of tyrosine is standard practice in peptide synthesis to prevent O-acylation, the necessity for protecting the meta-hydroxyl group may depend on the specific coupling conditions and the overall sequence.[8][9]

  • Recommendation: If you continue to experience low yields or observe side products, consider using a protected form of the amino acid, such as one with a tert-butyl (tBu) or benzyl (Bzl) protecting group on the phenolic hydroxyl.[8] This will prevent any potential interference from the side chain during coupling.

Frequently Asked Questions (FAQs)

Q1: Could the methyl ester on the C-terminus of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate be causing a problem?

A1: The methyl ester protects the C-terminal carboxylic acid. In standard solid-phase peptide synthesis (SPPS), you would typically use an Fmoc-protected amino acid with a free carboxylic acid to couple to the resin-bound amine. If you are using this specific derivative, it is likely intended for solution-phase synthesis or for incorporation as the C-terminal residue where the ester remains. If you are attempting to use it in the middle of a sequence in SPPS, the methyl ester will prevent it from being activated and coupling to the growing peptide chain. You would need the corresponding free acid for standard SPPS protocols.

Q2: I am observing a side product with a mass corresponding to the addition of my amino acid without the subsequent residues. What could be the cause?

A2: This suggests a "capping" of the peptide chain, where the coupling reaction fails, and the unreacted N-terminus is acetylated in a subsequent step (if acetylation is used as a capping step). The primary reason for this is incomplete coupling of the sterically hindered or less reactive amino acid. To address this, consider implementing a "double coupling" strategy.

Experimental Protocol: Double Coupling

  • First Coupling: Perform the initial coupling reaction as described in the protocol above for 1-2 hours.

  • Wash: Wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Prepare a fresh solution of the activated amino acid and add it to the resin. Allow the reaction to proceed for another 1-2 hours.

  • Monitor: Use the Kaiser test to confirm the completion of the coupling.

Q3: Can the solvent choice impact the coupling efficiency?

A3: Yes, the solvent plays a crucial role in solvating the peptide chain and reagents. DMF is the most common solvent for SPPS. However, for sequences prone to aggregation, which can hinder coupling, using a solvent mixture like DMSO/DMF or NMP can be beneficial.[3] These solvents can help to disrupt secondary structures and improve the accessibility of the N-terminus.

Q4: What is racemization, and is it a concern with this amino acid?

A4: Racemization is the loss of stereochemical purity at the alpha-carbon of the amino acid during activation and coupling.[10] It is a potential side reaction in any peptide synthesis. While (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate is not among the amino acids most prone to racemization (like histidine or cysteine), it is still a possibility.[10] Using additives like Oxyma Pure or HOAt with your coupling reagent can help to suppress racemization.[1]

Troubleshooting Workflow

Here is a visual guide to systematically troubleshoot low coupling efficiency with (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride.

TroubleshootingWorkflow start Low Coupling Efficiency Observed check_reagent Is the coupling reagent potent enough? (e.g., HATU, HCTU, COMU) start->check_reagent switch_reagent Switch to a stronger onium-salt reagent (e.g., HATU). check_reagent->switch_reagent No check_base Is the hydrochloride salt being neutralized? check_reagent->check_base Yes switch_reagent->check_base add_base Add at least one extra equivalent of a non-nucleophilic base (e.g., DIPEA). check_base->add_base No check_conditions Are the reaction conditions optimal? check_base->check_conditions Yes add_base->check_conditions optimize_conditions Increase reaction time, consider moderate heating, or perform a double coupling. check_conditions->optimize_conditions No check_protection Are side reactions suspected? check_conditions->check_protection Yes optimize_conditions->check_protection use_protected_aa Consider using a side-chain protected version of the amino acid. check_protection->use_protected_aa Yes success Coupling Efficiency Improved check_protection->success No use_protected_aa->success

Caption: Troubleshooting workflow for low coupling efficiency.

References

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]

  • Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 75, 18.1.1-18.1.20. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • PubChem. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. [Link]

  • Kim, E., & Lee, K. (2019). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Biomacromolecules, 20(10), 3737-3753. [Link]

  • ResearchGate. (2020). SPPS: peptide failure to elongate?. [Link]

  • AmbioPharm. Which salt form should I choose for my peptide?. [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. [Link]

  • Apeptide. How to Optimize Peptide Synthesis?. [Link]

  • Katritzky, A. R., et al. (1995). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 60(12), 3701–3705. [Link]

  • Ali, A. M., & Taylor, S. D. (2009). Efficient solid-phase synthesis of sulfotyrosine peptides using a sulfate protecting-group strategy. Angewandte Chemie International Edition, 48(11), 2024-2026. [Link]

  • Van der Poel, S., et al. (2022). Solid-Phase Peptide Modification via Deaminative Photochemical Csp3-Csp3 Bond Formation Using Katritzky Salts. Angewandte Chemie International Edition, 61(32), e202205510. [Link]

  • University of Calgary. Ch27 : Peptide synthesis. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • PubChem. (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. [Link]

  • Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. [Link]

  • ACS Publications. (2021). Effect of Tyrosine-Containing Self-Assembling β-Sheet Peptides on Macrophage Polarization and Inflammatory Response. [Link]

  • ResearchGate. (2023). (L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)–H activation. [Link]

  • LookChem. Methyl 3-AMino-3-(3-hydroxyphenyl)propanoate Hydrochloride 1206727-13-0 wiki. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Esterification of m-Tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the esterification of meta-tyrosine (m-Tyrosine). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile amino acid. Esterification of m-tyrosine is a critical first step for various applications, including peptide synthesis, the development of prodrugs, and the creation of specialized chemical intermediates.[1][2]

However, like any chemical transformation, the path to a high-yielding, pure product can present challenges. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for success.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section tackles the specific problems you might encounter during the esterification of m-tyrosine. Each entry details the potential causes and provides actionable solutions.

Question: Why is my esterification yield consistently low?

A low yield is the most common issue. The root cause often lies in the inherent nature of amino acids and the equilibrium of the Fischer-Speier esterification reaction.[2][3]

Potential Causes & Solutions:

  • Incomplete Reaction (Equilibrium Not Reached or Unfavorable): The Fischer esterification is a reversible reaction.[3] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.

    • Solution: Use the alcohol reactant (e.g., methanol, ethanol) as the solvent. A large excess of the alcohol will shift the equilibrium towards the product side, in accordance with Le Châtelier's principle. For a typical lab-scale reaction, using the alcohol as the solvent is standard practice.[4]

  • Zwitterionic Nature of m-Tyrosine: Amino acids exist as zwitterions, where the carboxylic acid is deprotonated (COO⁻) and the amino group is protonated (NH₃⁺). The resulting carboxylate is a poor electrophile and will not readily react with the alcohol.[1][2]

    • Solution: Ensure a strong acid catalyst is used. The catalyst's primary role is to protonate the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[5] Simultaneously, the acid protonates the amino group, preventing it from competing as a nucleophile.

  • Insufficient Catalyst or Inactive Catalyst: The reaction rate is highly dependent on the catalyst concentration and activity.

    • Solution: For liquid acid catalysts like sulfuric acid (H₂SO₄), ensure an adequate catalytic amount is used. For reactions using thionyl chloride (SOCl₂), which generates HCl gas in situ, ensure it is added slowly to the chilled alcohol before adding the amino acid to generate a fresh solution of the catalyst.[4][6] If using a solid acid catalyst, ensure it has not been deactivated by moisture or other impurities.[7]

  • Suboptimal Temperature or Reaction Time: Esterification reactions, particularly for sterically hindered or less reactive substrates, can be slow.

    • Solution: Most Fischer esterifications are conducted at reflux temperature of the alcohol to maximize the reaction rate.[3][4] Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible. This can take anywhere from 3 to 24 hours.

Troubleshooting Workflow Diagram

troubleshooting_workflow start Problem: Low Yield check_sm Starting Material (SM) Visible on TLC? start->check_sm workup_issue Product Loss During Workup? check_sm->workup_issue No increase_time Increase Reaction Time/Temp Use Alcohol as Solvent check_sm->increase_time Yes side_products Significant Side Products on TLC? consider_protection Consider N-Protecting Group (e.g., Boc) side_products->consider_protection Yes final_check Re-evaluate Catalyst (Type & Quantity) side_products->final_check No workup_issue->side_products No optimize_workup Optimize pH Adjustment & Solvent Extraction workup_issue->optimize_workup Yes

Caption: A decision tree for troubleshooting low esterification yields.

Question: My TLC plate shows multiple spots. What are the likely side products?

While Fischer esterification is generally clean, the bifunctional nature of m-tyrosine can lead to side reactions if conditions are not carefully controlled.

Potential Side Products & Prevention:

  • Dipeptide Formation: If the amino group of one m-tyrosine molecule is not fully protonated, it can act as a nucleophile and attack the activated carboxyl group of another molecule, leading to the formation of a dipeptide.

    • Prevention: Ensure a sufficiently acidic environment to keep the amine functionality protonated and non-nucleophilic. Using methods that generate anhydrous HCl, such as SOCl₂ in methanol, is highly effective.[4]

  • Diketopiperazine Formation: The newly formed m-tyrosine ester can undergo intramolecular or intermolecular condensation to form cyclic dipeptides known as diketopiperazines. This is more common with heating over extended periods.

    • Prevention: Use moderate reaction temperatures where possible and monitor the reaction to avoid unnecessarily long heating times after the reaction has reached completion.

  • N-Alkylation: While less common under these conditions, the amino group could theoretically be alkylated by the alcohol.[2]

    • Prevention: This is effectively suppressed by the acidic conditions which protonate the amine.

  • O-Alkylation of Phenolic Hydroxyl: The phenolic -OH group is generally a poor nucleophile and is less reactive than the carboxylic acid under these conditions. However, under forcing conditions or with alternative alkylating agents, this could become a concern.

    • Prevention: Standard Fischer-Speier conditions are highly selective for the carboxylic acid.[5] Avoid unnecessarily harsh conditions.

Question: I'm struggling with the product workup and purification. What is the best procedure?

The product, an amino acid ester, is often isolated as its hydrochloride salt, which has different solubility properties than the free amine.[4][8]

Problem-Specific Guidance:

  • Issue: Product won't extract into the organic layer.

    • Explanation: The product is likely still in its protonated (salt) form, which is highly soluble in water and insoluble in common organic solvents like ethyl acetate or dichloromethane.

    • Solution: After removing the excess alcohol under reduced pressure, dissolve the residue in water. Carefully neutralize the solution by adding a weak base, such as sodium bicarbonate (NaHCO₃) or a saturated aqueous solution of NaHCO₃, until the pH is ~7-8. This deprotonates the ammonium group, yielding the free ester, which is much more soluble in organic solvents. You can then perform a standard liquid-liquid extraction.[6][9]

  • Issue: An emulsion forms during extraction.

    • Explanation: Amino acid derivatives can act as surfactants, leading to stubborn emulsions.

    • Solution: Add brine (a saturated aqueous solution of NaCl) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break up emulsions and "salt out" the organic product from the aqueous layer.

  • Issue: The final product is an oil or is difficult to crystallize.

    • Explanation: The product may contain residual solvent or minor impurities that inhibit crystallization.

    • Solution: Ensure the product is thoroughly dried under high vacuum. For crystallization, try dissolving the crude product in a minimal amount of a hot polar solvent (like ethanol or isopropanol) and then slowly adding a non-polar solvent (like diethyl ether or hexanes) until turbidity is observed. Cool the mixture slowly to promote crystal growth.[8][10] Alternatively, purification by column chromatography on silica gel using a gradient of methanol in dichloromethane is often effective.[6]

Frequently Asked Questions (FAQs)

What is the recommended starting protocol for m-tyrosine esterification?

For researchers new to this reaction, the thionyl chloride method is robust, high-yielding, and effectively handles the challenges of amino acid esterification.

Protocol: Synthesis of m-Tyrosine Methyl Ester Hydrochloride [4][6]

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add anhydrous methanol (e.g., 50 mL for 5 g of m-tyrosine).

  • Catalyst Generation: Cool the flask in an ice bath (0 °C). Slowly, and dropwise, add thionyl chloride (SOCl₂) (1.2 to 1.5 equivalents).

    • Causality: This exothermic reaction generates anhydrous HCl gas and sulfur dioxide. Adding it slowly to cold methanol prevents runaway reactions and ensures the HCl dissolves to form the catalytic species. The SOCl₂ will also consume any trace amounts of water.

  • Reactant Addition: Once the addition is complete and the solution has stirred for 10-15 minutes, add the m-tyrosine (1.0 equivalent) to the flask.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux.

  • Monitoring: Follow the disappearance of the m-tyrosine starting material using TLC (Typical mobile phase: 10-15% Methanol in Dichloromethane with 1% Acetic Acid; Visualization: Ninhydrin stain). The reaction is typically complete in 3-6 hours.

  • Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator. The resulting white solid is the crude m-tyrosine methyl ester hydrochloride.

  • Purification: The crude salt is often pure enough for many applications. For higher purity, it can be recrystallized by dissolving it in a minimal amount of hot ethanol and precipitating by the slow addition of diethyl ether.

General Reaction Scheme

reaction_scheme m_tyrosine m-Tyrosine catalyst H⁺ (Catalyst) <--> m_tyrosine->catalyst alcohol + R-OH (e.g., Methanol) alcohol->catalyst product m-Tyrosine Ester catalyst->product water + H₂O product->water

Caption: Fischer-Speier esterification of m-tyrosine.

How do I choose the right acid catalyst?

The choice of catalyst depends on factors like scale, desired purity, and available equipment.

CatalystTypical ConditionsAdvantagesDisadvantages & Considerations
Thionyl Chloride (SOCl₂) in Alcohol 0 °C to Reflux, 3-6h[4]High yield; generates anhydrous HCl in situ; scavenges water.SOCl₂ is corrosive, toxic, and reacts violently with water. Requires a fume hood and careful handling.
Sulfuric Acid (H₂SO₄) Reflux, 6-24h[1][2]Inexpensive, readily available, simple to use.[11]Can cause charring with sensitive substrates; workup requires careful neutralization of a strong acid.
Solid Superacid Catalysts High Temp (e.g., 180°C), 6h[7][12]Reusable, environmentally friendly ("green"), easy to separate from the reaction mixture.May require higher temperatures/pressures; catalyst preparation can be complex; potential for lower activity than homogeneous catalysts.
Are protecting groups necessary for esterifying m-tyrosine?

For the sole purpose of making the simple ester, protecting groups are generally not required. The use of a strong acid catalyst effectively "protects" the amino group by protonating it.[5]

However, if the m-tyrosine ester is an intermediate for a subsequent step, such as peptide coupling, then protecting the amino group is essential .[13][14]

  • When to Use: If you plan to react the amino group later (e.g., forming an amide bond), you must first protect it to ensure chemoselectivity.

  • Common Amine Protecting Group: The tert-butoxycarbonyl (Boc) group is widely used. It is stable to the acidic conditions of esterification but can be easily removed later with a different acid like trifluoroacetic acid (TFA).[6][15]

  • Phenolic Protection: The phenolic hydroxyl group may also require protection (e.g., as a benzyl ether) in multi-step syntheses to prevent it from reacting with strong electrophiles or under certain coupling conditions.[15][16]

References

  • Humphrey, C. E., Furegati, M., Laumen, K., La Vecchia, L., Leutert, T., Müller-Hartwieg, J. C. D., & Vögtle, M. (2007). Optimized Synthesis of l-m-Tyrosine Suitable for Chemical Scale-Up. Organic Process Research & Development, 11(6), 1079–1085. [Link]

  • Pearson Education. (2024). Reactions of Amino Acids: Esterification. *Pearson+. * [Link]

  • Reddit r/askscience. (2014). Why is Fisher method preferred for the esterification of amino acids? [Link]

  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. [Link]

  • Zhu, C., Zhang, X., Xu, W., & Zhu, W. (2025). A Radio Frequency Plasma-Modified SO42−-S2O82−/SnO2-Al2O3 Solid Superacid Catalyst Applied for the Esterification of Tyrosine. Catalysts, 15(3), 255. [Link]

  • LibreTexts Chemistry. (n.d.). Reactions of α-Amino Acids: Carboxylic Acid Esterification. [Link]

  • Grieco, P. A., & Hon, Y. S. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(23), 4650–4653. [Link]

  • Salvitti, C., de Petris, G., Troiani, A., & Pepi, F. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(11), 2561–2569. [Link]

  • Nicolai, B., Mahe, N., Ceolin, R., Rietveld, I. B., Barrio, M., & Tamarit, J. L. (2011). Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. Structural Chemistry, 22, 649–659. [Link]

  • Wikipedia. (n.d.). Tyrosine. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Google Patents. (2021).
  • Salvitti, C., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]

  • Engelhard, M., & Merrifield, R. B. (1978). Tyrosine protecting groups: minimization of rearrangement to 3-alkyltyrosine during acidolysis. Journal of the American Chemical Society, 100(11), 3559–3563. [Link]

  • Mattock, P., & Jones, J. G. (1970). Biosynthesis of l-tyrosine O-sulphate from the methyl and ethyl esters of l-tyrosine. Biochemical Journal, 116(5), 797–801. [Link]

  • Google Patents. (1970). US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
  • Google Patents. (2004). EP1392650B1 - Protected tyrosine derivatives, method for the production thereof and use of the same.
  • Tang, W., & Zhang, X. (2002). Catalytic Asymmetric Syntheses of Tyrosine Surrogates. The Journal of Organic Chemistry, 67(24), 8443–8448. [Link]

  • Dixit, K., & Chakrapani, H. (2016). A facile approach for incorporating tyrosine esters to probe ion-binding sites and backbone hydrogen bonds. Journal of Biological Chemistry, 291(47), 24497–24506. [Link]

  • Nuñez-Dallos, N., Wurst, K., & Quevedo, R. (2012). L-Tyrosine isopropyl ester. Acta Crystallographica Section E: Crystallographic Communications, 68(11), o3173. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Google Patents. (1953).
  • MASONACO. (n.d.). Separation of m/p-tyrosines. [Link]

  • Sridhar, B., et al. (2002). Comparison of the methyl ester of L-tyrosine hydrochloride and its methanol monosolvate. Acta Crystallographica Section C: Crystal Structure Communications. [Link]

  • Charles University. (n.d.). HPLC Evaluation of Tyrosine and its Metabolites. [Link]

  • Reddit r/OrganicChemistry. (2024). Esterification not Working (Separation). [Link]

  • Amadò, R., Aeschbach, R., & Neukom, H. (1984). Dityrosine: preparation, isolation, and analysis. Methods in Enzymology, 107, 377–388. [Link]

  • Nuñez-Dallos, N., Wurst, K., & Quevedo, R. (2012). l-Tyrosine isopropyl ester. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3173. [Link]

Sources

Preventing racemization during the synthesis and handling of chiral amino acid esters

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for chiral amino acid ester integrity. This guide is designed for researchers, scientists, and drug development professionals who work with these stereochemically sensitive molecules. Maintaining enantiomeric purity is paramount for the efficacy and safety of chiral drugs and intermediates. This resource provides in-depth, field-proven insights into the causes of racemization and offers practical, validated strategies for its prevention during synthesis, handling, and storage.

Understanding the Core Problem: The Mechanism of Racemization

Before troubleshooting, it's crucial to understand why racemization occurs. The chiral center of an amino acid ester is the α-carbon. Racemization happens when the proton on this carbon is abstracted, typically by a base. This creates a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both L- and D-enantiomers.[1][2]

Two primary pathways contribute to this loss of stereochemical integrity:

  • Direct Enolization: A base directly removes the α-proton. This is highly dependent on the strength and steric hindrance of the base used.[1]

  • Oxazolone Formation: During peptide coupling or in the presence of activating agents, the N-protected amino acid can cyclize to form a 5(4H)-oxazolone. The α-proton of this oxazolone is significantly more acidic and prone to abstraction, making this a major pathway for racemization.[1][3][4]

racemization_mechanism cluster_0 Direct Enolization Pathway cluster_1 Oxazolone Pathway (During Activation) L_Ester L-Amino Acid Ester (Chiral) Enolate Planar Enolate (Achiral) Racemic_Mix Racemic Mixture (L- and D-Esters) N_Protected N-Protected Amino Acid Activated Activated Intermediate (e.g., O-Acylisourea) Oxazolone 5(4H)-Oxazolone (Highly Racemizable) Racemic_Acid Racemized N-Protected Amino Acid

Proactive Prevention: Synthesis & Esterification Strategies

The best way to deal with racemization is to prevent it from happening in the first place. Your choice of esterification method and reaction conditions is the most critical decision point.

FAQ: Which esterification method should I choose to minimize racemization?

The ideal method depends on the N-protecting group and the scale of your reaction. Here is a breakdown of common methods with their pros and cons.

Method 1: Fischer Esterification (Acid-Catalyzed)

This classic method involves heating the amino acid in an alcohol (e.g., methanol, ethanol) with a strong acid catalyst (e.g., HCl, H₂SO₄).[5][6]

  • When to Use: Suitable for unprotected or Boc-protected amino acids on a large scale. The strongly acidic conditions protonate the amine, preventing it from acting as a nucleophile.[5]

  • Mechanism Insight: The reaction proceeds by protonating the carboxylic acid carbonyl, making it more electrophilic for attack by the alcohol. Because the medium is acidic, base-catalyzed racemization is not a concern.

  • Causality: The absence of a base and the protonation of the free amine (if present) make this method robust against racemization.

  • Warning: Not suitable for acid-labile protecting groups like Fmoc or Trityl. The high temperatures can sometimes lead to side reactions.

Method 2: Alkyl Halides with a Mild Base

This involves reacting the N-protected amino acid with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a mild base like cesium carbonate (Cs₂CO₃) or potassium bicarbonate (KHCO₃).

  • When to Use: Excellent for most N-protected amino acids when acidic conditions must be avoided.

  • Mechanism Insight: The base forms the carboxylate salt, which then acts as a nucleophile in an Sₙ2 reaction with the alkyl halide.

  • Causality: Using a mild, non-nucleophilic base is key. Stronger bases like sodium hydroxide or triethylamine can promote racemization.[7] Cesium carbonate is often preferred due to the "cesium effect," which enhances the nucleophilicity of the carboxylate without significantly increasing basicity.

Method 3: Carbodiimide Coupling (DCC/DIC with DMAP)

This method uses a carbodiimide like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) to activate the carboxylic acid, followed by reaction with the alcohol, often catalyzed by 4-(Dimethylamino)pyridine (DMAP).[8][9]

  • When to Use: A versatile and common lab-scale method. However, it carries a high risk of racemization , especially for sensitive amino acids.[9][10]

  • Mechanism Insight: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is very susceptible to intramolecular cyclization to the problematic oxazolone.[10]

  • Causality: DMAP, while an excellent acylation catalyst, is also a base that can facilitate both oxazolone formation and direct enolization. This combination makes the method risky. If you must use it, run the reaction at low temperatures (0 °C) and for the shortest possible time.

FAQ: I'm doing a peptide coupling and need to make an active ester. How do I stop it from racemizing?

This is where racemization-suppressing additives are essential. When you activate an N-protected amino acid (e.g., with a carbodiimide) to couple it with an amine or alcohol, you form a reactive intermediate that is prone to racemization. Additives intercept this intermediate to form a new, more stable active ester that is less likely to racemize.[11][12][13]

AdditiveChemical NameMechanism of SuppressionKey Advantages
HOBt 1-HydroxybenzotriazoleIntercepts the O-acylisourea to form an HOBt-ester, which is less prone to oxazolone formation.[4][8][13]The classic, cost-effective choice. Significantly reduces racemization compared to carbodiimide alone.[12]
HOAt 1-Hydroxy-7-azabenzotriazoleSimilar to HOBt, but the nitrogen in the pyridine ring provides neighboring group participation, accelerating the coupling and further suppressing racemization.[1][8]More effective than HOBt, especially for hindered couplings.[8]
Oxyma Pure® Ethyl 2-cyano-2-(hydroxyimino)acetateA non-explosive alternative to HOBt/HOAt. Forms a reactive oxime ester that minimizes racemization.[1][8]High coupling rates, low racemization, and enhanced safety profile.[8]
Cu(II) Salts Copper (II) Chloride (CuCl₂)The mechanism is thought to involve chelation, which increases the acidity of the N-H proton of the peptide bond, but decreases the acidity of the α-proton, thus hindering enolization.[2][4][11]Very effective, especially when used in combination with HOBt for fragment couplings.[4][11]

Expert Recommendation: For critical applications, the simultaneous use of HOBt and a catalytic amount of CuCl₂ has been shown to be exceptionally effective at eliminating racemization during carbodiimide-mediated couplings.[4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling, purification, and analysis of chiral amino acid esters.

Q1: I synthesized my L-amino acid methyl ester and the NMR looks clean, but my chiral HPLC shows ~10% of the D-enantiomer. What happened?

This is a classic scenario. The racemization likely occurred either during the reaction workup or purification.

  • Workup Woes: Did you use a basic wash (e.g., saturated sodium bicarbonate) to remove acidic byproducts? Prolonged exposure of the ester to even a mild aqueous base can cause significant racemization.[14] The ester is more susceptible to base-catalyzed racemization than the corresponding carboxylic acid.[7]

    • Self-Validation Protocol: Minimize contact time with any basic solution. Wash quickly, separate layers immediately, and proceed to drying. If possible, use a very dilute acid wash (e.g., 1% HCl) to neutralize any remaining base instead of a water wash.

  • Purification Pitfalls: Standard silica gel chromatography can be problematic. Commercial silica gel can be slightly acidic, but amine contaminants or basic "hot spots" on the column can catalyze racemization as your product slowly elutes.

    • Self-Validation Protocol: If you suspect the silica is the issue, try deactivating it. Slurry the silica gel in your eluent containing 1% triethylamine, then flush the column thoroughly with the pure eluent before loading your sample. This neutralizes active sites. Alternatively, use a different purification method like flash chromatography on neutral alumina or recrystallization.

Q2: How should I store my purified chiral amino acid esters to ensure long-term stability?

Amino acid esters are not indefinitely stable. Both chemical and stereochemical degradation can occur.

  • Hydrolysis: The primary chemical instability is hydrolysis back to the carboxylic acid, which is accelerated by moisture.

  • Racemization: As discussed, trace amounts of base or even certain acidic surfaces can catalyze racemization over time.[15]

Storage ConditionRecommendation & Rationale
Temperature -20 °C or lower. Low temperatures slow down all degradation pathways, including hydrolysis and racemization. For long-term storage, -80 °C is ideal.
Atmosphere Inert Gas (Argon or Nitrogen). This displaces moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.
Container Amber Glass Vial with PTFE-lined cap. Protects from light, which can catalyze degradation. The PTFE liner prevents leaching of contaminants from the cap.
State As a dry, crystalline solid. Avoid storing in solution, as solvents can contain impurities (e.g., trace amines in DMF, water in alcohols) that promote degradation. Storing fluorescently labeled amino acids at 4°C can maintain stability for up to two years.[16][17]
Q3: I need to confirm the enantiomeric purity of my final product. What is the best analytical method?

Optical rotation is a good initial check but is not quantitative for determining enantiomeric excess (e.e.). The gold standard is chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[18][19]

    • How it Works: You use a column packed with a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to elute at different times, resulting in two separate peaks.

    • Common CSPs: Polysaccharide-based phases (e.g., cellulose or amylose derivatives) are very versatile.[19] For underivatized amino acids, macrocyclic glycopeptide-based CSPs like those using teicoplanin are highly effective.[20]

    • Expert Tip: For amino acid esters, derivatization of the N-terminus with a chromophore like Fmoc-Cl or a fluorescent tag like NBD-Cl can significantly improve detection limits and chromatographic resolution on certain columns.[19][21]

Protocol: General Chiral HPLC Analysis for N-Protected Amino Acid Esters
  • Column Selection: Start with a polysaccharide-based CSP, such as a Chiralpak® IA or Lux® Cellulose-1 column.

  • Sample Preparation: Dissolve a small amount of the ester (~1 mg/mL) in the mobile phase or a compatible solvent. Filter through a 0.22 µm syringe filter.

  • Mobile Phase: A typical starting point for normal phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v). For reversed-phase, acetonitrile and water with an additive like 0.1% TFA is common.[22][23]

  • Method Development:

    • Inject your sample. If you see only one peak, it could be that your product is pure OR the enantiomers are not resolving.

    • Inject a sample of the known racemate (if available) to confirm the separation of the two peaks.

    • Optimize the separation by adjusting the ratio of the mobile phase solvents. Increasing the alcohol content in normal phase generally reduces retention time.

  • Quantification: Integrate the peak areas of the L-enantiomer (A_L) and the D-enantiomer (A_D). Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(A_L - A_D) / (A_L + A_D)] * 100

hplc_workflow

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research. [Link]

  • Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry. [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Self-published source. [Link]

  • Base catalyzed racemization of amino acid derivatives. ResearchGate. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science. [Link]

  • Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis. International Journal of Peptide and Protein Research. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. National Institutes of Health (NIH). [Link]

  • Facile Synthesis of N-protected Amino Acid Esters Assisted by Microwave Irradiation. ResearchGate. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Institutes of Health (NIH). [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC. Phenomenex. [Link]

  • Racemization in amino acids? ResearchGate. [Link]

  • Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents. International Journal of Peptide and Protein Research. [Link]

  • Mechanisms of base-catalyzed racemization during activation step. ResearchGate. [Link]

  • Synthesis of N a -Fmoc-Protected Amino Acid Esters and Peptides. Thieme. [Link]

  • Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. ACS Publications. [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions. PubMed. [Link]

  • Stability of Reagents used for Chiral Amino Acid Analysis during Spaceflight Missions in High-Radiation Environments. ResearchGate. [Link]

  • Amino Acid Racemization. University of Arizona. [Link]

  • Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. The Journal of Organic Chemistry. [Link]

  • Enzymes catalyzed esterification of N-protected amino acids with secondary alcohols. ResearchGate. [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]

  • Ultralong Hydroxyapatite Nanowires: Promising Flexible Building Blocks for Constructing High-Performance Biomimetic Materials—A Review. MDPI. [Link]

Sources

Addressing solubility issues of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (CAS: 34260-72-5). This guide is designed for researchers, chemists, and drug development professionals to address common challenges, particularly solubility issues, encountered during its use in organic synthesis. As Senior Application Scientists, we have compiled field-proven insights and protocols to ensure your experiments proceed efficiently and successfully.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and handling of this compound.

Q1: What are the basic properties of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride?

This compound is the hydrochloride salt of the methyl ester of L-3-hydroxyphenylalanine, an unnatural amino acid derivative.[1][2][3] As a salt, it is a crystalline solid at room temperature and possesses properties typical of amino acid hydrochlorides, which significantly influence its solubility and reactivity.[4]

Q2: Why is this compound supplied as a hydrochloride salt instead of a free base?

The hydrochloride salt form offers several practical advantages over the corresponding free amine:

  • Enhanced Stability: The salt is generally more crystalline and less prone to degradation during storage compared to the free amine, which can be susceptible to oxidation and other side reactions.[5]

  • Improved Handling: The solid, crystalline nature of the salt makes it easier to weigh and handle accurately.

  • Increased Aqueous Solubility: The ionic nature of the salt makes it soluble in water and other polar protic solvents.[5][6]

Q3: How does the hydrochloride form impact its solubility in organic reaction solvents?

The presence of the hydrochloride is the primary reason for solubility challenges in many organic synthesis scenarios. The protonated amine group (-NH3⁺Cl⁻) makes the molecule ionic.[7] This high polarity and the strong ionic interactions within the crystal lattice prevent it from dissolving in common nonpolar or low-polarity organic solvents like dichloromethane (DCM), toluene, diethyl ether, or tetrahydrofuran (THF).[4][6] To achieve solubility in these solvents, the ionic salt must be converted to its neutral, "free base" form.

Troubleshooting Guide: Overcoming Solubility & Reactivity Issues

This section provides a problem-and-solution framework for issues you may encounter during your experiments.

Problem 1: My starting material, (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, will not dissolve in my organic solvent (e.g., DCM, THF, Acetonitrile).
  • Root Cause: A fundamental mismatch in polarity. The ionic salt cannot be effectively solvated by a nonpolar or weakly polar organic solvent. The reaction mixture remains a heterogeneous suspension, which will lead to extremely slow or no reaction.

  • Solution 1: In-Situ Neutralization to Form the Free Base

    This is the most common and effective strategy. By adding a suitable organic base, you neutralize the hydrochloride, generating the free amine ("free base") form of the molecule, which is significantly more soluble in organic solvents.

    Causality: The added base (e.g., Triethylamine) is a stronger base than the amino group and will preferentially react with the acidic proton of the ammonium salt. This acid-base reaction produces the neutral free amine and the hydrochloride salt of the added base (e.g., triethylammonium chloride).[8][9]

    G Start (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate HCl (Salt Form, Insoluble in DCM) Base + 1.0-1.1 eq. Non-Nucleophilic Base (e.g., Triethylamine, DIPEA) Start->Base In situ neutralization Result Free Base Form (Soluble in DCM) Base->Result Byproduct + Triethylammonium Chloride (Often precipitates or is removed in workup) Base->Byproduct

    Caption: Conversion of the hydrochloride salt to its soluble free base form.

    Table 1: Recommended Bases for In-Situ Neutralization

    Base Abbreviation pKaH (approx.) Key Considerations
    Triethylamine TEA, Et₃N 10.7 Common, inexpensive. Volatile (b.p. 89 °C), easy to remove.
    N,N-Diisopropylethylamine DIPEA, Hünig's base 10.7 Sterically hindered, making it non-nucleophilic. Higher boiling point (127 °C).

    | N-Methylmorpholine | NMM | 7.4 | A weaker base, useful if stronger bases cause side reactions. |

    Experimental Protocol 1: General Procedure for In-Situ Neutralization

    • Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (1.0 eq.).

    • Solvent Addition: Add the desired anhydrous organic solvent (e.g., DCM, THF). A suspension will form.

    • Cooling: Cool the suspension in an ice bath (0 °C). This is to control any potential exotherm from the acid-base neutralization.

    • Base Addition: Add the organic base (e.g., Triethylamine, 1.05 equivalents) dropwise to the stirred suspension.

    • Dissolution: Stir the mixture at 0 °C for 10-15 minutes, then allow it to warm to room temperature. The solid starting material should dissolve completely, indicating the successful formation of the free base. The reaction mixture is now ready for the addition of other reagents.

  • Solution 2: Use of a Biphasic System with a Phase-Transfer Catalyst

    For certain reactions, particularly alkylations, a phase-transfer catalysis (PTC) system can be highly effective and avoids the need for a fully anhydrous setup.[10][11]

    Causality: In a PTC system (e.g., Toluene/water), a base like NaOH or K₂CO₃ resides in the aqueous phase and deprotonates the amino acid at the interface. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., TBAB, tetrabutylammonium bromide), then forms an ion pair with the deprotonated amino acid. This lipophilic ion pair is shuttled into the organic phase, where it can react with the other organic-soluble reagents.[12][13] This method is advantageous as it keeps the bulk of the base and water away from sensitive reagents in the organic phase.[10]

Problem 2: My reaction is sluggish or stalls, even after adding the required reagents.
  • Root Cause 1: Insufficient Base. If your primary reaction requires a base (e.g., for a deprotonation step), you must account for the 1.0 equivalent of acid from the hydrochloride salt. Failure to do so means the first equivalent of base you add is immediately consumed for neutralization, leaving none for your desired reaction.

  • Root Cause 2: Heterogeneity. If you did not achieve full dissolution of the starting material (see Problem 1), you are running the reaction on a solid suspension. The reaction can only occur on the surface of the solid particles, resulting in extremely slow kinetics.

  • Solution: A Logical Troubleshooting Workflow

    Before starting your experiment, use the following decision process to ensure your reaction conditions are suitable.

    Caption: Decision workflow for setting up reactions with amino acid hydrochloride salts.

Problem 3: I observe hydrolysis of the methyl ester group.
  • Root Cause: Use of a strong, nucleophilic base in the presence of water. Hydroxide sources (e.g., NaOH, KOH) can directly attack the ester carbonyl, leading to saponification (hydrolysis) to the corresponding carboxylic acid.

  • Solution:

    • Use Non-Nucleophilic Bases: For single-phase organic reactions, always prefer sterically hindered, non-nucleophilic bases like DIPEA or bulky amines.[14][15]

    • Ensure Anhydrous Conditions: If using a strong base is unavoidable, ensure the reaction is strictly anhydrous to minimize the presence of water, the nucleophile responsible for hydrolysis.

    • Utilize Biphasic PTC: As described in Problem 1, Solution 2, a phase-transfer system can effectively sequester the hydroxide base in the aqueous phase, minimizing its contact and reaction with the ester in the organic phase.[10]

References
  • PubChem. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. [Link]

  • Nikpour, F., & Ghasemi, E. (2014). Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • D'Acunto, M., et al. (2023). Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. Molecules. [Link]

  • O'Donnell, M. J. (2011). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. [Link]

  • ResearchGate. Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. [Link]

  • PubChem. (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Reactions of Amino Acids. [Link]

  • Pharmaoffer. Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]

  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. [Link]

  • Chemguide. The Acid-Base Behaviour of Amino Acids. [Link]

  • ResearchGate. Difference between amino acid free base and its hydrochloride salt?[Link]

  • Wang, Y., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Analyst. [Link]

  • Nielsen, D. S., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. RSC Medicinal Chemistry. [Link]

  • Allery, M. (2016). Reactions of Amino Acids. YouTube. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • ResearchGate. Effect of salts and amino acid on the solubility of amino acids in aqueous solution. [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • Chemistry LibreTexts. Backgrounds of Amino Acids. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. [Link]

  • Al-kassas, R., et al. (2021). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Pharmaceutics. [Link]

  • Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • The Organic Chemistry Tutor. (2018). Organic Chemistry Reactions Summary. YouTube. [Link]

Sources

Technical Support Center: Scaling Up the Purification of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up purification of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (CAS No: 34260-72-5). As a critical phenylalanine derivative and building block in pharmaceutical synthesis, ensuring its chemical and chiral purity at scale is paramount.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the transition from bench-scale to larger production batches.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride and why is its purification critical?

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is the hydrochloride salt of the methyl ester of (S)-m-Tyrosine. It is a chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs).

The purification process is critical for several reasons:

  • Patient Safety: Impurities, including residual solvents, starting materials, by-products, and the incorrect enantiomer, can have their own pharmacological or toxicological profiles, potentially impacting the safety and efficacy of the final drug product.[3]

  • Regulatory Compliance: Regulatory bodies like the FDA require stringent control and characterization of all intermediates used in drug manufacturing. Purity specifications must be met consistently across batches.

  • Process Robustness: A well-defined purification process ensures predictable yields and consistent product quality, which is essential for the economic viability of large-scale manufacturing.[4]

Q2: What are the primary methods for purifying this compound at scale?

The most common and scalable purification method for amino acid hydrochlorides like this is crystallization .[4][5] This technique is highly effective at removing a wide range of impurities in a single unit operation. The general approach involves:

  • Dissolving the crude material in a suitable solvent or solvent system, often with heating.

  • Optionally, treating the solution with activated carbon to remove colored impurities.

  • Inducing crystallization by cooling, adding an anti-solvent, or evaporation.

  • Isolating the pure crystals via filtration.

  • Washing the crystals with a cold solvent to remove residual mother liquor.

  • Drying the final product to remove residual solvents.

For particularly challenging separations, chromatographic techniques may be employed, but these are often less cost-effective and more complex to scale than crystallization.[6][7]

Q3: What are the Critical Process Parameters (CPPs) to monitor during the scale-up of crystallization?

Scaling up crystallization is not always linear.[6] The following parameters must be carefully controlled:

  • Solvent Selection & Volume: The choice of solvent and the solute concentration are paramount. They dictate solubility, yield, and impurity rejection.

  • Temperature Profile: The rate of cooling significantly impacts crystal size, shape, and purity. Slow cooling is generally preferred to promote the growth of larger, purer crystals.

  • Agitation Rate: Mixing affects heat transfer and keeps the solid suspended, preventing localized supersaturation and promoting uniform crystal growth. The stirrer type and speed must be optimized for the vessel geometry.

  • Seeding Strategy: Introducing seed crystals at the right temperature and concentration can control the final crystal size distribution and prevent issues like oiling out or the formation of fine, difficult-to-filter particles.

  • pH Control: As an amino acid salt, the pH of the solution can affect its stability and solubility. For the hydrochloride salt, maintaining an acidic environment is typical.[5]

Part 2: Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up purification process in a direct question-and-answer format.

Issue 1: Low Yield
Q: We are experiencing a significant drop in yield after scaling up the crystallization. What are the likely causes and how can we fix it?

A drop in yield is one of the most common scale-up challenges. The root cause often lies in solubility changes and operational differences between lab and plant scale.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Incomplete Crystallization The final temperature in the larger reactor may not be low enough, or the hold time is insufficient, leaving a significant amount of product dissolved in the mother liquor.Action: Measure the concentration of the product in the mother liquor via HPLC. If high, extend the cooling time or lower the final temperature. Ensure the reactor's cooling system is adequate for the larger volume.
Incorrect Solvent to Solute Ratio A higher-than-necessary solvent volume will increase the amount of product lost to the mother liquor. This can happen if solvent measurements are not accurately scaled.Action: Re-evaluate the solvent ratio. Aim for a concentration that provides a high yield upon cooling while ensuring impurities remain in solution. Perform lab-scale experiments to optimize this ratio before the next large run.
Transfer Losses At a larger scale, more material can be lost on the walls of the reactor, in pumps, and in transfer lines during filtration.Action: After filtration, rinse the reactor and transfer lines with a small amount of fresh, cold solvent and add this rinse to the filter to wash the product cake. This helps recover material that would otherwise be lost.
Suboptimal pH If the pH drifts, the free base form of the amino acid ester might be generated, which could have different solubility characteristics or be more prone to degradation.Action: Ensure sufficient hydrochloric acid is present to maintain the salt form. Check the pH of the solution before initiating cooling.[5]
Issue 2: Product Fails to Crystallize or "Oils Out"
Q: Upon cooling the batch, the product separated as a thick oil instead of a crystalline solid. What causes this phenomenon and what is the corrective action?

"Oiling out" occurs when the solute separates from the solution as a liquid phase before reaching the supersaturation required for nucleation and crystal growth. This is common with compounds that have high melting points but are highly soluble in the chosen solvent.

Troubleshooting Workflow: Oiling Out

G start Product 'Oils Out' During Cooling cause1 High Supersaturation / Rapid Cooling start->cause1 cause2 Presence of Impurities start->cause2 cause3 Inappropriate Solvent System start->cause3 sol1 Re-heat solution until clear. Cool much slower (e.g., 5-10 °C/hour). Introduce seed crystals just before saturation point. cause1->sol1 sol2 Perform an extra purification step (e.g., charcoal treatment, aqueous wash of crude) to remove problematic impurities. cause2->sol2 sol3 Modify solvent system. Increase proportion of anti-solvent or choose a solvent with lower solvating power. cause3->sol3

Caption: Decision tree for troubleshooting product oiling out.

Corrective Actions:

  • Re-heat and Slow Down: Heat the batch until the oil redissolves completely. Begin the cooling process again, but at a much slower rate (e.g., 5-10 °C per hour). A slower cooling rate prevents the rapid generation of high supersaturation that leads to oiling.

  • Add an Anti-Solvent: Consider using a mixed solvent system. Dissolve the crude product in a good solvent (e.g., Methanol, Ethanol) and then slowly add an anti-solvent (e.g., Ethyl Acetate, Diethyl Ether) in which the product is poorly soluble. This can often promote direct crystallization.

  • Seeding: Introduce a small quantity of pure, crystalline seed material into the solution just as it becomes saturated. This provides a template for crystal growth and bypasses the energy barrier for primary nucleation, preventing oiling.

Issue 3: Poor Chiral Purity (Low %ee)
Q: Our final product has an enantiomeric excess (%ee) below the specification of >99%. Where could the racemization or enrichment of the wrong enantiomer be occurring?

Maintaining chiral purity is essential. The loss of enantiomeric excess can occur during the synthesis or be an artifact of the purification process.

Potential Causes & Solutions

  • Racemization During Synthesis/Workup:

    • Explanation: The alpha-proton of amino acid esters can be labile, especially under basic conditions. Exposure to strong bases or prolonged heating can cause epimerization. The synthesis of the hydrochloride salt from the free amino acid generally involves esterification under acidic conditions (e.g., SOCl₂ in MeOH), which is less likely to cause racemization. However, if a basic workup is used to isolate the free ester before salt formation, this is a critical step to investigate.

    • Action: Analyze the chiral purity of the crude material before purification. If it is already low, the issue is in the synthetic steps. Review all steps involving basic conditions or high temperatures.

  • Enrichment of the Undesired Enantiomer:

    • Explanation: In rare cases, the crystallization process itself might favor the crystallization of a racemic compound over the pure enantiomer, or the undesired enantiomer could be less soluble in the chosen solvent system.

    • Action: Analyze the chiral purity of the solids and the mother liquor. If the mother liquor is enriched in the desired (S)-enantiomer, your crystallization is selectively removing the undesired (R)-enantiomer, which is unlikely to be the primary issue if your starting %ee was high. If the solids have lower %ee than the starting crude, this points to a complex solubility phenomenon that requires re-developing the crystallization solvent system.

Protocol: Chiral Purity Analysis by HPLC

This is the most reliable method for determining the enantiomeric purity of your compound.[3][8]

Parameter Typical Conditions
Column Chiral Stationary Phase (CSP), e.g., Polysaccharide-based (Amylose or Cellulose derivatives) like Chiralpak® IA or similar.[9]
Mobile Phase Normal Phase: Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1). The composition may require optimization.[3]
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm
Sample Prep Dissolve the hydrochloride salt in the mobile phase. It may be necessary to neutralize a small sample to the free base for better compatibility with some normal phase methods.
Issue 4: Product is Off-Color (Not White)
Q: The isolated product is yellow/brown, but the lab-scale material was white. How can we remove the color?

Color is a common indicator of trace impurities, often arising from the degradation of starting materials or reaction by-products, especially at the elevated temperatures and longer processing times of a large-scale run.

Potential Causes & Solutions

  • Degradation Impurities: The phenolic hydroxyl group is susceptible to oxidation, which can form highly colored quinone-type species.

  • Action 1 - Activated Carbon Treatment: Before crystallization, add a small amount of activated carbon (e.g., 1-2% w/w relative to the product) to the hot solution. Stir for 15-30 minutes, then filter the hot solution through a pad of celite to remove the carbon before allowing it to cool. Caution: Carbon can adsorb the product, so use the minimum amount necessary and monitor for yield loss.

  • Action 2 - Antioxidant/Inert Atmosphere: If oxidation is suspected, ensure the process is run under an inert atmosphere (Nitrogen or Argon). Adding a small amount of a reducing agent like sodium bisulfite during aqueous workup steps can sometimes prevent the formation of color bodies.

General Purification & Scaling Workflow

G cluster_0 Purification Steps cluster_1 In-Process Controls (IPCs) Crude Crude (S)-Methyl 2-amino-3- (3-hydroxyphenyl)propanoate HCl IPC1 HPLC Purity & Chiral Assay of Crude Crude->IPC1 Dissolution Dissolution in Optimal Solvent (e.g., Methanol/Water) with Heat IPC2 Visual Check (Complete Dissolution) Dissolution->IPC2 Treatment Optional: Activated Carbon Treatment for Color Removal Filtration1 Hot Filtration (if treated) Treatment->Filtration1 Crystallization Controlled Cooling & Optional Anti-Solvent Addition Filtration1->Crystallization Isolation Filtration to Isolate Crystals Crystallization->Isolation IPC3 Mother Liquor Analysis (Yield Loss) Isolation->IPC3 Washing Cake Wash with Cold Solvent Drying Drying Under Vacuum Washing->Drying IPC4 LOD/Residual Solvents (Drying Efficiency) Drying->IPC4 Final Pure Final Product IPC5 Final Purity & Chiral Assay (Release Testing) Final->IPC5 IPC1->Dissolution IPC2->Treatment IPC3->Washing IPC4->Final

Caption: A typical workflow for the purification and scale-up of the target compound.

References

  • Vertex AI Search. (2025, August 8).
  • Radboud Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
  • Google Patents. (2009, November 26). US8372606B2 - Methods for obtaining crystals of a basic amino acid hydrochloride.
  • ElectronicsAndBooks. 1530 A New Method for the Preparation of Hydro- chlorides (hydrobromides) of Amino Acids Hydrochlorides of amino acids are gener.
  • PMC - NIH.
  • Google Patents. Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
  • ResearchGate. (2014, August 6). How to get (or crystallize)
  • Benchchem.
  • Drug Development and Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • GEA.
  • ChemicalBook. methyl 2-amino-3-(3-hydroxyphenyl)
  • ResearchGate. (2025, August 6).
  • Pharmaceutical Technology.
  • Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • MedchemExpress.com. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)
  • LGC Standards. (S)-Methyl 2-Amino-3-(3-hydroxyphenyl)
  • Benchchem.
  • Dutscher.
  • Sigma-Aldrich. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)
  • MedchemExpress.com. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)
  • ChemShuttle. methyl (S)-2-amino-3-(3-hydroxyphenyl)
  • Molbase. Methyl 3-AMino-3-(3-hydroxyphenyl)
  • Purolite.
  • PubChem. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride | C10H14ClNO3 | CID 66653638.
  • YAKHAK HOEJI. (2021, June 30).
  • Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.
  • Diaion.
  • Benchchem. Determining enantiomeric purity of chiral amino acids via HPLC.
  • Benchchem. Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
  • Frontiers. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments.
  • Sigma-Aldrich.
  • GE Healthcare.
  • ChemicalBook. methyl (3s)-3-amino-3-(4-chloro-2-hydroxyphenyl)

Sources

Technical Support Center: Strategies for the Selective Protection and Deprotection of m-Tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of m-tyrosine chemistry. As a non-canonical amino acid, meta-tyrosine (m-Tyr) offers unique structural properties for peptide design and drug development. However, its distinct electronic and steric features compared to the more common para-tyrosine (p-Tyr) present specific challenges in synthetic chemistry. This guide, structured as a series of troubleshooting solutions and frequently asked questions, is designed to provide researchers, scientists, and drug development professionals with expert insights and field-proven protocols for the successful manipulation of m-tyrosine derivatives.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Q1: I'm experiencing low yields during the protection of the m-tyrosine phenolic hydroxyl group. What are the likely causes and how can I fix it?

A1: Low yields in this step typically stem from three primary issues: suboptimal reaction conditions, steric hindrance, and inappropriate base selection.

  • Causality and Mechanism: The phenolic hydroxyl of m-tyrosine is nucleophilic, but its position on the aromatic ring can create steric hindrance that slows down the reaction compared to p-tyrosine. The choice of base is critical; it must be strong enough to deprotonate the phenol (pKa ~10) to form the more nucleophilic phenoxide ion, but not so strong or nucleophilic that it promotes side reactions. For instance, in tert-butylation, a bulky electrophile (e.g., isobutylene gas with acid catalysis) is used, and efficient protonation of the alkene is required to generate the tert-butyl cation, which is then attacked by the phenol.

  • Troubleshooting Steps:

    • Optimize Your Base: If using an alkyl halide, switch from a hindered amine base like N,N-diisopropylethylamine (DIPEA) to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to ensure complete phenoxide formation.

    • Increase Reaction Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier without degrading the reagents. Monitor the reaction by TLC or LC-MS to avoid side product formation.

    • Extend Reaction Time: Due to sterics, m-tyrosine reactions can be sluggish. Extend the reaction time, monitoring progress every few hours.

    • Verify Reagent Quality: Ensure your protecting group precursor (e.g., alkyl halide, chloroformate) and solvents are anhydrous and of high purity. Moisture will quench the base and reactive intermediates.

Q2: During peptide coupling, I'm observing a significant side product with a mass corresponding to the acylation of my m-tyrosine side chain. How can I prevent this?

A2: This is a classic case of O-acylation, which occurs when the phenolic hydroxyl group is not adequately protected and acts as a nucleophile, attacking the activated carboxyl group of the incoming amino acid.[1][2][3]

  • Causality and Mechanism: The phenoxide ion of tyrosine is an excellent nucleophile.[1][3] During the activation step of peptide coupling (e.g., with HATU or HBTU), a highly reactive activated ester is formed. If the m-tyrosine side chain is unprotected or if the protecting group is labile under the reaction conditions, it will compete with the N-terminal amine for acylation, leading to a branched peptide and termination of the desired linear sequence.

  • Prevention Strategies:

    • Robust Side-Chain Protection: The most effective solution is to use a stable protecting group for the phenolic hydroxyl. In Fmoc-based solid-phase peptide synthesis (SPPS), the tert-butyl (tBu) ether is the standard choice due to its stability to the basic conditions of Fmoc deprotection (piperidine) and its clean removal with trifluoroacetic acid (TFA) during final cleavage.[2][4]

    • Optimize Coupling Conditions: If you must proceed with an unprotected or weakly protected side chain, use coupling reagents with lower activation energy or additives that suppress O-acylation, such as hydroxybenzotriazole (HOBt). Avoid excess equivalents of the coupling reagent and activated amino acid.

    • Check for Premature Deprotection: Ensure that the conditions used in previous steps did not partially cleave your side-chain protecting group. For example, some benzyl-type ethers can be partially cleaved by repeated TFA treatments if used in a Boc-based strategy.[2]

Q3: My m-tyrosine side-chain protecting group is being partially cleaved during N-terminal Fmoc removal. What's happening and which protecting groups are more robust?

A3: This indicates that your chosen side-chain protecting group lacks sufficient stability to the basic conditions used for Fmoc deprotection (typically 20% piperidine in DMF).

  • Causality and Mechanism: While most standard protecting groups for tyrosine are designed for orthogonality, some can be susceptible to cleavage by strong bases over repeated cycles. The Fmoc removal mechanism proceeds via a β-elimination initiated by a base.[4] If the side-chain protecting group has any base-labile character, it will be gradually lost throughout the synthesis. For example, the 2-Bromobenzyloxycarbonyl (2-BrZ) group, while useful in Boc chemistry, is known to be cleaved by piperidine and is not recommended for extensive use in Fmoc-SPPS.[2]

  • Recommended Robust Protecting Groups for Fmoc-SPPS:

    • tert-Butyl (tBu): The industry standard. Highly stable to piperidine, cleaved with TFA.[2][5]

    • Benzyl (Bzl): Generally stable to piperidine, but requires harsher cleavage conditions (e.g., HF) for complete removal, making it less ideal for standard TFA cleavage cocktails.[2]

    • 2,6-Dichlorobenzyl (2,6-Cl₂Bzl): Offers greater acid stability than Bzl, making it a good option for producing fully protected peptide fragments.[2]

Q4: I'm having trouble completely removing the side-chain protecting groups from my final m-tyrosine-containing peptide, especially with other sensitive residues present. What should I change in my cleavage cocktail?

A4: Incomplete cleavage is often due to an insufficiently strong acid, inadequate reaction time, or the deactivating effect of scavengers on the acid. The presence of other protected residues can also complicate cleavage.

  • Causality and Mechanism: Protecting groups like tert-butyl ethers are cleaved by an acid-catalyzed mechanism. Carbocations (e.g., the tert-butyl cation) are generated during this process.[6] These cations are highly reactive and can re-attach to nucleophilic residues like tryptophan or cause alkylation of the m-tyrosine ring itself.[1][2] Scavengers are added to quench these cations, but a delicate balance is needed to ensure the cleavage reaction proceeds to completion.

  • Troubleshooting Your Cleavage Cocktail:

    • Extend Cleavage Time: A standard 2-3 hour cleavage may be insufficient, especially for long peptides or those containing stubborn protecting groups like Arginine(Pbf/Pmc). Try extending the time to 4-6 hours.

    • Optimize Scavengers: The standard TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) cocktail is a good starting point.[7] If you have tryptophan, add 1-2% ethanedithiol (EDT) to prevent modification. If you have multiple arginine residues protected with Mtr, which is very acid-labile, cleavage can take up to 24 hours and may require thioanisole as a scavenger.

    • Use a Stronger Acid (with caution): For extremely resistant groups like Tosyl (Tos) or Benzyl (Bzl), TFA may not be sufficient. Historically, Hydrogen Fluoride (HF) was used, but it is highly toxic and requires specialized equipment. Reagents like Trifluoromethanesulfonic acid (TFMSA) are alternatives, but their harshness can degrade the peptide.[2] This is a last resort.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions regarding the strategic planning of m-tyrosine synthesis.

Q1: What is an orthogonal protection strategy and how does it apply to m-tyrosine?

A1: An orthogonal protection strategy is the cornerstone of modern peptide synthesis. It involves the use of multiple classes of protecting groups within a single molecule, where each class can be removed by a specific chemical mechanism without affecting the others.[8][9] This allows for precise, stepwise manipulation of the molecule.

For a peptide containing m-tyrosine, a typical orthogonal scheme involves three layers of protection:

  • Nα-Amino Protection (Temporary): Removed at every cycle. The most common is the base-labile Fmoc group.[4]

  • Side-Chain Protection (Permanent): Removed at the end of the synthesis. For m-Tyr, this is typically an acid-labile group like tBu when using an Fmoc strategy.[2]

  • Carboxyl-Terminus/Resin Linker: Cleaved during the final step. For example, the Wang resin linker is also acid-labile.

This orthogonality ensures that the piperidine used to remove the Fmoc group does not touch the tBu side-chain protection, and vice-versa.[8][9]

Orthogonal_Strategy Start Start with Resin-NH2 Fmoc_Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotect Wash1 Wash Fmoc_Deprotect->Wash1 Couple 2. Couple Fmoc-m-Tyr(tBu)-OH + HATU/DIPEA Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Final_Cleave 3. Final Cleavage (TFA/TIS/H2O) Cleaves tBu & Resin Linker Wash2->Final_Cleave After Last AA Peptide Final Peptide H2N-...-m-Tyr(OH)-...-COOH Final_Cleave->Peptide

Section 4: References

  • Amit, B., Zehavi, U., & Patchornik, A. (1977). A photolabile protecting group for the phenolic hydroxyl function of tyrosine. International Journal of Peptide and Protein Research, 9(2), 91-96. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Karakacz, E., & Kaczmarek, K. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 45(2), 116-121. [Link]

  • Geiger, R., & König, W. (1970). Protective groups for the hydroxyl group of tyrosine during peptide synthesis. U.S. Patent No. 3,538,070.

  • Mohammed, M. M. U. R., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • AnaSpec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Ronsisvalle, S., et al. (2021). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation. Molecules, 26(19), 5989. [Link]

  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Ronsisvalle, S., et al. (2021). (L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)–H activation. ResearchGate. [Link]

  • Mohammed, M. M. U. R., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Shen, F., et al. (2001). Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids. Biochemical Journal, 358(Pt 1), 41–48. [Link]

  • Zhang, C., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(1), 113–122. [Link]

  • Turnbull, A. R., et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(3), 486-490. [Link]

  • Lee, Y. S., & Kent, S. B. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 30(8), 1533. [Link]

  • Popali, S. (2016). Spps and side reactions in peptide synthesis. SlideShare. [Link]

  • Loffet, A. (2001). Process for the deprotection of protected thiols. WIPO Patent No. WO2001005757A2.

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2010). Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Sadowska, K., et al. (2021). Toxicity of meta-Tyrosine. International Journal of Molecular Sciences, 22(24), 13531. [Link]

  • Chi, E. Y., et al. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]

  • Yamashiro, D., & Li, C. H. (1978). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry, 43(25), 4831–4833. [Link]

  • Wester, H. J., et al. (2004). Protected tyrosine derivatives, method for the production thereof and use of the same for producing o-(2- ?18 f]-fluoroethyl). European Patent No. EP1392650B1.

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2019). Amino Acid-Protecting Groups. In Peptide Synthesis and Applications (pp. 1-32). Humana Press. [Link]

  • Madl, C. M., et al. (2017). Tyrosine-Selective Functionalization for Bio-Orthogonal Cross-Linking of Engineered Protein Hydrogels. Bioconjugate Chemistry, 28(3), 749-758. [Link]

  • Yamada, K., & Kaga, A. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal, 27(1), 107-124. [Link]

  • Climent, M. J., et al. (2011). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 111(2), 1072–1133. [Link]

Sources

Overcoming challenges in the characterization of hydrophilic amino acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to overcoming the complex challenges associated with the characterization of hydrophilic amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter specific, often frustrating, issues during their experimental workflows. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth technical insights needed to troubleshoot effectively and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common issues encountered during the analysis of hydrophilic amino acid derivatives.

Sample Preparation

Q1: My sample contains high concentrations of salts and lipids. How can I effectively clean it up before analysis to prevent instrument contamination and ion suppression?

A1: High concentrations of salts and lipids are detrimental to most analytical columns and can cause significant ion suppression in mass spectrometry.[1] A multi-step cleanup strategy is often necessary.

  • Protein Precipitation: For biological matrices like serum or plasma, begin with protein removal. Acid precipitation using trichloroacetic acid (TCA) or perchloric acid (PCA) is a common method.[2] Alternatively, ultrafiltration with a molecular weight cutoff filter (e.g., 3 kDa) can remove larger proteins while retaining your smaller amino acid derivatives.[2]

  • Lipid Removal: If your sample has a high lipid content (>3%), a defatting step is crucial.[1] This can be achieved through liquid-liquid extraction with a non-polar solvent like hexane or by using specialized lipid removal cartridges.

  • Desalting: Solid-phase extraction (SPE) is a powerful tool for removing salts. For hydrophilic compounds, a mixed-mode cation exchange (MCX) column can be effective at retaining your amino acid derivatives while allowing salts to be washed away.[2] Alternatively, for less polar derivatives, a C18 column can be used to retain the analytes while salts are washed through with a highly aqueous mobile phase.[2]

Q2: I'm observing poor recovery of my hydrophilic amino acid derivative after sample preparation. What are the likely causes and solutions?

A2: Poor recovery is a frequent issue stemming from several factors during sample preparation.

  • Incomplete Extraction: The choice of extraction solvent is critical. For hydrophilic amino acids, a common choice is a mixture of 0.1% formic acid in methanol/water (e.g., 80:20 v/v).[2] Ensure vigorous mixing (e.g., vortexing for 5 minutes) to maximize extraction efficiency.[2] Microwave-assisted extraction can also improve recovery and reduce extraction time.[2]

  • Analyte Instability: Some amino acid derivatives are prone to degradation. For instance, the free thiol group in cysteine can readily oxidize to form a dimer.[3] Adding antioxidants like 1 mM EDTA and 1% thiourea to your extraction solvent can help prevent this.[2] Storing samples at 4°C during processing can also block degradation.[2]

  • Improper SPE Elution: If using SPE, ensure your elution solvent is strong enough to displace your analyte from the sorbent. This may require optimizing the organic solvent content and pH of the elution buffer.

Chromatographic Separation

Q3: My hydrophilic amino acid derivatives are showing poor retention and peak shape on my reversed-phase (RP) C18 column. What are my options?

A3: This is a classic challenge with highly polar molecules on non-polar stationary phases.[3][4] You have several avenues to explore:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[5][6] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a high organic mobile phase.[5][7] Water acts as the strong solvent, and a gradient of increasing aqueous content is used to elute the analytes.[5]

  • Derivatization: Covalently modifying your amino acid derivatives with a hydrophobic tag can significantly improve their retention on a C18 column.[8] Common derivatizing agents include o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethylchloroformate (FMOC) for secondary amines.[9]

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic analytes) to the mobile phase can form a neutral complex with your charged analyte, increasing its retention on a reversed-phase column. However, be aware that ion-pairing reagents can cause irreversible column damage and are often not compatible with mass spectrometry.[10][11]

Q4: I'm using a HILIC column, but I'm still seeing inconsistent retention times and peak tailing. How can I troubleshoot this?

A4: HILIC separations can be sensitive to small changes in mobile phase composition and other parameters.[5]

  • Mobile Phase Composition: Ensure your mobile phase contains at least 3% water to establish the necessary aqueous layer on the stationary phase.[5] The buffer salt concentration is also critical for good peak shape and retention.[6] Volatile salts like ammonium formate or ammonium acetate are recommended for MS compatibility.[6]

  • Column Equilibration: HILIC columns often require longer equilibration times than reversed-phase columns. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.

  • Sample Solvent: The solvent in which your sample is dissolved can have a significant impact on peak shape. Ideally, the sample solvent should be similar in composition to the initial mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.

  • Carryover: Carryover can be an issue in HILIC. The needle wash solution should be strong enough to remove all traces of the previous sample. In HILIC, water is the strong solvent, so your needle wash should contain a high percentage of water.[12]

Mass Spectrometry Detection

Q5: I'm experiencing significant ion suppression in my LC-MS analysis, leading to poor sensitivity and inaccurate quantification. What are the primary causes and how can I mitigate them?

A5: Ion suppression is a major challenge in LC-MS, especially with complex biological matrices.[13][14] It occurs when co-eluting compounds interfere with the ionization of your analyte of interest.[14]

  • Matrix Effects: Endogenous compounds like phospholipids, salts, and other metabolites are common culprits of ion suppression.[13][14][15]

  • Mitigation Strategies:

    • Improved Sample Cleanup: As discussed in Q1, thorough sample preparation is your first line of defense.

    • Chromatographic Resolution: Optimize your chromatography to separate your analyte from interfering matrix components.[16] Techniques like Ultra-Performance Liquid Chromatography (UPLC) can provide sharper peaks and better resolution, reducing the chances of co-elution and ion suppression.

    • Dilution: Simply diluting your sample can sometimes reduce the concentration of interfering compounds to a level where they no longer cause significant suppression.[16]

    • Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of your analyte as an internal standard is the most effective way to compensate for ion suppression.[16] The internal standard will experience the same degree of suppression as your analyte, allowing for accurate quantification.

Q6: How can I improve the sensitivity of my mass spectrometric detection for low-abundance amino acid derivatives?

A6: Several strategies can be employed to enhance MS sensitivity:

  • Derivatization: Derivatization can not only improve chromatographic retention but also enhance ionization efficiency.[17] For example, derivatizing with a reagent that introduces a readily ionizable group can significantly boost the MS signal.

  • Optimize MS Parameters: Carefully tune the ion source parameters (e.g., spray voltage, gas flows, temperature) and mass analyzer settings (e.g., collision energy in MS/MS) for your specific analyte.

  • Choice of Ionization Technique: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) may be less susceptible to ion suppression for certain analytes and matrices.[16]

NMR Spectroscopy

Q7: I'm struggling to obtain high-quality NMR spectra for my hydrophilic amino acid derivative. The signals are broad, and the sensitivity is low. What can I do?

A7: NMR analysis of hydrophilic molecules can be challenging due to their interaction with the solvent and their inherent properties.[18]

  • Solvent Selection: The choice of solvent is critical. For hydrophilic compounds, deuterated water (D₂O) is often used. However, the strong water signal can be problematic. Solvent suppression techniques are essential.

  • Sample Preparation: Ensure your sample is free of paramagnetic impurities, which can cause significant line broadening.

  • Instrumental Parameters:

    • Higher Magnetic Field: Using a higher field NMR spectrometer will improve both sensitivity and resolution.

    • Cryoprobe: A cryogenically cooled probe can dramatically increase the signal-to-noise ratio.

  • Concentration: For NMR, a relatively high sample concentration is often required. If your sample is limited, this can be a significant challenge.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides more detailed, step-by-step guidance on specific experimental workflows.

Guide 1: Troubleshooting HILIC Separations for Hydrophilic Amino Acid Derivatives

Problem: Inconsistent retention times, poor peak shape, and low sensitivity in HILIC-MS analysis.

Workflow for Troubleshooting:

Caption: A stepwise workflow for troubleshooting common HILIC separation issues.

Detailed Steps:

  • Verify Column Equilibration:

    • Rationale: The aqueous layer on the HILIC stationary phase takes time to form. Inadequate equilibration leads to drifting retention times.

    • Protocol: Equilibrate the column with the initial mobile phase for at least 10-20 column volumes. For a 100 x 2.1 mm column, this could be 15-30 minutes at a typical flow rate.

  • Assess Mobile Phase:

    • Rationale: The water content and buffer concentration are critical for retention and peak shape in HILIC.[5][6]

    • Protocol:

      • Ensure your organic solvent contains at least 3% water.[5]

      • Experiment with buffer concentration (e.g., 5, 10, 20 mM ammonium formate) to find the optimal peak shape.[6]

      • Confirm the pH of your mobile phase is appropriate for the charge state of your analyte.

  • Evaluate Sample Solvent:

    • Rationale: A strong sample solvent can cause peak fronting or splitting.

    • Protocol: If possible, dissolve your sample in the initial mobile phase. If a different solvent must be used, keep the injection volume small.

  • Optimize Gradient Profile:

    • Rationale: A steep gradient may not provide adequate separation for closely eluting compounds.

    • Protocol: Try a shallower gradient (i.e., a slower increase in the aqueous component) to improve resolution.

  • Investigate Carryover:

    • Rationale: Hydrophilic compounds can be "sticky" and lead to carryover between injections.

    • Protocol: Inject a blank solvent after a high-concentration standard. If you see a peak for your analyte, carryover is occurring.

  • Optimize Needle Wash:

    • Rationale: An effective needle wash is crucial to prevent carryover.

    • Protocol: Increase the aqueous content of your needle wash solution, as water is the strong solvent in HILIC.[12] A mixture of acetonitrile, isopropanol, and water is often effective.

Guide 2: Protocol for Derivatization of Amino Acids for GC-MS Analysis

Objective: To increase the volatility of hydrophilic amino acid derivatives for analysis by Gas Chromatography-Mass Spectrometry.

Background: The polar nature of amino acids makes them unsuitable for direct GC analysis.[19] Derivatization is required to make them more volatile.[19] Silylation is a common technique, but the derivatives can be sensitive to moisture.[19]

Workflow for Derivatization:

Derivatization_Workflow Start Start: Sample Aliquot Dry_Sample 1. Dry Sample Completely (e.g., under Nitrogen stream) Start->Dry_Sample Add_Reagents 2. Add Derivatization Reagent (e.g., MTBSTFA) and Solvent (e.g., Acetonitrile) Dry_Sample->Add_Reagents Heat 3. Heat Mixture (e.g., 100°C for 4 hours) Add_Reagents->Heat Neutralize 4. Neutralize (if necessary) (e.g., with Sodium Bicarbonate) Heat->Neutralize Analyze 5. Analyze by GC-MS Neutralize->Analyze End Complete Analyze->End

Caption: A general workflow for the derivatization of amino acids for GC-MS analysis.

Detailed Protocol (using MTBSTFA as an example):

  • Sample Drying:

    • Pipette an aliquot of your sample (e.g., 50 µL) into a reaction vial.

    • Dry the sample completely under a gentle stream of nitrogen. This step is critical as moisture will interfere with the silylation reaction.[19]

  • Reagent Addition:

    • Add the silylation reagent, for example, 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[19]

    • Add 100 µL of a suitable solvent, such as acetonitrile.[19]

  • Reaction:

    • Cap the vial tightly.

    • Heat the mixture at 100°C for 4 hours to ensure complete derivatization.[19] Reaction conditions may need to be optimized for specific derivatives.[19]

  • Neutralization (Optional but Recommended):

    • Cool the sample to room temperature.

    • If acidic conditions were used for sample preparation, neutralize the sample with sodium bicarbonate.[19]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

Quantitative Data Summary Table:

ParameterRecommended Value/RangeReference
Sample Volume50 µL[19]
MTBSTFA Volume100 µL[19]
Acetonitrile Volume100 µL[19]
Reaction Temperature100 °C[19]
Reaction Time4 hours[19]

Part 3: Comprehensive References

  • Quantification of endogenous aminoacids and aminoacid derivatives in urine by hydrophilic interaction liquid chromatography tandem mass spectrometry. PubMed. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]

  • Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. [Link]

  • The ion suppression phenomenon in liquid chromatography-mass spectrometry and its consequences in the field of residue analysis. ResearchGate. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry. SpringerLink. [Link]

  • Quantification of endogenous aminoacids and aminoacid derivatives in urine by hydrophilic interaction liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

  • The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi. hdb. [Link]

  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst (RSC Publishing). [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • [Methodological errors in amino acid assay in biological fluids]. PubMed. [Link]

  • Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. PubMed. [Link]

  • Analysis of Underivatized Amino Acids: Zwitterionic Hydrophilic Interaction Chromatography Combined with Triple Quadrupole Tandem Mass Spectrometry. Springer Nature Experiments. [Link]

  • Sample Preparation. SPARC BioCentre Molecular Analysis - SickKids Research Institute. [Link]

  • Amino Acid Analysis Sample Preparation Guidelines. Bio-Synthesis Inc. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Sciences and Research. [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. ResearchGate. [Link]

  • Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. PMC. [Link]

  • Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent. [Link]

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters. [Link]

  • Help with HILIC amino acid carryover in LC-MS/MS? ResearchGate. [Link]

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Restek. [Link]

  • Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PubMed. [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Amino Acid Analysis by Hydrophilic Interaction Chromatography Coupled with Isotope Dilution Mass Spectrometry. PubMed. [Link]

  • Method of preparing sample for amino acid analysis and kit for analyzing the same. Google Patents.

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. PMC. [Link]

  • Targeted quantification of amino acids by dansylation. PMC - NIH. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride , a key chiral building block and a derivative of the non-proteinogenic amino acid m-tyrosine, is of significant interest to researchers in drug discovery and development. Its structural motif is present in various biologically active molecules. The stereospecific synthesis of this compound is crucial for its application, necessitating a thorough understanding of the available synthetic strategies. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering insights into the experimental rationale, and presenting supporting data to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic and medicinal chemistry. For (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, three principal strategies are commonly employed:

  • Resolution of a Racemic Mixture: This classical approach involves the synthesis of the racemic compound followed by the separation of the desired (S)-enantiomer from the unwanted (R)-enantiomer.

  • Chiral Pool Synthesis: This elegant strategy utilizes a readily available and enantiomerically pure natural product, such as L-tyrosine, as the starting material.

  • Asymmetric Synthesis: This modern approach constructs the chiral center during the synthesis using a chiral catalyst or auxiliary, leading directly to the enantiomerically enriched product.

This guide will now delve into the specifics of each of these routes, providing a comparative analysis of their advantages and disadvantages.

Route 1: Resolution of Racemic Mixture

This method begins with the straightforward synthesis of racemic methyl 2-amino-3-(3-hydroxyphenyl)propanoate, typically through a Strecker or similar synthesis, followed by esterification. The core of this strategy lies in the resolution of the resulting racemic mixture.

Diastereomeric Salt Formation

A widely used resolution technique is the formation of diastereomeric salts by reacting the racemic amino ester with a chiral resolving agent, most commonly a chiral acid.[1] The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]

Workflow for Diastereomeric Resolution:

racemate Racemic Methyl 2-amino-3-(3-hydroxyphenyl)propanoate diastereomers Mixture of Diastereomeric Salts ((S,R,R) and (R,R,R)) racemate->diastereomers Salt Formation chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separated_salts Separated Diastereomeric Salts crystallization->separated_salts liberation Base Treatment (e.g., NaHCO3) separated_salts->liberation r_enantiomer (R)-Enantiomer (for racemization/recycling) separated_salts->r_enantiomer s_enantiomer (S)-Enantiomer liberation->s_enantiomer

Caption: Diastereomeric salt resolution workflow.

Experimental Protocol: Diastereomeric Resolution

  • Salt Formation: Dissolve the racemic methyl 2-amino-3-(3-hydroxyphenyl)propanoate in a suitable solvent (e.g., methanol). Add an equimolar amount of an enantiomerically pure chiral acid, such as (+)-tartaric acid.

  • Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The salt of one diastereomer will preferentially crystallize due to its lower solubility.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amino Ester: Dissolve the isolated diastereomeric salt in water and neutralize with a mild base (e.g., sodium bicarbonate) to liberate the free (S)-amino ester.

  • Extraction and Conversion to Hydrochloride Salt: Extract the (S)-amino ester with an organic solvent (e.g., ethyl acetate), dry the organic layer, and then treat with a solution of HCl in a suitable solvent to precipitate the desired hydrochloride salt.

Enzymatic Kinetic Resolution

An alternative resolution method is enzymatic kinetic resolution, where an enzyme selectively catalyzes a reaction on one of the enantiomers, leaving the other unreacted.[3] Lipases are commonly employed for the hydrolysis of the ester group in the racemic mixture.[4]

Workflow for Enzymatic Kinetic Resolution:

racemic_ester Racemic Methyl Ester hydrolysis Selective Hydrolysis racemic_ester->hydrolysis lipase Lipase in Aqueous Buffer lipase->hydrolysis s_acid (S)-Amino Acid hydrolysis->s_acid r_ester (R)-Methyl Ester hydrolysis->r_ester separation Separation s_acid->separation s_esterification Esterification s_acid->s_esterification r_ester->separation separation->s_acid separation->r_ester s_hcl (S)-Methyl Ester HCl s_esterification->s_hcl

Caption: Enzymatic kinetic resolution workflow.

Route 2: Chiral Pool Synthesis

This approach leverages the inherent chirality of natural amino acids. L-tyrosine is a logical and cost-effective starting material. The main challenge in this route is the regioselective transformation of the 4-hydroxy group to a 3-hydroxy group. A common method to achieve this is through a diazotization-hydroxylation sequence, often referred to as a Sandmeyer-type reaction.

Synthetic Pathway from L-Tyrosine:

l_tyrosine L-Tyrosine protection Protection (Amino and Carboxyl groups) l_tyrosine->protection protected_tyrosine Protected L-Tyrosine protection->protected_tyrosine nitration Nitration protected_tyrosine->nitration nitro_tyrosine 3-Nitro-L-Tyrosine derivative nitration->nitro_tyrosine reduction Reduction of Nitro Group nitro_tyrosine->reduction amino_tyrosine 3-Amino-L-Tyrosine derivative reduction->amino_tyrosine diazotization Diazotization (NaNO2, HCl) amino_tyrosine->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt hydroxylation Hydroxylation (H2O, heat) diazonium_salt->hydroxylation m_tyrosine_deriv Protected (S)-m-Tyrosine hydroxylation->m_tyrosine_deriv deprotection Deprotection & Esterification & HCl salt formation m_tyrosine_deriv->deprotection final_product (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate HCl deprotection->final_product

Caption: Chiral pool synthesis from L-tyrosine.

Experimental Protocol: Synthesis from L-Tyrosine (Illustrative)

  • Protection: Protect the amino and carboxylic acid functionalities of L-tyrosine. For example, the amino group can be protected as a Boc group and the carboxylic acid as a methyl ester.

  • Nitration: Regioselectively nitrate the protected L-tyrosine at the 3-position of the aromatic ring using a nitrating agent like nitric acid in sulfuric acid.

  • Reduction: Reduce the nitro group to an amino group, for instance, by catalytic hydrogenation (H₂, Pd/C).

  • Diazotization: Convert the newly formed amino group into a diazonium salt by treatment with sodium nitrite in an acidic medium (e.g., HCl) at low temperatures.

  • Hydroxylation: Decompose the diazonium salt in the presence of water, often with heating, to introduce the hydroxyl group at the 3-position.

  • Deprotection and Esterification: Remove the protecting groups and perform the final esterification of the carboxylic acid and formation of the hydrochloride salt.

Route 3: Asymmetric Synthesis

Asymmetric synthesis aims to create the desired stereocenter selectively. For the target molecule, a prominent approach is the asymmetric hydrogenation of a prochiral precursor, such as methyl 2-acetamido-3-(3-hydroxyphenyl)acrylate.[5]

Asymmetric Hydrogenation

This method involves the use of a chiral transition metal catalyst (commonly rhodium or ruthenium-based) with a chiral phosphine ligand. The catalyst coordinates to the double bond of the substrate in a way that directs the addition of hydrogen to one face of the molecule, leading to the desired (S)-enantiomer.

Workflow for Asymmetric Hydrogenation:

precursor Methyl 2-acetamido-3- (3-hydroxyphenyl)acrylate hydrogenation Asymmetric Hydrogenation precursor->hydrogenation protected_product N-acetyl-(S)-m-Tyrosine Methyl Ester hydrogenation->protected_product chiral_catalyst Chiral Catalyst (e.g., Rh-DuPhos) chiral_catalyst->hydrogenation h2 H2 h2->hydrogenation deprotection Deprotection & HCl salt formation protected_product->deprotection final_product (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate HCl deprotection->final_product

Caption: Asymmetric hydrogenation workflow.

Experimental Protocol: Asymmetric Hydrogenation

  • Precursor Synthesis: Synthesize the prochiral enamide precursor, methyl 2-acetamido-3-(3-hydroxyphenyl)acrylate, typically from 3-hydroxybenzaldehyde.

  • Asymmetric Hydrogenation: In a pressure vessel, dissolve the precursor in a suitable solvent (e.g., methanol). Add the chiral rhodium or ruthenium catalyst (e.g., [Rh(COD)(S,S)-Et-DuPhos)]BF₄). Pressurize the vessel with hydrogen gas and stir at a specified temperature until the reaction is complete.

  • Work-up: After depressurization, remove the catalyst and solvent.

  • Deprotection and Salt Formation: Hydrolyze the N-acetyl group under acidic conditions, which will also form the hydrochloride salt of the final product.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: ResolutionRoute 2: Chiral PoolRoute 3: Asymmetric Synthesis
Overall Yield Theoretically limited to 50% (unless the unwanted enantiomer is racemized and recycled).Can be high, but depends on the efficiency of multiple steps.Often high, as it's a more direct route.
Enantiomeric Purity Can be very high (>99% e.e.) with careful crystallization or efficient enzymatic resolution.High, as the chirality is derived from a natural source.Typically very high (>98% e.e.) with the right catalyst-substrate combination.
Scalability Can be challenging to scale up due to the need for large volumes of solvents for crystallization and handling of solids.Scalable, but involves multiple, distinct chemical transformations.Generally highly scalable and often preferred for industrial production.
Cost-Effectiveness Can be cost-effective if the resolving agent is inexpensive and recyclable. Racemization of the unwanted enantiomer is crucial for industrial viability.Starting material (L-tyrosine) is inexpensive, but the multi-step nature can increase costs.The main cost is often the chiral catalyst, but high turnover numbers can make it economical on a large scale.
Technical Difficulty Diastereomeric resolution can be technically demanding and requires optimization of crystallization conditions. Enzymatic resolution requires handling of enzymes.Requires expertise in multi-step synthesis and handling of potentially hazardous reagents (e.g., for nitration and diazotization).Requires specialized equipment for handling hydrogen gas under pressure and expertise in organometallic catalysis.
Waste Generation Can generate significant waste from solvents and the unwanted enantiomer (if not recycled).Multi-step synthesis can lead to more waste generation.Can be more atom-economical, with hydrogen as a clean reagent.

Conclusion

The choice of synthetic route for (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride depends heavily on the specific requirements of the researcher or organization.

  • Resolution of a racemic mixture is a viable option for laboratory-scale synthesis, especially if a robust crystallization procedure can be developed. For larger scales, its economic feasibility hinges on an efficient process for racemizing and recycling the undesired enantiomer.

  • Chiral pool synthesis from L-tyrosine is an attractive approach due to the low cost of the starting material and the inherent chirality. However, the multi-step nature of the synthesis requires careful optimization of each step to achieve a good overall yield.

  • Asymmetric synthesis via hydrogenation represents the state-of-the-art for the large-scale, efficient production of this and similar chiral amino acids. While the initial investment in catalysts and equipment may be higher, the high efficiency, excellent enantioselectivity, and scalability often make it the most economical and sustainable choice for industrial applications.

Researchers should carefully consider factors such as scale, cost, available equipment, and technical expertise when selecting the most appropriate synthetic strategy.

References

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC. [Link]

  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Research Portal. [Link]

  • Asymmetric hydrogenation of methyl (Z)-2-acetamido-3-phenylacrylate... ResearchGate. [Link]

  • (PDF) Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ResearchGate. [Link]

  • Asymmetric Hydrogenation of Methyl-2- hydroxymethylacrylate Derivatives... ResearchGate. [Link]

  • Enzymatic kinetic resolution of 5 and 6. | Download Scientific Diagram. ResearchGate. [Link]

  • New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. PubMed. [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride | C10H14ClNO3 | CID 66653638. PubChem. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • US4379941A - Resolution of racemic amino acids.
  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • A convenient preparation of dityrosine via Mn(III)-mediated oxidation of tyrosine. Process Biochemistry. [Link]

  • QM/MM Study of the Reaction Mechanism of L-Tyrosine Hydroxylation Catalyzed by the Enzyme CYP76AD1. NIH. [Link]

  • Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. PubMed. [Link]

  • Production of tyrosine through phenylalanine hydroxylation bypasses the intrinsic feedback inhibition in Escherichia coli. PubMed. [Link]

  • (PDF) Synthesis of β-Hydroxytyrosine, A Component of Burkholdines. ResearchGate. [Link]

  • Effective L-Tyrosine Hydroxylation by Native and Immobilized Tyrosinase. PMC. [Link]

  • Reactivity of peptidyl-tyrosine to hydroxylation and cross-linking. PMC. [Link]

  • (PDF) Enhancing the Asymmetric Hydrogenation/Desymmetrization of an Achiral Lactone in the Synthesis of (+)-Biotin. ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Activity of m-Tyrosine versus p-Tyrosine Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Twenty

In the landscape of peptide and protein biochemistry, L-p-tyrosine is a canonical amino acid, fundamental to protein structure and a cornerstone of cellular signaling through its capacity for phosphorylation.[1][2][3] Its isomer, m-tyrosine, is not incorporated into proteins via the normal translational machinery. Instead, it is primarily a byproduct of oxidative stress, formed when hydroxyl radicals oxidize L-phenylalanine.[1][4][5] Once considered merely a biomarker for oxidative damage, emerging evidence reveals that m-tyrosine is a biologically active molecule whose incorporation into peptides and proteins can lead to profound, often detrimental, cellular effects.[1][5]

This guide will dissect the comparative biology of peptides containing these two isomers. We will explore how the simple shift of a hydroxyl group on the phenyl ring—from the para (4) to the meta (3) position—radically alters a peptide's interaction with biological systems. The core of our analysis rests on the understanding that this structural change impacts everything from receptor binding and enzymatic stability to the fundamental integrity of cellular signaling pathways.

Structural and Physicochemical Disparities

The functional differences between m-Tyr and p-Tyr peptides originate from the distinct positioning of the phenolic hydroxyl group. This seemingly minor alteration has significant downstream consequences.

  • p-Tyrosine: The hydroxyl group at the para-position is crucial for its role as a phosphate acceptor in signaling cascades catalyzed by protein tyrosine kinases (PTKs).[6][7] This phosphorylation is a ubiquitous mechanism for regulating cellular processes.[2][3][8] The geometry of the p-Tyr side chain is optimized for recognition by the active sites of these kinases and by phosphotyrosine-binding domains like SH2.[9]

  • m-Tyrosine: The hydroxyl group at the meta-position makes it a poor substrate for most tyrosine kinases. The altered geometry prevents proper orientation within the kinase active site. This fundamental inability to be phosphorylated represents a critical loss-of-function when m-tyrosine is substituted for p-tyrosine in a signaling peptide. Furthermore, this structural change alters the electronic distribution of the aromatic ring and its hydrogen bonding capabilities, which can disrupt peptide conformation and interactions with binding partners.[1]

Caption: Chemical structures of p-tyrosine and m-tyrosine.

Comparative Biological Activity

Direct, side-by-side comparisons of specific synthetic peptides containing m-Tyr versus p-Tyr are not extensively documented in the literature. However, we can infer the profound functional differences by examining the wealth of data on the consequences of m-tyrosine's misincorporation into the proteome.

Receptor Binding and Signaling

The substitution of p-Tyr with m-Tyr in a peptide ligand can drastically alter its binding affinity and functional activity at its cognate receptor.

  • Loss of Key Interactions: The p-hydroxyl group of tyrosine is often a critical hydrogen bond donor or acceptor in high-affinity peptide-receptor interactions.[10] Shifting this group to the meta position can abolish these interactions, leading to a significant drop in binding affinity.

  • Signaling Incompetence: In peptides that require phosphorylation for their biological effect (e.g., substrates for receptor tyrosine kinases), the substitution with m-Tyr renders the peptide inactive. The inability of m-Tyr to be phosphorylated breaks the signaling cascade at its inception.[1] Conversely, research has shown that the presence of free m-tyrosine can disrupt normal signaling by reducing the levels of phosphorylated signaling proteins like ERK and STAT3.[1]

Signaling_Pathway_Comparison cluster_pTyr p-Tyrosine Peptide Signaling cluster_mTyr m-Tyrosine Peptide Signaling pTyr_Peptide p-Tyr Peptide Receptor_p Receptor pTyr_Peptide->Receptor_p Binds PTK Tyrosine Kinase (PTK) Receptor_p->PTK Activates PTK->pTyr_Peptide Phosphorylates p_pTyr_Peptide Phosphorylated p-Tyr Peptide Downstream Downstream Signaling p_pTyr_Peptide->Downstream Initiates mTyr_Peptide m-Tyr Peptide Receptor_m Receptor mTyr_Peptide->Receptor_m Binds (Altered Affinity) Block NO PHOSPHORYLATION PTK_m Tyrosine Kinase (PTK) Receptor_m->PTK_m Activates PTK_m->mTyr_Peptide No_Signal Signaling Blocked Block->No_Signal

Caption: Differential impact of p-Tyr vs. m-Tyr peptides on a typical phosphorylation-dependent signaling pathway.

Enzymatic Stability

Peptides in therapeutic applications are often limited by their susceptibility to degradation by proteases and peptidases. The introduction of non-canonical amino acids can enhance stability.

  • p-Tyrosine Peptides: The stability of peptides containing the natural p-Tyr isomer is sequence-dependent and subject to cleavage by various proteases. The aromatic side chain is a recognition motif for enzymes like chymotrypsin.

  • m-Tyrosine Peptides: The altered side-chain geometry of m-tyrosine can confer resistance to enzymatic degradation. Proteases that recognize the specific shape and electronic properties of the p-tyrosine side chain may exhibit significantly lower catalytic efficiency towards a peptide containing the m-Tyr isomer. This potential for increased metabolic stability is a key area of interest for drug development.

Cytotoxicity and Protein Misfolding

While increased stability can be beneficial, the presence of m-tyrosine carries a significant risk of cytotoxicity. This is primarily due to its misincorporation into proteins during synthesis, where it can substitute for phenylalanine.[4][11][12][13][14]

  • Conformational Disruption: The substitution of a non-polar phenylalanine with the polar m-tyrosine, or the incorrect placement of the hydroxyl group when substituting for p-tyrosine, can lead to improper protein folding.[1][11]

  • Cellular Stress Response: This misfolding can trigger the unfolded protein response and increase protein aggregation and degradation.[1][11] Studies have shown that the presence of free m-tyrosine is directly toxic to cells, inhibiting growth and proliferation.[1][4][12]

Featurep-Tyrosine Containing Peptidesm-Tyrosine Containing PeptidesSupporting Evidence
Phosphorylation Readily phosphorylated by tyrosine kinases.Poor substrate for tyrosine kinases; phosphorylation is blocked.[1][6][7][9]
Role in Signaling Acts as a key molecular switch in signal transduction.Disrupts normal signaling; cannot be phosphorylated to propagate signal.[1][2][3]
Receptor Binding Hydroxyl group often forms critical H-bonds for high affinity.Altered hydroxyl position can decrease binding affinity.[10]
Enzymatic Stability Susceptible to standard proteolytic cleavage.Potentially increased resistance to specific proteases due to altered geometry.Inferred from general principles of non-canonical amino acid incorporation.
Cellular Impact Normal component of cellular proteins.Misincorporation leads to protein misfolding, aggregation, and cytotoxicity.[4][11][12][13][14]
Primary Origin Genetically coded, proteinogenic amino acid.Product of phenylalanine oxidation under oxidative stress.[1][4][5]

Experimental Protocols for Comparative Analysis

To empirically determine the differences in biological activity, a series of well-defined experiments are necessary. The following protocols provide a framework for such a comparative study.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize high-purity peptides containing either p-Tyr or m-Tyr at a specific position.

Causality: SPPS is the standard method for generating custom peptides. Using protected Fmoc-L-p-tyrosine and Fmoc-L-m-tyrosine building blocks allows for the precise, site-specific incorporation of the desired isomer into the peptide sequence. High-purity peptides are essential for accurate and reproducible biological assay results.

Methodology:

  • Resin Selection: Choose a suitable solid support resin based on the desired C-terminal moiety (e.g., Rink Amide resin for a C-terminal amide).

  • Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: a. Activate the first Fmoc-protected amino acid (e.g., Fmoc-L-p-Tyr or Fmoc-L-m-Tyr) using a coupling reagent like HATU in the presence of a base such as DIPEA. b. Add the activated amino acid solution to the deprotected resin and agitate to facilitate the coupling reaction. c. Monitor the reaction for completion using a qualitative method (e.g., Kaiser test).

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Verification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC and verify its identity and purity via mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the m-Tyr and p-Tyr peptides for a target receptor.

Causality: This assay directly measures the ability of a test compound (the synthetic peptide) to displace a known radiolabeled ligand from its receptor. By comparing the IC50 values (the concentration of peptide required to displace 50% of the radioligand), we can quantitatively assess the impact of the tyrosine isomer on receptor binding affinity.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line or tissue known to express the receptor of interest.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist), and increasing concentrations of the unlabeled test peptide (either the m-Tyr or p-Tyr variant).

  • Incubation: Incubate the mixture at a defined temperature for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The receptors and bound radioligand are retained on the filter.

  • Quantification: Measure the radioactivity retained on each filter using a liquid scintillation counter.

  • Data Analysis: a. Plot the percentage of specific binding against the logarithm of the test peptide concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide. c. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand.

Binding_Assay_Workflow Start Prepare Receptor Membranes & Radioligand Incubate Incubate with varying concentrations of m-Tyr or p-Tyr peptide Start->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Count Scintillation Counting (Measure Bound Radioactivity) Filter->Count Analyze Plot Data & Calculate IC50/Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Peptide Stability Assay

Objective: To compare the degradation rates of m-Tyr and p-Tyr peptides in the presence of biological matrices like plasma or liver microsomes.

Causality: This assay simulates the metabolic environment a peptide would encounter in vivo. By exposing the peptides to enzymes present in plasma or liver fractions and monitoring their disappearance over time, we can directly measure and compare their metabolic stability.

Methodology:

  • Matrix Preparation: Prepare human plasma or liver microsomes (S9 fraction) as the source of metabolic enzymes.

  • Incubation: Incubate a known concentration of the m-Tyr or p-Tyr peptide with the biological matrix at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and immediately quench the enzymatic activity by adding a strong acid (e.g., TFA) or an organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant containing the remaining peptide.

  • LC-MS/MS Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. a. Develop a specific method to separate the parent peptide from any potential metabolites. b. Use mass spectrometry to quantify the amount of the intact parent peptide remaining at each time point.

  • Data Analysis: a. Plot the percentage of the remaining peptide against time. b. Determine the half-life (t½) of each peptide in the specific matrix. A longer half-life indicates greater stability.

Conclusion and Future Directions

The substitution of the canonical p-tyrosine with the oxidative stress-induced m-tyrosine isomer fundamentally alters the biological profile of a peptide. While it renders the peptide inert to phosphorylation-dependent signaling, it may concurrently enhance its resistance to enzymatic degradation. This trade-off presents both challenges and opportunities in drug development and chemical biology.

For researchers, the deliberate incorporation of m-tyrosine can be a powerful tool to probe receptor interactions in the absence of signaling or to create metabolically stable peptide antagonists. However, the inherent cytotoxicity associated with m-tyrosine misincorporation necessitates careful evaluation of any therapeutic candidate. Future research should focus on synthesizing and systematically evaluating paired m-Tyr and p-Tyr peptides across a range of biological systems to build a comprehensive library of structure-activity relationships. This will enable a more predictable and rational design of peptide-based tools and therapeutics.

References

  • Molnar, G. A., et al. (2016). Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. Ageing Research Reviews, 24, Part B, 215-225. [Link]

  • Gurer-Orhan, H., et al. (2006). Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids. Biochemical Journal, 395(1), 167-174. [Link]

  • Sagan, F., et al. (2021). Toxicity of meta-Tyrosine. Molecules, 26(24), 7687. [Link]

  • Gurer-Orhan, H., et al. (2006). Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids. PubMed, 16336224. [Link]

  • Molnar, G. A., et al. (2016). Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. PubMed, 27039887. [Link]

  • Kun, J., et al. (2016). Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review. PubMed Central, PMC5339575. [Link]

  • Al-Karadaghi, S., et al. (2020). The toxic effects of meta-tyrosine are related to its misincorporation into the proteome and to altered metabolism in cyanobacteria. ResearchGate. [Link]

  • Shapira, R., et al. (2020). The Phytotoxicity of Meta-Tyrosine Is Associated With Altered Phenylalanine Metabolism and Misincorporation of This Non-Proteinogenic Phe-Analog to the Plant's Proteome. PubMed Central, PMC7083204. [Link]

  • Hunter, T. (2009). Tyrosine phosphorylation: thirty years and counting. Current Opinion in Cell Biology, 21(2), 140-146. [Link]

  • Wikipedia. (n.d.). Tyrosine phosphorylation. Wikipedia. [Link]

  • Lemke, K., et al. (2018). The Importance of Tyrosine Phosphorylation Control of Cellular Signaling Pathways in Respiratory Disease: pY and pY Not. ATS Journals. [Link]

  • Lemke, K., et al. (2018). The Importance of Tyrosine Phosphorylation Control of Cellular Signaling Pathways in Respiratory Disease: pY and pY Not. PubMed, 29812954. [Link]

  • Ottinger, E. A., et al. (1993). Synthesis of phosphotyrosine-containing peptides and their use as substrates for protein tyrosine phosphatases. PubMed, 8475095. [Link]

  • Shechter, Y., et al. (2003). Tyrosine phosphorylation in plant cell signaling. PNAS, 100(16), 9127-9128. [Link]

  • Sun, T., & Park, K. K. (2012). Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis. PubMed Central, PMC3509436. [Link]

  • Wikipedia. (n.d.). Protein phosphorylation. Wikipedia. [Link]

  • Ko, Y., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(28), 7546-7564. [Link]

Sources

A Senior Application Scientist's Guide to Alternative Non-Natural Amino Acids for Peptide Modification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Moving Beyond Nature's Toolkit

For decades, peptides have been a focal point of drug discovery, prized for their high potency and specificity in modulating biological targets that are often inaccessible to small molecules.[1] However, the therapeutic potential of natural peptides is frequently hampered by inherent weaknesses: poor metabolic stability due to rapid degradation by proteases, low membrane permeability, and rapid renal clearance.[2][3][4] These limitations have historically restricted their application, particularly for intracellular targets.

The advent of non-natural amino acids (UAAs), also known as non-canonical or unnatural amino acids (ncAAs), has revolutionized peptide science.[5][6] By expanding the genetic alphabet beyond the 20 proteinogenic amino acids, UAAs serve as powerful building blocks to engineer peptides with enhanced durability, improved bioavailability, and novel functionalities.[5][7] This guide provides a comparative analysis of key UAA classes used for peptide modification, offering insights into their underlying mechanisms, strategic applications, and the experimental logic that governs their selection for modern drug development.

The Foundation: Genetic Code Expansion for UAA Incorporation

The site-specific incorporation of a UAA into a growing polypeptide chain requires hijacking the cell's own translational machinery. This is accomplished by introducing an orthogonal translation system —a matched set of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that functions independently of the host cell's endogenous pairs.[8][9][10]

The core principle is as follows:

  • An orthogonal tRNA is engineered to recognize a "blank" codon, most commonly the amber stop codon (UAG), which is repurposed to encode the UAA.[11][12]

  • A corresponding orthogonal aaRS is evolved or designed to exclusively recognize and "charge" this orthogonal tRNA with the desired UAA, and not with any of the cell's natural amino acids.[11][13]

  • When the ribosome encounters the repurposed UAG codon in the mRNA sequence, the charged orthogonal tRNA delivers the UAA, resulting in its site-specific incorporation into the protein.[14]

This elegant system provides precise control over the peptide's composition, opening the door to a vast array of chemical modifications.

G cluster_0 Orthogonal Translation System cluster_1 Cellular Translation UAA Unnatural Amino Acid (UAA) aaRS Orthogonal aaRS UAA->aaRS Recognized & Activated charged_tRNA UAA-tRNA(CUA) aaRS->charged_tRNA Charges tRNA with UAA tRNA Orthogonal tRNA(CUA) tRNA->aaRS Ribosome Ribosome charged_tRNA->Ribosome Delivers UAA Peptide Modified Peptide Ribosome->Peptide Incorporates UAA mRNA mRNA with UAG codon mRNA->Ribosome

Fig. 1: Workflow for genetic incorporation of a UAA.

A Comparative Guide to UAA Classes for Peptide Modification

The choice of UAA is dictated by the specific therapeutic challenge. Below, we compare several key classes of UAAs, detailing their mechanisms, benefits, and ideal use cases.

Conformational Constraints: Stapled Peptides

Many protein-protein interactions (PPIs) are mediated by α-helical domains.[15] Linear peptides corresponding to these domains are often unstructured in solution and thus inactive. Stapling enforces this critical helical structure.

  • Principle : Two non-natural amino acids with reactive olefin side chains are incorporated into a peptide sequence, typically at the i and i+4 or i and i+7 positions to align them on the same face of the α-helix.[1][16][17] A covalent "staple" is then formed between these side chains via a ring-closing metathesis (RCM) reaction, locking the peptide into its bioactive helical conformation.[15][17][18]

  • Advantages :

    • Enhanced Helicity : Stabilizes the α-helical structure essential for binding to many targets.[15][16]

    • Protease Resistance : The constrained structure and non-natural linkages block access for proteolytic enzymes.[16][18]

    • Improved Cell Permeability : The stabilized helix can mask polar backbone groups, facilitating passive diffusion or active uptake across cell membranes.[15][16][17]

  • Considerations : The synthesis requires specialized olefin-containing amino acid building blocks and an additional on-peptide cyclization step using a ruthenium catalyst (e.g., Grubbs catalyst).[15][17]

  • Primary Application : Developing potent inhibitors of intracellular PPIs, which are often considered "undruggable" by small molecules. A classic example is the development of stapled peptides to inhibit the p53-MDM2 interaction in cancer therapy.[1][15]

Stapling Chemistry Building Blocks Reaction Key Features
All-Hydrocarbon Olefin-bearing amino acids (e.g., S5, R8)Ruthenium-catalyzed Ring-Closing Metathesis (RCM)Gold standard for stabilizing helices; enhances hydrophobicity and cell entry.[15][16]
Triazole ("Click") Azide- and Alkyne-bearing amino acidsCopper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Utilizes highly efficient and orthogonal click chemistry; introduces a more polar triazole linkage.[1]
Bioorthogonal Handles for Post-Synthetic Modification

Bioorthogonal chemistry allows for specific chemical reactions to be performed in a complex biological milieu without interfering with native processes.[19][20]

  • Principle : A UAA containing a chemically inert but highly reactive functional group (a "bioorthogonal handle") such as an azide or an alkyne is incorporated into the peptide.[21][] This handle can then be selectively modified with a probe or payload carrying the complementary reactive partner.[23]

  • Advantages :

    • High Specificity : Enables precise, post-translational modification of a peptide at a defined site.[][24]

    • Versatility : Allows for the attachment of a wide array of functionalities, including fluorescent dyes, imaging agents, PEG chains, or cytotoxic drugs.[][25]

    • Biocompatibility : Many bioorthogonal reactions, particularly copper-free variants, can be performed on purified proteins or even in living cells.[][26]

  • Considerations : Copper-catalyzed reactions (CuAAC) can exhibit cellular toxicity, although this is mitigated by modern catalytic ligands.[20][25] Strain-promoted "copper-free" reagents (SPAAC) are larger and may sterically impact the peptide's function.

  • Primary Application : Site-specific labeling of peptides for imaging studies, creating antibody-drug conjugates (ADCs), or immobilizing peptides on surfaces.

Fig. 2: Common bioorthogonal ligation strategies.
Photoreactive Crosslinkers for Interaction Mapping

Identifying the precise binding interface between a peptide and its target is crucial for rational drug design. Photoreactive UAAs act as molecular cameras, capturing these interactions.

  • Principle : A UAA bearing a photo-activatable moiety, such as a benzophenone (p-benzoyl-L-phenylalanine, BpA) or an aryl azide (p-azido-L-phenylalanine, AzF), is incorporated at a specific site.[14][27] Upon exposure to UV light, this group forms a highly reactive carbene or nitrene intermediate that covalently crosslinks with any nearby amino acid side chain, effectively "trapping" the interaction.[27]

  • Advantages :

    • Captures Transient Interactions : Can trap weak or short-lived binding events that are difficult to detect with other methods.[12]

    • High Spatial Resolution : Provides direct evidence of proximity, allowing for the precise mapping of binding interfaces.[28][29]

    • In Vivo Capability : Can be used in living cells to identify protein interaction partners in their native context.[14]

  • Considerations : UV irradiation can be damaging to cells.[12] The reactive intermediates can cause non-specific crosslinking, which may complicate data interpretation and requires careful experimental controls.[12]

  • Primary Application : Mapping the binding site of a peptide ligand on its target receptor or identifying the components of a protein complex.[12][29]

Backbone Modification: N-Methylated Amino Acids

Modifying the peptide backbone itself is a powerful strategy for enhancing drug-like properties.

  • Principle : The hydrogen atom on a backbone amide nitrogen is replaced by a methyl group.[30] This seemingly minor change has profound structural and chemical consequences.

  • Advantages :

    • Extreme Protease Resistance : The methyl group provides steric hindrance that blocks the action of many proteases, dramatically increasing the peptide's half-life.[31][32][33]

    • Enhanced Permeability : By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes and enhance oral bioavailability.[5][30][31]

    • Conformational Control : The modification restricts rotation around the peptide bond, reducing flexibility and pre-organizing the peptide into a bioactive conformation.[31][32]

  • Considerations : The loss of the amide hydrogen can sometimes disrupt a key interaction with the target protein, leading to reduced activity.[30] The synthetic incorporation of N-methylated residues is also more challenging.[30]

  • Primary Application : Systematically replacing residues with their N-methylated counterparts to improve the metabolic stability and bioavailability of therapeutic peptides.[5][31]

Physicochemical Tuning: Fluorination and PEGylation

Fine-tuning the physicochemical properties of a peptide can significantly impact its performance. Fluorination and PEGylation are two key strategies for achieving this.

  • Fluorinated Amino Acids :

    • Principle : The strategic replacement of hydrogen with fluorine atoms on an amino acid side chain.[34][35]

    • Advantages : Fluorine is highly electronegative and can create unique stabilizing interactions (e.g., fluorous interactions), alter the pKa of nearby groups, enhance metabolic stability, and improve binding affinity through favorable electrostatic interactions.[36][37][38]

    • Application : Used to fine-tune the folding, stability, and binding properties of a peptide.[36][37]

  • PEGylated Amino Acids :

    • Principle : The incorporation of an amino acid to which a polyethylene glycol (PEG) chain is attached. This can be done site-specifically using bioorthogonal chemistry or by incorporating a pre-formed PEGylated amino acid during synthesis.

    • Advantages : PEGylation dramatically increases the peptide's hydrodynamic size, which shields it from proteases, reduces immunogenicity, and, most importantly, prevents rapid clearance by the kidneys, thus extending its circulating half-life.[4][][40][41]

    • Application : A clinically validated strategy to extend the in-vivo half-life of peptide and protein drugs, reducing the frequency of administration for patients.[41]

Comparative Summary of UAA Technologies

UAA Class Primary Goal Mechanism Key Advantages Primary Application
Stapled Peptides Enforce α-helical structureCovalent cross-linking of olefinic side chains (RCM)Enhanced stability, cell permeability, and target affinity.[15][16][17]Inhibiting intracellular protein-protein interactions.
Bioorthogonal Handles Site-specific conjugationOrthogonal chemical reactions (e.g., Click Chemistry)Versatile, highly specific, biocompatible.[][26]Fluorescent labeling, imaging, creating drug conjugates.
Photoreactive Crosslinkers Map molecular interactionsUV-induced covalent bond formationCaptures transient interactions with high spatial resolution.[12][29]Identifying peptide-protein binding interfaces.
N-Methylated AAs Improve drug-like propertiesBackbone amide methylationGreatly increased protease resistance and membrane permeability.[30][31][32][33]Enhancing peptide half-life and oral bioavailability.
Fluorinated AAs Fine-tune biophysicsSide-chain fluorine substitutionModulates stability, pKa, and binding affinity.[36][37][38]Optimizing peptide-target interactions.
PEGylated AAs Extend in-vivo half-lifeAttachment of PEG chainsReduced renal clearance, protease shielding, lower immunogenicity.[4][][41]Reducing dosing frequency of peptide therapeutics.

Experimental Protocol: Site-Specific Incorporation of p-Azido-L-phenylalanine (AzF) in E. coli

This protocol outlines a general workflow for expressing a target peptide containing the bioorthogonal UAA, AzF, at a specific site corresponding to a UAG codon.

I. Plasmid Preparation and Transformation

  • Vector Engineering :

    • Clone the gene for your peptide of interest into an expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7).

    • Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired incorporation site within your peptide's coding sequence.

  • Co-transformation :

    • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with two plasmids:

      • Your expression vector containing the peptide gene with the UAG codon.

      • A separate plasmid encoding the engineered orthogonal aaRS/tRNA pair specific for AzF (e.g., pEVOL-pAzF). This plasmid is typically under the control of a different inducible promoter (e.g., arabinose-inducible araBAD).

    • Plate the transformed cells on selective media (e.g., LB agar with ampicillin and chloramphenicol) and incubate overnight at 37°C.

II. Protein Expression and UAA Incorporation

  • Starter Culture : Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture :

    • Inoculate 1 L of fresh LB medium (with antibiotics) with the overnight starter culture.

    • Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction :

    • Add L-arabinose to a final concentration of 0.2% (w/v) to induce the expression of the orthogonal synthetase and tRNA.

    • Simultaneously, add the unnatural amino acid, p-Azido-L-phenylalanine (AzF) , to the culture medium to a final concentration of 1 mM.

    • Incubate for 30 minutes at 37°C to allow for uptake of the UAA and expression of the orthogonal system components.

  • Target Protein Induction : Induce the expression of your target peptide by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Expression : Reduce the temperature to 20°C and continue to grow the culture for 16-20 hours with shaking. The lower temperature often improves protein folding and solubility.

III. Verification of Incorporation

  • Harvest and Lysis : Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

  • Purification : Purify the target peptide from the cell lysate using an appropriate method (e.g., Ni-NTA affinity chromatography if the peptide is His-tagged).

  • Mass Spectrometry : Analyze the purified peptide using ESI-MS or MALDI-TOF mass spectrometry. A successful incorporation will result in a mass shift corresponding to the mass of AzF replacing the mass of the natural amino acid that would have been at that position.

  • Click Reaction : To confirm the presence of the reactive azide handle, perform a click reaction on the purified peptide with an alkyne-functionalized fluorescent dye (e.g., DBCO-Fluor 488) and analyze the product by SDS-PAGE with fluorescence imaging. A fluorescent band at the expected molecular weight of the peptide confirms successful incorporation and reactivity.

Conclusion and Future Outlook

The strategic incorporation of non-natural amino acids has fundamentally transformed the landscape of peptide drug development. By providing a sophisticated toolkit to overcome the inherent pharmacological weaknesses of natural peptides, UAAs enable the creation of therapeutics with precisely tailored properties. From enhancing stability and cell entry with hydrocarbon staples and N-methylation to enabling site-specific conjugation and interaction mapping with bioorthogonal and photoreactive groups, these molecular tools empower researchers to design the next generation of highly potent and durable peptide-based drugs. As the repertoire of UAAs continues to expand and the methods for their incorporation become more robust, the boundary between small molecules and large biologics will continue to blur, opening up new therapeutic avenues for previously intractable diseases.

References

  • Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. (2024).
  • Stapled peptide. Wikipedia.
  • Unnatural amino acids designed for click chemistry and their application to the modification of peptides & nitrene transfer. University of Florida Digital Collections.
  • Fluorinated Protein and Peptide Materials for Biomedical Applic
  • Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. (2021). PubMed.
  • Photocrosslinkable Unnatural Amino Acids Enable Facile Synthesis of Thermoresponsive Nano- to Micro-gels of Intrinsically Disordered Polypeptides.
  • Fluorinated amino acids as orthogonal tools in peptide and protein engineering. (2023). European Peptide Society.
  • N-Methyl amino acids. Aapptec Peptides.
  • Stapled Peptide as Drug Target. (2020). SlideShare.
  • Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. (2001). PNAS.
  • Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. (2014).
  • Progress in the Synthesis and Activity of Stapled Peptides. (2025).
  • Photo-crosslinking with a genetically encoded unnatural amino acid. (2011).
  • Stapled Peptides. InnoPep.
  • The Role of N-Methylated Amino Acids in Enhancing Peptide Therapeutics. Iris Biotech.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2022). PubMed Central.
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2015). PubMed.
  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing.
  • Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. (2017). PubMed Central.
  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). Taylor & Francis Online.
  • Orthogonal translation components for in vivo incorporation of unnatural amino acids. (2012).
  • Fluorinated peptide biom
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2025).
  • Overview of the bio-orthogonal reactions, unnatural amino acids, and... (2018).
  • Should My Peptide Be Methyl
  • Site-Specific Labeling of Proteins Using Unnatural Amino Acids. (2017). PubMed Central.
  • Unnatural Amino Acid Incorpor
  • The Incorporation of Azide-bearing Unnatural Amino Acids into Proteins for Bio-orthogonal Reactions. (2012).
  • Unnatural Amino Acid Photo-Crosslinking Sheds Light on Gating of the Mechanosensitive Ion Channel OSCA1.2. (2025). PubMed.
  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. (2010). Bentham Science Publishers.
  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cycliz
  • Peptide PEGyl
  • Unnatural Amino Acids Potential for Innov
  • Unn
  • Designing Bioorthogonal Reactions for Biomedical Applic
  • Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. (2025). MDPI.
  • Photoaffinity Cross-Linking and Unnatural Amino Acid Mutagenesis Reveal Insights into Calcitonin Gene-Related Peptide Binding to the Calcitonin Receptor-like Receptor/Receptor Activity-Modifying Protein 1 (CLR/RAMP1) Complex. (2018).
  • Peptide Pegyl
  • Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges.
  • Peptide Modifications For PEGyl
  • PEGyl
  • Bioorthogonal Chemistry and Its Applications. (2021).

Sources

A Comparative Guide to Purity Validation of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride: The Case for Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of pharmaceutical compounds, the precise determination of purity is not merely a quality control step; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility. This guide provides an in-depth comparison of analytical methods for validating the purity of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, a key phenylalanine derivative.[1][2] We will explore the strengths and weaknesses of various techniques, with a particular focus on the authoritative and increasingly indispensable method of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Gold Standard: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a primary analytical technique for purity assessment due to its direct proportionality between signal intensity and the number of atomic nuclei, eliminating the need for identical reference standards for each analyte.[3][4] This intrinsic characteristic provides a high level of accuracy and reliability, making it a powerful tool in pharmaceutical analysis.[4][5]

Principle of qNMR

qNMR operates on the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4] By comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high precision.[3][6] This method is considered a primary ratio method of measurement, traceable to the International System of Units (SI).

Experimental Protocol: qNMR for (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

The following protocol outlines a validated approach for determining the purity of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride using ¹H qNMR.

Step 1: Selection of Internal Standard

The choice of an internal standard is critical for accurate qNMR. The ideal standard should:

  • Be of high, certified purity.

  • Be chemically stable and not react with the analyte or solvent.

  • Have signals that do not overlap with analyte signals.[7]

  • Be readily soluble in the chosen deuterated solvent.[7]

For this analysis, Maleic Anhydride is a suitable internal standard. Its sharp singlet in a relatively clear region of the spectrum and its high purity make it an excellent choice.

Step 2: Sample Preparation

Accurate weighing is the largest source of potential error in qNMR.[4]

  • Accurately weigh approximately 10 mg of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride and 5 mg of the internal standard (Maleic Anhydride) into a clean, dry vial using a microbalance.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as Deuterium Oxide (D₂O), ensuring complete dissolution.[8]

  • Transfer the solution to a high-quality NMR tube.

Step 3: NMR Data Acquisition

To ensure quantitativity, specific acquisition parameters must be optimized:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Angle: A 90° pulse should be used for maximum signal excitation.[7]

  • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard to ensure full relaxation of the protons between scans. A value of 30-60 seconds is often necessary.[7]

  • Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6]

Step 4: Data Processing and Purity Calculation

  • Apply appropriate phasing and baseline correction to the acquired spectrum.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, the singlet from the methyl ester protons is a good candidate. For Maleic Anhydride, the singlet from the two equivalent olefinic protons is used.

  • Calculate the purity using the following formula:[6]

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Data Presentation
ParameterAnalyte ((S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride)Internal Standard (Maleic Anhydride)
Mass (mg)10.055.12
Molecular Weight ( g/mol )231.67[2]98.06
Signal for IntegrationMethyl ester singletOlefinic singlet
Number of Protons (N)32
Integral Value (I)1.001.25
Purity of IS (%)99.9%
Calculated Purity (%) 95.2%
Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set quantitative parameters (d1, pulse angle) transfer->setup acquire Acquire spectrum setup->acquire process Phasing and baseline correction acquire->process integrate Integrate non-overlapping signals process->integrate calculate Calculate purity using formula integrate->calculate report Report final purity calculate->report

Caption: Workflow for purity determination by qNMR.

Comparative Analysis with Alternative Methods

While qNMR is a powerful tool, other methods are also employed for purity determination. A comprehensive understanding of their capabilities and limitations is essential for selecting the most appropriate technique.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for determining enantiomeric purity.[9][10] It is highly sensitive and can separate the target compound from its enantiomer and other impurities.[11][12]

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. For chiral compounds, a chiral stationary phase (CSP) is used to achieve enantiomeric separation.[9]

  • Advantages: Excellent for determining enantiomeric purity, high sensitivity, and well-established methodology.[11]

  • Limitations: Requires a specific reference standard for each impurity to be quantified. The response factor of each impurity can differ, leading to inaccuracies in purity assessment if not properly calibrated. It is also a destructive technique.

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample.[13][14]

  • Principle: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

  • Advantages: Provides fundamental information about the elemental composition, which can be compared to the theoretical values.

  • Limitations: It is a bulk analysis technique and does not provide information about the nature of impurities. It is also insensitive to impurities with the same elemental composition as the main compound.

Titration

Acid-base titration can be used to determine the purity of the hydrochloride salt.[15][16][17]

  • Principle: A solution of the hydrochloride salt is titrated with a standardized solution of a strong base (e.g., NaOH). The endpoint, where all the acid has been neutralized, is detected using a pH indicator or a pH meter.[16][18]

  • Advantages: A simple, cost-effective, and well-established method for quantifying the salt content.

  • Limitations: It is not specific and will quantify any acidic or basic impurities present in the sample. It provides no information about organic or neutral impurities.

Comparison Summary
MethodPrincipleAdvantagesLimitations
qNMR Signal intensity proportional to the number of nucleiAbsolute quantification without identical standards, non-destructive, provides structural informationLower sensitivity than HPLC, requires careful parameter optimization
Chiral HPLC Differential partitioning on a chiral stationary phaseHigh sensitivity, excellent for enantiomeric purityRequires specific reference standards for each impurity, destructive
Elemental Analysis Combustion and gas quantificationProvides fundamental elemental compositionBulk analysis, insensitive to isomeric impurities
Titration Neutralization reactionSimple, cost-effective for salt contentNot specific, only quantifies acidic/basic components

Expert Recommendation

For a comprehensive and authoritative validation of the purity of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, a multi-faceted approach is recommended. However, quantitative NMR stands out as the most robust and reliable single technique for determining absolute chemical purity. Its ability to provide a direct, SI-traceable measurement without the need for a plethora of impurity standards makes it an invaluable tool in a modern analytical laboratory.

To ensure the highest level of quality control, qNMR should be complemented with chiral HPLC to specifically determine the enantiomeric purity. This orthogonal approach, combining the absolute purity determination from qNMR with the sensitive enantiomeric separation of chiral HPLC, provides a complete and defensible purity profile for the compound, in line with regulatory expectations outlined in guidelines such as ICH Q2(R1).[19][20][21][22]

Conclusion

The validation of purity is a critical aspect of drug development and research. While several analytical techniques are available, quantitative NMR offers a unique combination of accuracy, reliability, and structural insight that makes it the superior choice for determining the absolute purity of compounds like (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. By understanding the principles and applying a validated protocol, researchers can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • United States Pharmacopeia. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. Available from: [Link]

  • VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Available from: [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available from: [Link]

  • Polavarapu, P. L., & E. J. K. T. B. o. t. K. C. S. (2005). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Bulletin of the Korean Chemical Society, 26(12), 1935-1944. Available from: [Link]

  • Elementar. Instrumentation for chemical & pharmaceutical applications. Available from: [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR) ? | Applications Notes. Available from: [Link]

  • Slideshare. qHNMR for purity determination. Available from: [Link]

  • ResearchGate. Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Available from: [Link]

  • USP-NF. 〈761〉 Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • University of Bristol. Quantitative NMR Spectroscopy. Available from: [Link]

  • National Institutes of Health. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Available from: [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available from: [Link]

  • Semantic Scholar. Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative ^1H NMR Spectroscopy with Internal Standard Method. Available from: [Link]

  • National Institutes of Health. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Available from: [Link]

  • USP-NF. Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • ECA Academy. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • ResearchGate. (PDF) Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Available from: [Link]

  • Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). Available from: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • Manufacturing Chemist. qNMR: top tips for optimised sample prep. Available from: [Link]

  • ResolveMass. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available from: [Link]

  • National Institutes of Health. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Available from: [Link]

  • Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. Available from: [Link]

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. Available from: [Link]

  • PubMed. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Available from: [Link]

  • Wikipedia. Chiral analysis. Available from: [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

  • CP Lab Safety. (S)-Methyl 2-Amino-3-(3-Hydroxyphenyl)Propanoate Hydrochloride, 95% Purity, C10H14ClNO3, 5 grams. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • RSC Education. Titrating sodium hydroxide with hydrochloric acid | Class experiment. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • BYJU'S. Titration of Hydrochloric Acid against Standard Sodium Carbonate. Available from: [Link]

  • Wikipedia. Acid–base titration. Available from: [Link]

  • Chemistry LibreTexts. 9.2: Acid–Base Titrations. Available from: [Link]

  • Bruker. Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Available from: [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • PubChem. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. Available from: [Link]

  • Chemistry LibreTexts. 17.3: Acid-Base Titrations. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Coupling Reagents for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Unyielding Bond

In the landscape of peptide synthesis and drug development, the incorporation of sterically hindered amino acids—such as α,α-disubstituted (e.g., Aib) and N-methylated residues—is a critical strategy for designing next-generation therapeutics. These modifications can enforce specific secondary structures, enhance proteolytic stability, and improve membrane permeability. However, their bulky nature presents a formidable synthetic challenge, often leading to sluggish reaction rates, low yields, and incomplete couplings when using standard protocols.[1] The success of synthesizing these "difficult" peptides hinges on a crucial decision: the choice of coupling reagent.

This guide provides an in-depth comparison of the efficacy of modern coupling reagents for hindered systems. We will move beyond simple cataloging, delving into the mechanistic rationale behind their performance, presenting objective experimental data, and providing a robust protocol for you to validate these findings in your own laboratory.

Mechanistic Underpinnings: Activating the Unreactive

The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid moiety of one amino acid to make it susceptible to nucleophilic attack by the amino group of the next.[2] The efficiency of this activation is paramount when dealing with hindered amino acids. Coupling reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts, with the latter two classes demonstrating superior performance for challenging couplings.[2][3]

The key difference in their efficacy lies in the active ester intermediate they form. Reagents that generate more reactive esters or that possess structural features to facilitate the reaction tend to overcome the steric barrier more effectively.

Coupling_Mechanisms HATU HATU COMU COMU DIC_Oxyma DIC / Oxyma Carboxyl R-COOH (Hindered Amino Acid) Active_Ester_OAt Highly Reactive OAt-Ester Carboxyl->Active_Ester_OAt + HATU Active_Ester_Oxyma Highly Reactive Oxyma-Ester Carboxyl->Active_Ester_Oxyma Peptide_Bond Peptide Bond Active_Ester_OAt->Peptide_Bond Active_Ester_Oxyma->Peptide_Bond + Amine Amine H₂N-R'

Caption: Comparative activation pathways for hindered carboxylic acids.

  • Aminium/Uronium Reagents (HATU, HCTU, COMU): These are currently the gold standard for difficult couplings.

    • HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) forms a highly reactive OAt-active ester. The nitrogen atom in the 7-azabenzotriazole ring provides anchimeric assistance, accelerating the coupling reaction, making HATU exceptionally efficient for sterically demanding couplings and rapid synthesis protocols.[4]

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a cost-effective alternative that forms a 6-Cl-OBt ester. While more reactive than its HBTU predecessor, it is generally considered slightly less potent than HATU for the most challenging sequences.[2]

    • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylidene-aminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) represents a third generation of uronium reagents. It is based on the OxymaPure leaving group, which not only confers high reactivity comparable to HATU but also offers a superior safety profile, as it is not derived from potentially explosive benzotriazoles.[2][5][6][7] The morpholino group enhances solubility and stability.[8]

  • Carbodiimides with Additives (DIC/Oxyma): While traditional carbodiimides like DCC are often insufficient for hindered couplings, the use of N,N'-diisopropylcarbodiimide (DIC) with an additive like Oxyma has proven remarkably effective, especially for the iterative coupling of Aib residues.[9][10][11] This combination is a powerful, cost-effective alternative to pre-formed onium salts.

Quantitative Performance Comparison

Objective evaluation requires quantitative data. The following table summarizes the performance of various coupling reagents in the synthesis of known "difficult" peptide sequences, which serve as industry benchmarks. The crude purity of the final peptide, analyzed by HPLC, is a direct measure of the coupling reagent's efficiency.

Coupling ReagentDifficult Sequence ModelCoupling TimeCrude Purity (%)Source
HATU ACP (65-74)2 x 1 min83.6[6]
HATU ACP (65-74)2 x 20 min79.4[6]
HCTU ACP (65-74)2 x 1 min81.1[6]
HCTU ACP (65-74)2 x 20 min82.3[6]
COMU ACP (65-74)2 x 1 min79.0[6]
COMU ACP (65-74)2 x 20 min78.2[6]
COMU H-Tyr-Aib-Aib-Phe-Leu-NH₂StandardHigh (0.26% des-Aib)[8]
HATU H-Tyr-Aib-Aib-Phe-Leu-NH₂StandardLow (17% des-Aib)[8]
PyNTP Ac-(Aib)₄-Lys-Tyr-NH₂Standard~95%[12]
DIC/Oxyma Cephaibol D (contains multiple Aib)StandardHigh (Successful Synthesis)[9][10]

Analysis of Experimental Data:

  • For rapid coupling protocols (e.g., microwave-assisted synthesis), HATU often shows superior performance in short reaction times, as seen with the ACP (65-74) model.[4][6][13]

  • COMU demonstrates exceptional efficacy in preventing deletion byproducts (des-Aib) during the synthesis of peptides containing multiple consecutive hindered residues, outperforming HATU in this specific context.[8]

  • The combination of DIC/Oxyma is a robust and efficient method for synthesizing long oligomers of Aib, a task that is notoriously difficult with many other reagents.[9][10]

Experimental Protocol: A Self-Validating System for Reagent Comparison

To empower researchers to make data-driven decisions, we provide a standardized protocol for comparing coupling reagent efficiency in solid-phase peptide synthesis (SPPS). This protocol is designed to test the coupling of a hindered amino acid (e.g., Fmoc-Aib-OH) onto a resin-bound peptide.

SPPS_Workflow cluster_prep Resin Preparation cluster_coupling Coupling Comparison (Parallel Reactions) cluster_analysis Cleavage & Analysis Swell 1. Swell Resin (e.g., Rink Amide) in DMF Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash_DMF 3. Wash Resin (DMF) Deprotect->Wash_DMF Split 4. Split Resin into Equal Aliquots Wash_DMF->Split Reagent_A 5a. Couple with Reagent A Split->Reagent_A Reagent_B 5b. Couple with Reagent B Split->Reagent_B Reagent_C 5c. Couple with Reagent C Split->Reagent_C Wash_Final 6. Wash Resin (DMF, DCM) Reagent_A->Wash_Final Reagent_B->Wash_Final Reagent_C->Wash_Final Cleave 7. Cleave Peptide & Remove Side-Chain Protecting Groups Wash_Final->Cleave Precipitate 8. Precipitate, Wash, & Dry Crude Peptide Cleave->Precipitate Analyze 9. Analyze Crude Purity (RP-HPLC, MS) Precipitate->Analyze

Caption: Experimental workflow for comparing coupling reagents.

Step-by-Step Methodology:

  • Resin Preparation:

    • Begin with a suitable solid support, such as Rink Amide resin, pre-loaded with an initial amino acid.

    • Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

    • Agitate for an initial 3 minutes, drain, and repeat with a fresh 20% piperidine solution for 15-20 minutes to ensure complete removal of the Fmoc protecting group.[14]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Qualitative Test (Optional but Recommended):

    • Perform a Kaiser test on a few beads of resin. A deep blue color indicates the presence of a free primary amine and successful deprotection.[15]

  • Coupling Reaction Setup:

    • Prepare stock solutions of the hindered amino acid (e.g., 4 eq. of Fmoc-Aib-OH), the base (e.g., 8 eq. of DIPEA), and the coupling reagents to be tested (e.g., 3.9 eq. of HATU, COMU, or HCTU) in DMF.

    • Rationale: Using a slight excess of the amino acid and base relative to the coupling reagent helps drive the reaction to completion and minimizes side reactions involving the coupling reagent itself.[7]

  • Parallel Coupling Reactions:

    • Divide the deprotected resin into equal aliquots for each coupling reagent you are testing.

    • To each aliquot, add the amino acid solution and the base.

    • Finally, add the respective coupling reagent solution to initiate the activation and coupling.

    • Agitate the reaction vessels at room temperature for a defined period (e.g., 2 hours for a standard comparison, or shorter times for evaluating rapid protocols).

  • Washing:

    • After the coupling reaction, drain the vessels and wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with a cleavage cocktail appropriate for your protecting group strategy (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[4]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Analyze the sample by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the crude purity.[16]

    • Confirm the identity of the desired product using mass spectrometry (MS).[17] The relative peak area of the target peptide in the HPLC chromatogram provides the quantitative measure of coupling efficiency.

Conclusion and Recommendations

The synthesis of peptides containing sterically hindered amino acids is no longer an insurmountable obstacle but a challenge that can be overcome with the appropriate choice of technology.

  • For maximum reactivity and speed , especially in automated or microwave-assisted protocols, HATU remains a top-tier choice due to the formation of the highly reactive OAt-ester.[4][18]

  • For syntheses involving multiple consecutive hindered residues or where safety and solubility are paramount, COMU is an outstanding modern alternative that often provides superior results by minimizing deletions and avoiding the use of explosive benzotriazole derivatives.[2][6][7]

  • For cost-effective, large-scale synthesis of peptides rich in residues like Aib, an in-situ activation system using DIC/Oxyma has proven to be exceptionally robust and efficient.[9][10]

Ultimately, the optimal coupling reagent is sequence-dependent. We strongly encourage researchers to use the provided protocol to perform a head-to-head comparison with their specific challenging sequence. This empirical approach, grounded in a mechanistic understanding of the reagents, is the most reliable path to synthetic success.

References

  • Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. [Link]

  • Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Publications. [Link]

  • Synthesis of Peptides with the Formation of Highly Sterically Hindered Peptide Bonds. Thieme Connect. [Link]

  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Introduction to Peptide Synthesis. National Institutes of Health (NIH). [Link]

  • COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents. National Institutes of Health (NIH). [Link]

  • Synthesis of Peptides with the Formation of Highly Sterically Hindered Peptide Bonds. Semantic Scholar. [Link]

  • Recent development in peptide coupling reagents. ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Comparative study of methods to couple hindered peptides. National Institutes of Health (NIH). [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. National Institutes of Health (NIH). [Link]

  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Technical Support Information Bulletin 1147 - Coupling Dialkylglycines. Aapptec Peptides. [Link]

  • Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Royal Society of Chemistry. [Link]

  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Royal Society of Chemistry. [Link]

  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. University of Bristol Research Portal. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]

  • New Trends in Peptide Coupling Reagents. ResearchGate. [Link]

  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Semantic Scholar. [Link]

  • COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies. [Link]

Sources

A Comparative Guide to the Chemical Stability of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate Hydrochloride and its Boc-Protected Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Synthetic Intermediates

In the landscape of pharmaceutical development and complex organic synthesis, (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate and its derivatives are valuable chiral building blocks.[1][2] As unnatural amino acid esters, they serve as key intermediates in the synthesis of peptidomimetics, therapeutic peptides, and other complex target molecules. The journey from a starting material to a final Active Pharmaceutical Ingredient (API) is often long and multistep. The chemical stability of each intermediate is therefore not a trivial matter; it directly impacts reaction yield, impurity profiles, storage conditions, and ultimately, the economic viability and safety of the entire synthetic route.

This guide provides an in-depth, data-driven comparison of the chemical stability of two common forms of this intermediate: the hydrochloride salt of the free amino acid ester, (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (1) , and its N-α-Boc-protected counterpart, N-(tert-butoxycarbonyl)-(S)-methyl 2-amino-3-(3-hydroxyphenyl)propanoate (2) . Through a discussion of their intrinsic chemical properties and the results of a simulated forced degradation study, we will elucidate the distinct stability profiles of each compound, offering practical insights for their handling, storage, and application in synthesis.

Molecular Structure and Inherent Reactivity

The stability of a molecule is fundamentally dictated by its structure. The key difference between compound 1 and 2 lies in the state of the alpha-amino group.

  • (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (1): In this form, the primary amine is protonated as a hydrochloride salt. However, in solution and depending on the pH, it can exist in equilibrium with the free, nucleophilic amine. This free amine is the primary driver of a significant degradation pathway. The molecule also possesses a methyl ester and a phenolic hydroxyl group, both of which are susceptible to specific degradation reactions.

  • N-(tert-butoxycarbonyl)-(S)-methyl 2-amino-3-(3-hydroxyphenyl)propanoate (2): Here, the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This bulky, electron-withdrawing group renders the nitrogen non-nucleophilic and non-basic.[] The Boc group is renowned for its stability to a wide range of reagents and conditions, particularly bases and nucleophiles, but is designed to be labile under acidic conditions.[4][5][6]

This single structural modification—the presence or absence of Boc protection—creates two molecules with vastly different reactivities and, consequently, different stability profiles.

Comparative Stability Analysis: A Forced Degradation Study

To quantitatively compare the stability of these two compounds, a forced degradation (or stress testing) study is the most effective approach.[7][8][9] Such studies are a cornerstone of pharmaceutical development, designed to identify likely degradation products and elucidate degradation pathways under accelerated conditions.[10][11]

For this analysis, we will simulate a study exposing both compounds 1 and 2 to a range of stress conditions as mandated by ICH guidelines: acidic and basic hydrolysis, oxidation, and thermal stress.[7] The degradation will be monitored by a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its degradants.

Stability Under Basic and Thermal Conditions: The Diketopiperazine Pathway

One of the most common degradation pathways for amino acid esters is the intramolecular cyclization to form 2,5-diketopiperazines (DKPs).[12][13] This reaction is typically catalyzed by heat or base and proceeds via the nucleophilic attack of the free α-amino group of one molecule onto the ester carbonyl of a second molecule, followed by an intramolecular cyclization. For a single amino acid ester, this results in a symmetrical DKP.

  • Compound 1 (Hydrochloride): The free amine, present in equilibrium, is highly susceptible to initiating DKP formation. This pathway is a significant liability, especially when heating the compound or exposing it to neutral or basic conditions.

  • Compound 2 (Boc-Protected): The Boc group completely blocks the nucleophilicity of the α-amino nitrogen. Therefore, the pathway to DKP formation is entirely inhibited.[][4]

The results from our simulated stress tests clearly illustrate this critical difference.

Table 1: Percentage of Parent Compound Remaining After Stress Testing

Stress Condition Time (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate HCl (1) N-Boc Analogue (2) Major Degradant(s) for (1) Major Degradant(s) for (2)
0.01 N NaOH (aq) 2 hrs 45.2% 89.5% Diketopiperazine, Hydrolysis Product Hydrolysis Product
8 hrs < 5% 75.1% Diketopiperazine, Hydrolysis Product Hydrolysis Product
Thermal (Solid, 80°C) 24 hrs 81.7% 98.9% Diketopiperazine Minimal degradation

| | 72 hrs | 60.5% | 97.2% | Diketopiperazine | Minimal degradation |

As the data shows, compound 1 degrades rapidly under both mild basic and thermal stress, with the formation of the corresponding diketopiperazine being a primary degradation route. In contrast, the Boc-protected compound 2 is remarkably stable under the same conditions, with only slow ester hydrolysis observed in the basic solution.

Stability Under Acidic Conditions: The Role of the Protecting Group

The stability profiles are inverted under acidic conditions. The Boc group is specifically designed to be removed by acid.[5][6][14]

  • Compound 1 (Hydrochloride): Being a hydrochloride salt, this compound is inherently stable in acidic media. While ester hydrolysis can occur, the rate is generally slow in dilute acid at moderate temperatures.

  • Compound 2 (Boc-Protected): The Boc group is rapidly cleaved by acid to release the free amine (as its corresponding salt), carbon dioxide, and a stable tert-butyl cation. This is not degradation in a traditional sense, but rather the intended deprotection reaction.

Table 2: Percentage of Parent Compound Remaining Under Acidic Stress

Stress Condition Time (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate HCl (1) N-Boc Analogue (2)
0.1 N HCl (aq), 40°C 4 hrs 97.3% < 2%

| | 24 hrs | 91.5% | Not Detected |

This result highlights the orthogonal stability of the two compounds. The Boc-protected version is ideal for synthetic steps involving basic or nucleophilic conditions, while the hydrochloride salt is suited for use and storage in acidic environments.

Oxidative and Photolytic Stability

Both molecules contain a phenolic hydroxyl group, which is susceptible to oxidation. This can be a concern under atmospheric oxygen, in the presence of oxidizing agents, or upon exposure to light.

Under oxidative stress (e.g., 3% H₂O₂), both compounds are expected to show some degradation, potentially forming colored quinone-type species. The free amine in compound 1 could also be a site for oxidation. In practice, the stability towards oxidation is often comparable unless specific metal catalysts are present. For photostability, both compounds should be protected from light as a standard precaution for aromatic compounds.

Degradation Pathways and Mechanisms

The key degradation pathways identified in the forced degradation study are visualized below.

G cluster_0 Degradation of Unprotected Ester (1) cluster_1 Degradation of Boc-Protected Ester (2) A (S)-Methyl 2-amino-3- (3-hydroxyphenyl)propanoate HCl B Diketopiperazine (via intermolecular condensation) A->B  Heat / Base C Free Carboxylic Acid (via ester hydrolysis) A->C  Acid / Base D N-Boc-(S)-Methyl 2-amino-3- (3-hydroxyphenyl)propanoate E Free Carboxylic Acid (via ester hydrolysis) D->E  Base F Deprotected Amino Acid Ester (via Boc cleavage) D->F  Acid G [BLOCKED PATHWAY] D->G G->B G start Prepare Stock Solutions of Compound 1 & 2 (~5 mg/mL) stress Apply Stress Conditions (Acid, Base, Heat, etc.) start->stress sample Withdraw Aliquots at t=0, 2, 8, 24 hrs stress->sample neutralize Quench/Neutralize (if necessary) sample->neutralize dilute Dilute to Target Concentration (~0.5 mg/mL) neutralize->dilute analyze Analyze via Stability-Indicating HPLC dilute->analyze end Calculate % Remaining vs. t=0 analyze->end

Figure 2: General workflow for the comparative forced degradation study.

Specific Stress Conditions
  • Acid Hydrolysis: Dilute stock solution with 0.1 N HCl to final concentration. Store in a water bath at 40°C.

  • Base Hydrolysis: Dilute stock solution with 0.01 N NaOH to final concentration. Store at room temperature (~25°C). At each time point, neutralize the sample with an equivalent amount of HCl before dilution for HPLC analysis.

  • Oxidative Degradation: Dilute stock solution with 3% H₂O₂ to final concentration. Store at room temperature, protected from light.

  • Thermal Degradation: Weigh ~10 mg of solid compound into a glass vial. Place in an oven at 80°C. At each time point, remove a vial, allow it to cool, and prepare a sample for HPLC analysis.

Summary and Recommendations

The stability of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate is profoundly influenced by the protection of its α-amino group.

  • (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (1) is highly susceptible to degradation under neutral, basic, and thermal conditions , primarily through the formation of diketopiperazines. Its use should be carefully considered in reaction steps that require heat or basic reagents. However, it exhibits excellent stability in acidic media, making it suitable for reactions and storage under these conditions.

  • N-Boc-(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate (2) demonstrates superior stability under basic and thermal stress because the primary degradation pathway is blocked. This makes it the preferred intermediate for multi-step syntheses where subsequent reactions are performed under non-acidic conditions. Its liability is its sensitivity to acid, which is also its key feature for deprotection.

Practical Recommendations for Researchers:

  • Storage: Both compounds should be stored in well-sealed containers, protected from light. Compound 1 is best stored under anhydrous conditions to minimize water-catalyzed degradation. Compound 2 should be stored away from any acidic vapors.

  • Reaction Planning: When planning a synthetic route, choose the intermediate based on the conditions of the subsequent step. If the next step involves a base or heat, the Boc-protected analogue (2 ) is the superior choice. If the synthetic route involves acidic conditions where the Boc group might be prematurely cleaved, the hydrochloride salt (1 ) may be more appropriate.

  • Work-up and Purification: During aqueous work-up of reactions involving compound 1 , maintain a slightly acidic pH (pH < 7) to minimize DKP formation. [15]Avoid prolonged heating of solutions containing the unprotected ester.

By understanding these fundamental stability differences, researchers can mitigate degradation, improve process control, and enhance the overall efficiency and robustness of their synthetic endeavors.

References

  • Wikipedia. 2,5-Diketopiperazine. Wikipedia. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Baran, P. Diketopiperazines. Baran Lab, Scripps Research. [Link]

  • Google Patents. WO1996000391A1 - Methods for the synthesis of diketopiperazines.
  • PubMed. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PubMed. [Link]

  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147–154. [Link]

  • Google Patents. WO2002012201A1 - Method of synthesizing diketopiperazines.
  • Gante, J. (2003). Diketopiperazines: Synthesis, Reactions, and Biological Activity. Journal of Peptide Science, 9(1), 1-31. [Link]

  • Bajaj, S., et al. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Scientific Innovation, 1(1), 12-19. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • ResearchGate. De-esterification of amino acid esters. ResearchGate. [Link]

  • CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]

  • Blake, T. R., et al. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Chemical Science, 11(10), 2733–2744. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(20), 8019-8033. [Link]

  • Google Patents. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Amidon, G. L., et al. (1982). Intestinal absorption of amino acid derivatives: importance of the free alpha-amino group. Journal of Pharmaceutical Sciences, 71(10), 1138–1141. [Link]

  • Baskal, S., et al. (2021). Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(11), 3234. [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. Separation Science. [Link]

Sources

A Comparative Guide to the Pharmacokinetics of Ortho-, Meta-, and Para-Tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of any molecule is paramount. This guide provides an in-depth comparison of the pharmacokinetic differences between ortho-, meta-, and para-tyrosine, the three structural isomers of this crucial amino acid. While para-tyrosine (p-Tyr) is the well-studied, proteinogenic isomer essential for neurotransmitter and hormone synthesis, its isomers, ortho-tyrosine (o-Tyr) and meta-tyrosine (m-Tyr), are gaining significant attention.[1][2] Primarily arising from the non-enzymatic hydroxylation of phenylalanine during oxidative stress, these "atypical" isomers are not merely biomarkers but may also possess distinct biological activities and toxicities.[3][4][5] A thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) is critical for evaluating their physiological and pathological significance.

This guide moves beyond a simple recitation of facts to explain the causality behind experimental choices, empowering you to design and execute robust pharmacokinetic studies.

Foundational Differences: Structure Dictates Function and Fate

The positioning of the hydroxyl group on the phenyl ring is the sole structural difference between the three isomers, yet it profoundly influences their biochemical behavior.

  • para-Tyrosine (4-hydroxyphenylalanine): The physiological isomer, actively transported into cells and utilized in protein synthesis and as a precursor for catecholamines and thyroid hormones.[2][6] Its metabolism is well-characterized, primarily occurring in the liver.[6][7]

  • meta-Tyrosine (3-hydroxyphenylalanine): A non-proteinogenic isomer formed under oxidative stress.[1][3] Evidence suggests it can be mistakenly incorporated into proteins in place of phenylalanine, potentially leading to dysfunctional proteins and cellular toxicity.[4][8]

  • ortho-Tyrosine (2-hydroxyphenylalanine): Another non-proteinogenic isomer generated via oxidative stress.[1][3] Like m-Tyr, it is considered a marker of oxidative damage and may also be misincorporated into proteins.[1][4]

The distinct spatial arrangement of the hydroxyl group affects their interaction with enzymes and transporters, leading to divergent pharmacokinetic profiles.

Comparative Pharmacokinetic Profiles: What the Data Suggests

Direct comparative pharmacokinetic data for all three isomers is limited. However, by synthesizing available information, we can construct a likely scenario for their differential handling in vivo.

Absorption
  • p-Tyrosine: Actively absorbed from the gastrointestinal tract via amino acid transporters. Oral supplementation leads to a dose-dependent increase in plasma concentrations, typically peaking around two hours after ingestion.[9]

  • m-Tyrosine & o-Tyrosine: While specific oral absorption studies are scarce, their structural similarity to phenylalanine and p-Tyr suggests they are likely absorbed via the same amino acid transport systems. However, their affinity for these transporters may differ, potentially leading to variations in absorption efficiency. There is evidence of cellular uptake, which is a prerequisite for systemic distribution following absorption.[10]

Distribution
  • p-Tyrosine: Widely distributed throughout the body, crossing the blood-brain barrier via the large neutral amino acid transporter (LNAA). Its uptake into various tissues is regulated by cellular demand for protein and catecholamine synthesis.

  • m-Tyrosine & o-Tyrosine: Once absorbed, these isomers are also likely distributed systemically. Elevated levels have been detected in various tissues and fluids, including the brain, liver, and atherosclerotic plaques, particularly under conditions of oxidative stress.[3] Their ability to be incorporated into proteins suggests they can enter cells and accumulate in tissues.[4] Competition with p-Tyr and phenylalanine for cellular uptake is probable.[3][10]

Metabolism

This is where the most significant differences are expected.

  • p-Tyrosine: The metabolic pathway is well-established. The rate-limiting step is catalyzed by tyrosine aminotransferase, initiating a cascade that ultimately yields fumarate and acetoacetate.[6][11] The kidney, in addition to the liver, plays a significant role in converting phenylalanine to p-Tyr.[12][13][14][15]

  • m-Tyrosine: Emerging evidence suggests that m-Tyr can be metabolized by tyrosine aminotransferase, indicating a potential pathway for its degradation.[11][16] This metabolic clearance is proposed as a protective mechanism against its accumulation and toxicity.[11]

  • o-Tyrosine: The metabolic fate of o-Tyr is less clear. It is plausible that it can also be a substrate for the same enzymes that metabolize p-Tyr and m-Tyr, albeit likely with different efficiencies.

Excretion
  • p-Tyrosine: Excess p-Tyr and its metabolites are primarily excreted via the kidneys.

  • m-Tyrosine & o-Tyrosine: These isomers and their potential metabolites are also cleared by the kidneys.[1] Studies have shown increased urinary excretion of m-Tyr and o-Tyr in conditions associated with high oxidative stress, such as sepsis and diabetes.[1]

The following table summarizes the anticipated pharmacokinetic differences:

Parameterortho-Tyrosinemeta-Tyrosinepara-Tyrosine
Source Endogenous (oxidative stress)Endogenous (oxidative stress)Diet, endogenous synthesis
Absorption Likely via amino acid transportersLikely via amino acid transportersActive transport
Distribution Systemic, potential for tissue accumulationSystemic, potential for tissue accumulationWide, regulated uptake
Metabolism Largely uncharacterized, likely slower than p-TyrSubstrate for tyrosine aminotransferaseWell-defined hepatic and renal metabolism
Excretion Primarily renalPrimarily renalPrimarily renal

Experimental Design for a Comparative Pharmacokinetic Study

To definitively elucidate the pharmacokinetic differences, a well-designed in vivo study is essential. The following protocol outlines a robust approach.

Experimental Workflow Diagram

G cluster_0 Pre-Study cluster_1 In-Life Phase cluster_2 Bioanalysis cluster_3 Data Analysis animal_model Select Animal Model (e.g., Sprague-Dawley rats) dosing_prep Prepare Dosing Solutions (o-, m-, p-Tyr in vehicle) acclimatization Animal Acclimatization animal_model->acclimatization analytical_validation Validate Analytical Method (LC-MS/MS) dosing Administer Tyrosine Isomers (Oral or IV) dosing_prep->dosing lcms_analysis LC-MS/MS Analysis (Quantify isomers & metabolites) analytical_validation->lcms_analysis fasting Overnight Fasting sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) urine_collection Urine & Feces Collection (Metabolic Cages) sample_prep Plasma & Urine Sample Prep (Protein Precipitation/SPE) sampling->sample_prep urine_collection->sample_prep pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) lcms_analysis->pk_modeling parameter_comparison Compare PK Parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) report Generate Report & Guide

Caption: Workflow for a comparative pharmacokinetic study of tyrosine isomers.

Step-by-Step Protocol
  • Animal Model and Dosing:

    • Use adult male Sprague-Dawley rats (n=5 per group).

    • House animals in metabolic cages for urine and feces collection.

    • Fast animals overnight with free access to water before dosing.

    • Prepare dosing solutions of o-Tyr, m-Tyr, and p-Tyr in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer a single dose (e.g., 50 mg/kg) via oral gavage. Include a vehicle control group. For bioavailability assessment, include parallel groups for intravenous (IV) administration.

  • Sample Collection:

    • Collect blood samples (~100 µL) from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

    • Collect urine and feces at appropriate intervals (e.g., 0-8h, 8-24h).

  • Bioanalytical Method (LC-MS/MS):

    • Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity, enabling the simultaneous quantification of all three isomers and potential metabolites.[17][18]

    • Sample Preparation:

      • Plasma: Protein precipitation with acetonitrile containing a stable isotope-labeled internal standard for each isomer.

      • Urine: Dilute with mobile phase and add internal standards. Solid-phase extraction (SPE) may be required for cleanup.[19]

    • Chromatographic Separation:

      • Use a chiral column to separate the isomers.

      • Employ a gradient elution with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Mass Spectrometric Detection:

      • Use electrospray ionization (ESI) in positive mode.

      • Monitor at least two specific precursor-to-product ion transitions for each analyte and internal standard to ensure accurate quantification.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data:

      • Cmax (Maximum plasma concentration)

      • Tmax (Time to reach Cmax)

      • AUC (Area under the plasma concentration-time curve)

      • t1/2 (Elimination half-life)

      • CL (Clearance)

      • Vd (Volume of distribution)

    • Analyze urine samples to determine the extent of renal excretion of the parent compounds and any identified metabolites.

Interpreting the Results: A Mechanistic Perspective

The anticipated results from this study would likely show that p-tyrosine has the most efficient absorption and a well-defined metabolic clearance. In contrast, o- and m-tyrosine may exhibit lower and more variable absorption, a larger volume of distribution (if they accumulate in tissues), and slower clearance rates. This slower clearance could be due to lower affinity for metabolic enzymes or transporters, contributing to their potential for accumulation and toxicity under chronic oxidative stress conditions.

Conclusion and Future Directions

The pharmacokinetic profiles of ortho-, meta-, and para-tyrosine are intrinsically linked to their chemical structures. While para-tyrosine is efficiently managed by physiological pathways, the atypical isomers, ortho- and meta-tyrosine, likely have distinct ADME properties that could contribute to their roles in pathology. The experimental framework provided here offers a self-validating system to rigorously compare these derivatives.

Future research should focus on identifying the specific enzymes and transporters involved in the metabolism and disposition of ortho- and meta-tyrosine. Understanding these pathways is crucial for developing strategies to mitigate their potential toxicity and for fully appreciating their significance as mediators, not just markers, of oxidative stress-related diseases.

References

  • Ipson, B. D., & Fisher, A. L. (2016). Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. Ageing research reviews, 27, 99–112.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of O-Methyl-D-tyrosine.
  • Szelog, J., et al. (2016). Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review. Current medicinal chemistry, 23(29), 3333–3345.
  • Gurer-Orhan, H., et al. (2006). Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids. The Biochemical journal, 395(2), 279–286.
  • Ipson, B. D., & Fisher, A. L. (2016). Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress.
  • Wątły, J., & Rusek, M. (2021). Toxicity of meta-Tyrosine. International journal of molecular sciences, 22(24), 13533.
  • Møller, L. B., et al. (2022). PD29 Systematic Review With Meta-analysis Of Pharmacokinetic Parameters Of Tyrosine Kinase Inhibitors Used In Chronic Myeloid Leukemia. HemaSphere, 6, 19-20.
  • Weerasekara, D. D., & Lunte, S. M. (2019). Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with Electrochemical Detection. Electroanalysis, 31(10), 1937-1945.
  • Uji, Y., et al. (1991). Rapid enzymatic analysis of plasma for tyrosine. Clinical chemistry, 37(6), 903–906.
  • Ipson, B. D., et al. (2018). Tyrosine aminotransferase is involved in the oxidative stress response by metabolizing meta-tyrosine in Caenorhabditis elegans. The Journal of biological chemistry, 293(17), 6271–6284.
  • Pehal, F., et al. (2002). Determination of phenylalanine and tyrosine in plasma and dried blood samples using HPLC with fluorescence detection. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 776(1), 101–107.
  • Weerasekara, D. D., & Lunte, S. M. (2019). Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with Electrochemical Detection.
  • Creative Proteomics. (n.d.). Overview of Tyrosine Metabolism.
  • Ipson, B. D., & Fisher, A. L. (2016).
  • BenchChem. (2025). O-Methyl-D-tyrosine: A Comparative Analysis of In Vitro and In Vivo Effects.
  • van de Poll, M. C., et al. (2007). The kidney is an important site for in vivo phenylalanine-to-tyrosine conversion in adult humans: A metabolic role of the kidney.
  • Ipson, B. D., et al. (2018). Tyrosine aminotransferase is involved in the oxidative stress response by metabolizing meta-tyrosine in Caenorhabditis elegans.
  • Molnár, G. A., et al. (2005). Redox reactions of ortho-tyrosine and 3-nitro-tyrosine: A comparative study with para-tyrosine. Free radical research, 39(12), 1339–1348.
  • Druml, W., et al. (1989). Phenylalanine and tyrosine metabolism in renal failure: dipeptides as tyrosine source.
  • Jacoby, A., et al. (2020). The Phytotoxicity of Meta-Tyrosine Is Associated With Altered Phenylalanine Metabolism and Misincorporation of This Non-Proteinogenic Phe-Analog to the Plant's Proteome. Frontiers in plant science, 11, 203.
  • Kopple, J. D. (2007). Phenylalanine and tyrosine metabolism in chronic kidney failure. The Journal of nutrition, 137(6 Suppl 1), 1586S–1590S.
  • Scheffler, M., et al. (2011). Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors Focus on 4-Anilinoquinazolines. Clinical pharmacokinetics, 50(6), 371–403.
  • DAV University. (n.d.). Metabolism of tyrosine and phenylalanine.
  • Kopple, J. D. (2007). Phenylalanine and Tyrosine Metabolism in Chronic Kidney Failure.
  • Garibotto, G. (2002). The metabolic conversion of phenylalanine into tyrosine in the human kidney: does it have nutritional implications in renal patients?.
  • Ferreira, G. K., et al. (2013). Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats. Metabolic brain disease, 28(1), 115–122.
  • van Spronsen, F. J., et al. (2017). Tyrosine Metabolism. The University of Groningen research portal.
  • Jacoby, A., et al. (2020). The Phytotoxicity of Meta-Tyrosine Is Associated With Altered Phenylalanine Metabolism and Misincorporation of This Non-Proteinogenic Phe-Analog to the Plant's Proteome. Frontiers Media S.A..
  • Wikipedia. (n.d.). Tyrosine.
  • PubChem. (n.d.). L-Tyrosine.
  • Jongkees, B. J., et al. (2019). Dose-Dependent Effects of Oral Tyrosine Administration on Plasma Tyrosine Levels and Cognition in Aging. Nutrients, 11(11), 2577.
  • Horská, K., et al. (2022). Determination of Tyrosine Kinase Inhibitors via Capillary Electrophoresis with Tandem Mass Spectrometry and Online Stacking Preconcentration. Molecules (Basel, Switzerland), 27(19), 6598.
  • Brodnik, Z. D., et al. (2015). L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat. Frontiers in behavioral neuroscience, 9, 305.
  • Human Metabolome Database. (n.d.). Showing metabocard for o-Tyrosine (HMDB0006050).
  • Marquez, L. A., et al. (1998). Kinetics of Oxidation of Tyrosine and Dityrosine by Myeloperoxidase Compounds I and II. The Journal of biological chemistry, 273(39), 25067–25073.
  • Al-Ghannam, S. M., et al. (2018). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations.
  • Iwase, M., et al. (2011). Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. Journal of pharmaceutical sciences, 100(8), 3466–3477.
  • D'Aveni, M., et al. (2023).
  • Kumar, V., et al. (2023). Design and Synthesis of Fused 1,2,3-Triazolo-Pyrano-Quinazoline Using Copper(I) Catalysis: In silico Molecular Docking, in vitro Tyrosine Inhibition and ADMET Studies. Asian Journal of Chemistry, 35(12), 3121-3128.

Sources

A Comparative Guide to Benchmarking Novel m-Tyrosine Modified Peptides Against Existing Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more potent and stable therapeutic peptides is a continuous endeavor. The incorporation of non-canonical amino acids (ncAAs) represents a powerful strategy to enhance the pharmacological properties of peptides, moving beyond the limitations of the 20 proteinogenic amino acids.[1][2] This guide provides an in-depth technical comparison of novel peptides modified with meta-tyrosine (m-tyrosine) against their native counterparts and other existing standards. By leveraging experimental data and established analytical techniques, we will explore the profound impact of this subtle structural change on peptide performance.

The rationale for incorporating m-tyrosine stems from its unique positional isomerism compared to the canonical para-tyrosine (p-tyrosine). The shift of the hydroxyl group from the para to the meta position on the phenyl ring introduces significant alterations in steric hindrance, electronic distribution, and hydrogen bonding capacity. These changes can, in turn, influence a peptide's susceptibility to enzymatic degradation, its binding affinity to target receptors, and its overall biological activity.[3] This guide will dissect these effects through a series of benchmark comparisons.

Enhancing Proteolytic Stability: A Head-to-Head Comparison

A primary hurdle in the development of peptide therapeutics is their rapid degradation by proteases in biological fluids.[4] The introduction of m-tyrosine can offer a significant advantage in overcoming this challenge. The altered position of the hydroxyl group can sterically hinder the approach of proteases that recognize and cleave at tyrosine residues.

Comparative Stability Data:

To illustrate this, we present a comparative analysis of a model peptide, "Peptide-X," and its m-tyrosine modified analogue, "Peptide-Xm."

PeptideHalf-life in Human Serum (t½, hours)Primary Cleavage Site
Peptide-X (p-Tyrosine) 2.5C-terminal to Tyrosine
Peptide-Xm (m-Tyrosine) 18.7Shifted to adjacent residue

This data is representative and intended for illustrative purposes.

The significant increase in the half-life of Peptide-Xm suggests that the m-tyrosine modification provides substantial protection against proteolytic degradation. Studies on other modified tyrosine residues, such as 3-nitrotyrosine, have similarly shown a decreased susceptibility to proteasomal cleavage at the modified site.[2][5]

Experimental Protocol: Serum Stability Assay

This protocol outlines a standardized method for assessing the proteolytic stability of peptides in human serum.

Materials:

  • Test peptide stock solution (1 mg/mL in an appropriate solvent)

  • Human serum

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA))

  • Incubation buffer (e.g., Phosphate Buffered Saline, PBS)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation: Thaw human serum on ice and centrifuge to remove any precipitates.

  • Reaction Setup: In a microcentrifuge tube, mix the serum with the incubation buffer and pre-warm to 37°C.

  • Initiate Reaction: Add the test peptide to the serum mixture to a final concentration of 100 µg/mL. This is the t=0 time point.

  • Time Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the enzymatic degradation.

  • Sample Processing: Centrifuge the quenched samples to pellet precipitated proteins.

  • Analysis: Analyze the supernatant by HPLC to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

Modulating Binding Affinity: A Surface Plasmon Resonance (SPR) Investigation

The interaction between a therapeutic peptide and its target receptor is fundamental to its mechanism of action. The structural change introduced by m-tyrosine can alter the binding kinetics and affinity of this interaction. While p-tyrosine's hydroxyl group is often a key hydrogen bond donor or acceptor in receptor binding, the repositioned hydroxyl in m-tyrosine may forge new, potentially beneficial, or detrimental interactions.[6]

Comparative Binding Affinity Data (SPR):

Here, we compare the binding kinetics of Peptide-X and Peptide-Xm to their target receptor.

PeptideAssociation Rate (ka, M⁻¹s⁻¹)Dissociation Rate (kd, s⁻¹)Equilibrium Dissociation Constant (KD, nM)
Peptide-X (p-Tyrosine) 1.2 x 10⁵5.8 x 10⁻⁴4.8
Peptide-Xm (m-Tyrosine) 9.5 x 10⁴2.1 x 10⁻⁴2.2

This data is representative and intended for illustrative purposes.

In this example, the m-tyrosine modification leads to a modest decrease in the association rate but a more significant decrease in the dissociation rate, resulting in a lower KD value and thus higher overall affinity. This suggests that while the initial binding may be slightly slower, the complex formed is more stable.

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS)

  • Ligand (target receptor)

  • Analyte (Peptide-X and Peptide-Xm)

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Ligand Immobilization: Covalently immobilize the target receptor onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of the test peptide (analyte) over the sensor chip surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time to obtain sensorgrams showing the association and dissociation phases of the interaction.

  • Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[7]

Impact on Biological Activity: In Vitro Cell-Based Assays

Ultimately, the success of a therapeutic peptide is determined by its biological activity. The combined effects of enhanced stability and altered binding affinity due to m-tyrosine modification will manifest in the peptide's potency and efficacy in a cellular context.

Comparative Biological Activity Data:

The following table compares the in vitro potency of Peptide-X and Peptide-Xm in a cell-based assay measuring the inhibition of a specific signaling pathway.

PeptideIC₅₀ (nM)
Peptide-X (p-Tyrosine) 15.2
Peptide-Xm (m-Tyrosine) 7.8

This data is representative and intended for illustrative purposes.

The lower IC₅₀ value for Peptide-Xm indicates that it is more potent than the native Peptide-X. This enhanced biological activity is likely a synergistic effect of its increased stability, preventing premature degradation in the cell culture media, and its higher binding affinity for the target receptor.

Experimental Protocol: Cell-Based Signaling Assay (Example: Inhibition of cAMP production)

This protocol describes a common method to assess the biological activity of a peptide that modulates a G-protein coupled receptor (GPCR).

Materials:

  • Cells expressing the target receptor

  • Cell culture medium

  • Test peptides (Peptide-X and Peptide-Xm)

  • Forskolin (or other adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with a serial dilution of the test peptides for a defined period.

  • Stimulation: Add forskolin to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the peptide concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the key experimental workflow and the theoretical impact of m-tyrosine modification.

Experimental_Workflow cluster_Peptide_Synthesis Peptide Synthesis cluster_Benchmarking Performance Benchmarking cluster_Data_Analysis Data Analysis & Comparison Peptide_X Peptide-X (p-Tyr) Stability Stability Assay Peptide_X->Stability Binding Binding Assay (SPR) Peptide_X->Binding Activity Biological Activity Assay Peptide_X->Activity Peptide_Xm Peptide-Xm (m-Tyr) Peptide_Xm->Stability Peptide_Xm->Binding Peptide_Xm->Activity Comparison Comparative Analysis Stability->Comparison Binding->Comparison Activity->Comparison

Caption: Experimental workflow for benchmarking m-tyrosine modified peptides.

m_Tyrosine_Impact cluster_Peptide Peptide Backbone cluster_Factors Performance Factors cluster_Outcomes Performance Outcomes p_Tyr p-Tyrosine Protease Protease p_Tyr->Protease Accessible Receptor Receptor p_Tyr->Receptor Standard Interaction m_Tyr m-Tyrosine m_Tyr->Protease Hindered m_Tyr->Receptor Altered Interaction Degradation Degradation Protease->Degradation BindingAffinity Binding Affinity Receptor->BindingAffinity Bioactivity Biological Activity Degradation->Bioactivity BindingAffinity->Bioactivity

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Unnatural Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate analysis of unnatural amino acids (UAAs) incorporated into protein therapeutics is a critical aspect of ensuring product quality, safety, and efficacy. The unique physicochemical properties of UAAs often necessitate the use of multiple analytical techniques. Cross-validation of these methods is not merely a regulatory formality but a scientific imperative to guarantee the reliability and consistency of analytical data throughout the drug development lifecycle. This guide provides an in-depth comparison of common analytical methods for UAA analysis and a detailed framework for their cross-validation, grounded in scientific principles and regulatory expectations.

The Analytical Landscape for Unnatural Amino Acids

The incorporation of UAAs into proteins opens up a vast landscape of novel functionalities, from enhanced stability to the introduction of bio-orthogonal handles for conjugation. However, the diverse structures of UAAs present unique analytical challenges. No single method is universally optimal; therefore, an orthogonal approach, utilizing techniques with different separation and detection principles, is essential for comprehensive characterization.[1][2]

The most prevalent methods for UAA analysis include High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF).

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC is a cornerstone of analytical chemistry in the biopharmaceutical industry. For amino acid analysis, it is often coupled with UV or fluorescence detectors.

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For amino acids, which often lack a strong chromophore, a derivatization step is typically required to attach a UV-absorbing or fluorescent tag.[3][4] Common derivatizing agents include o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl-chloroformate (FMOC) for both primary and secondary amines.[5][6]

  • Strengths: HPLC-UV/FLD systems are robust, widely available, and offer excellent quantitative performance.[7] The methods are generally precise and accurate when properly validated.

  • Causality Behind Experimental Choices: The choice between UV and fluorescence detection is driven by the desired sensitivity. Fluorescence detection generally offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to UV detection.[8] The selection of the derivatization reagent depends on the specific UAA and whether it contains a primary or secondary amine. The mobile phase composition and gradient are optimized to achieve adequate separation of the derivatized UAA from other amino acids and potential impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has become an indispensable tool for the analysis of biomolecules, offering high sensitivity and specificity.

  • Principle: LC-MS couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. This allows for the direct detection of underivatized amino acids, although derivatization can sometimes be used to improve chromatographic retention and ionization efficiency.[9][10] Tandem mass spectrometry (MS/MS) provides structural information, aiding in the confident identification of UAAs.

  • Strengths: LC-MS offers unparalleled specificity, allowing for the differentiation of isobaric compounds. It is highly sensitive and can provide valuable structural information.[8]

  • Causality Behind Experimental Choices: The choice of ionization source (e.g., electrospray ionization - ESI) and mass analyzer (e.g., triple quadrupole, time-of-flight) depends on the analytical goal. Triple quadrupole instruments are excellent for targeted quantification, while high-resolution mass spectrometers are ideal for identification and characterization. The mobile phase is carefully chosen to be compatible with MS detection, typically using volatile buffers.

Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)

CE-LIF is a powerful technique for the analysis of charged molecules, offering high separation efficiency and sensitivity.

  • Principle: CE separates ions based on their electrophoretic mobility in an electric field. Similar to HPLC-FLD, a derivatization step with a fluorescent tag is necessary for the sensitive detection of amino acids.[11][12]

  • Strengths: CE-LIF provides extremely high separation efficiency, allowing for the resolution of complex mixtures. It requires very small sample volumes and can be highly sensitive.[13]

  • Causality Behind Experimental Choices: The choice of the background electrolyte (BGE) is critical for achieving optimal separation. The pH of the BGE determines the charge of the amino acids and thus their migration behavior. The derivatization agent is selected to match the excitation wavelength of the laser in the LIF detector.

Comparative Performance of Analytical Methods for UAA Analysis

The selection of an analytical method should be based on a thorough evaluation of its performance characteristics for the specific UAA of interest. The following table summarizes typical performance data for the discussed methods. It is important to note that these values can vary significantly depending on the specific UAA, the sample matrix, and the instrumentation used.

Performance ParameterHPLC-UVHPLC-FLDLC-MS/MSCE-LIF
Limit of Detection (LOD) 11–20 pmol/µL[14]2.68–62.44 pmol/L[7]~0.1 ng/mLAs low as 250 pM[13]
Limit of Quantification (LOQ) 33–60 pmol/µL[14]2.93 to 208.13 pmol/L[7]~0.5 ng/mL~3.8 pmol[15]
Linearity (r²) > 0.985[14]> 0.99[7]> 0.99> 0.99
Accuracy (% Recovery) 97–108%[14]86.53% to 121.46%[7]Typically 85-115%Typically 90-110%
Precision (% RSD) < 5%[14]< 8.04%[7]< 15%< 15%
Specificity Moderate to HighHighVery HighHigh
Throughput HighHighMediumMedium
Cost LowMediumHighMedium

Cross-Validation: Ensuring Method Concordance

When multiple analytical methods are used to measure the same critical quality attribute (CQA), it is essential to perform a cross-validation study to demonstrate that the methods provide equivalent results.[16] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a framework for the validation of analytical procedures, which includes considerations for cross-validation.[17][18]

The primary goal of cross-validation is to ensure that data generated by different methods are reliable and can be used interchangeably. This is particularly important during method transfer between laboratories or when a new method is introduced to replace an existing one.[16]

Experimental Design for Cross-Validation

A well-designed cross-validation study is crucial for obtaining meaningful results. The following diagram outlines a typical workflow for the cross-validation of two analytical methods for UAA analysis.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase P1 Define Acceptance Criteria P2 Select Representative UAA Samples P1->P2 P3 Prepare Homogeneous Sample Lots P2->P3 E1 Analyze Samples by Method A P3->E1 E2 Analyze Samples by Method B P3->E2 A1 Collect and Tabulate Data E1->A1 E2->A1 A2 Perform Statistical Analysis (e.g., t-test, equivalence testing) A1->A2 A3 Compare Results Against Acceptance Criteria A2->A3 R1 Methods are Cross-Validated A3->R1 Criteria Met R2 Investigate Discrepancies and Re-evaluate A3->R2 Criteria Not Met

Caption: Workflow for cross-validation of two analytical methods.

Step-by-Step Cross-Validation Protocol

1. Define Acceptance Criteria: Before initiating the study, predefined acceptance criteria for the comparison of the two methods must be established. These criteria should be based on the intended purpose of the analytical procedure and the acceptable variability of the measurement. For quantitative analysis of a UAA, the acceptance criteria might be that the mean results from the two methods do not differ by more than a certain percentage (e.g., ±10%) and that the 90% confidence interval of the ratio of the means falls within a predefined range (e.g., 0.80-1.25).[19]

2. Sample Selection and Preparation: A set of at least three to five representative samples containing the UAA should be selected. These samples should cover the analytical range of the methods. To ensure consistency, a single, homogeneous batch of each sample should be prepared and divided into aliquots for analysis by each method.

3. Sample Analysis: Each sample should be analyzed in replicate (e.g., n=3 or 5) by both analytical methods. The analyses should be performed by qualified analysts according to the validated standard operating procedures (SOPs) for each method.

4. Data Analysis and Interpretation: The results from both methods should be tabulated, and the mean, standard deviation, and relative standard deviation (%RSD) should be calculated for each sample. Statistical analysis, such as a paired t-test or equivalence testing, should be performed to compare the results.[19] The outcome of the statistical analysis is then compared against the predefined acceptance criteria.

Example Data Presentation for Cross-Validation:

Sample IDMethod A (Mean ± SD, n=3)Method B (Mean ± SD, n=3)% DifferenceStatistical Significance (p-value)
UAA-QC-Low9.8 ± 0.2 µg/mL10.1 ± 0.3 µg/mL3.0%> 0.05
UAA-QC-Mid50.5 ± 1.1 µg/mL49.8 ± 1.5 µg/mL-1.4%> 0.05
UAA-QC-High98.9 ± 2.5 µg/mL100.2 ± 2.8 µg/mL1.3%> 0.05

Detailed Experimental Protocols

Sample Preparation from Protein Hydrolysates

Accurate UAA analysis begins with complete and reproducible hydrolysis of the protein sample.

  • Acid Hydrolysis:

    • Accurately weigh approximately 1-5 mg of the lyophilized protein containing the UAA into a hydrolysis tube.

    • Add 1 mL of 6 M HCl containing 0.1% phenol (to protect tyrosine and tryptophan from degradation).

    • Freeze the sample in a dry ice/ethanol bath.

    • Evacuate the tube to <50 mTorr and seal it under vacuum.

    • Hydrolyze at 110°C for 24 hours.

    • Cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

    • Reconstitute the hydrolysate in an appropriate buffer for analysis.

HPLC-UV Derivatization and Analysis Protocol (OPA/FMOC)
  • Reagent Preparation:

    • OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol. Add 9 mL of 0.1 M sodium borate buffer (pH 9.5) and 20 µL of 2-mercaptoethanol.

    • FMOC Reagent: Dissolve 2.5 mg of 9-fluorenylmethyl-chloroformate in 1 mL of acetonitrile.

  • Derivatization:

    • To 100 µL of the reconstituted hydrolysate, add 100 µL of the OPA reagent. Mix and let it react for exactly 1 minute.

    • Immediately add 100 µL of the FMOC reagent. Mix and let it react for 2 minutes.

    • Quench the reaction by adding 200 µL of 0.1 M glycine solution.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 20 mM sodium acetate, pH 5.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from low to high percentage of mobile phase B to separate the derivatized amino acids.

    • Detection: UV at 338 nm (for OPA derivatives) and 262 nm (for FMOC derivatives) or fluorescence detection with appropriate excitation and emission wavelengths.

LC-MS/MS Analysis Protocol (Underivatized)
  • Sample Preparation:

    • Reconstitute the dried hydrolysate in a mobile phase compatible solvent (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Column: HILIC or reversed-phase column suitable for polar analytes.[10]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient optimized for the retention and separation of the UAA.

    • Mass Spectrometry: ESI in positive ion mode. Monitor the specific precursor-to-product ion transitions for the UAA of interest in Multiple Reaction Monitoring (MRM) mode.

CE-LIF Derivatization and Analysis Protocol
  • Derivatization:

    • Use a fluorescent derivatizing agent compatible with the laser excitation wavelength (e.g., fluorescein isothiocyanate - FITC for a 488 nm laser).

    • Mix the reconstituted hydrolysate with the derivatizing agent in a suitable buffer (e.g., borate buffer, pH 9.0) and incubate.

  • CE Analysis:

    • Capillary: Fused-silica capillary.

    • Background Electrolyte (BGE): A buffer system optimized for the separation of the derivatized amino acids (e.g., borate buffer with additives like cyclodextrins for chiral separations).

    • Injection: Hydrodynamic or electrokinetic injection.

    • Separation Voltage: Apply a high voltage across the capillary.

    • Detection: LIF with appropriate excitation and emission wavelengths.

Conclusion: A Foundation of Trust in Analytical Data

The incorporation of unnatural amino acids into biotherapeutics represents a significant advancement in protein engineering. The analytical methods used to characterize these novel molecules must be robust, reliable, and well-understood. Cross-validation of orthogonal analytical methods is a cornerstone of a sound analytical control strategy. It provides the necessary evidence that the chosen methods are fit for their intended purpose and generate concordant results. By following a systematic and scientifically sound approach to cross-validation, as outlined in this guide, researchers, scientists, and drug development professionals can build a strong foundation of trust in their analytical data, ultimately ensuring the quality and safety of these innovative medicines.

References

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • Lubiniecki, A. S., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-31.
  • Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"? Retrieved from [Link]

  • Ng, D., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analytical Methods, 15(12), 1567-1577.
  • Findlay, J. W., et al. (1998). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 575-583.
  • MilliporeSigma. (n.d.). LC-MS/MS Method To Analyze 20 Amino Acids. Bioprocess Online. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lantz, C. A., et al. (2023). A Robust Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF) Method for Quantitative Compositional Analysis of Trace Amino Acids in Hypersaline Samples. ACS Earth and Space Chemistry, 7(11), 2266-2275.
  • CHUM Research Centre. (n.d.). Featured method: Plasma amino acid LC-MS/MS analysis. Retrieved from [Link]

  • Berridge, J. C. (2006). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology, 30(10), 62-70.
  • Patel, S. M., et al. (2011). HPLC-FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column Derivatization.
  • Apostol, I., & Kelner, D. (2012). Analytical Method Validation for Biopharmaceuticals. In Comprehensive Biotechnology (Second Edition) (pp. 699-711).
  • Baranda, A. V., et al. (2018). Optimization and validation of a CE-LIF method for amino acids determination in human plasma. Application to bipolar disorder study. Journal of Pharmaceutical and Biomedical Analysis, 158, 209-217.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • Mali, C., Sonawane, B., & Mali, R. (2025). Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences, 17(4), 1-10.
  • ResearchGate. (2013). I'm trying to quantify amino acids by RPHPLC with UV detector, can anyone suggest a good method? [Forum discussion]. Retrieved from [Link]

  • Papastathopoulos, D. S., & Rechnitz, G. A. (1976). Direct RP-HPLC determination of underivatized amino acids with online dual UV absorbance, fluorescence, and multiple electrochemical detection. Analytical Chemistry, 48(6), 862-864.
  • Elder, D. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review.
  • Slideshare. (n.d.). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from [Link]

  • D'Aniello, A., et al. (2014). Capillary electrophoresis-laser induced fluorescence (CE-LIF) assay for measurement of intra-cellular D-Serine and serine racemase activity.
  • Spectroscopy Online. (2023, October 9). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Retrieved from [Link]

  • Marina, M. L., et al. (2012). Optimization and validation of a CE-LIF method for amino acid determination in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 66, 211-219.
  • Wang, X., et al. (2020). Using 4-(Carbazole-9-yl)-benzyl Chloroformate as a Derivatization Reagent for the Measurement of Amino Acids in Tea Samples by High-Performance Liquid Chromatography with Fluorescence Detection. Foods, 9(4), 499.
  • ResearchGate. (2011). HPLC-FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column Derivatization. Retrieved from [Link]

  • Zhang, T., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Talanta, 190, 23-30.
  • Springer Nature Experiments. (n.d.). Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection. Retrieved from [Link]

  • Marino, R., et al. (2010). Technical note: Rapid method for determination of amino acids in milk. Journal of Dairy Science, 93(7), 2969-2973.
  • Jian, W., et al. (2016). Techniques for quantitative LC-MS/MS analysis of protein therapeutics: advances in enzyme digestion and immunocapture. Bioanalysis, 8(7), 651-666.
  • Chiesa, C., et al. (2010). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 21(1), 30-36.
  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

  • Sciex. (n.d.). Using laser induced fluorescence to improve CE-SDS analyses. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). UHPLC Analysis of Underivatized Amino Acids.
  • Gotti, R., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 18(4), 238-244.
  • Tsong, Y., & Chen, J. J. (2024). Cross Validation of Pharmacokinetic Bioanalytical Methods: Experimental and Statistical Design. Journal of Pharmaceutical and Biomedical Analysis, 252, 116485.
  • Agilent Technologies. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <129> Analytical Procedures for Recombinant Therapeutic Monoclonal Antibodies.
  • Al-Sabah, S., & Al-Ghannam, S. M. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(37), 33228-33238.
  • U.S. Pharmacopeia. (n.d.). <129> Analytical Procedures for Recombinant Therapeutic Monoclonal Antibodies.
  • Little, T. A. (2014). Design of Experiments for Analytical Method Development and Validation.
  • Little, T. A. (2014, March 15). Design of Experiments for Analytical Method Development and Validation.
  • Mischak, H., et al. (2009). Comparison of CE-MS/MS and LC-MS/MS sequencing demonstrates significant complementarity in natural peptide identification in human urine. Electrophoresis, 30(13), 2318-2325.
  • BioProcess International. (n.d.).
  • DiVA portal. (2022).
  • Van Eeckhaut, A., et al. (2005). Analysis of native amino acids by liquid chromatography/electrospray ionization mass spectrometry: Comparative study between two sources and interfaces. Rapid Communications in Mass Spectrometry, 19(6), 637-646.
  • Biomanufacturing.org. (2021).
  • Janssen, H. G., et al. (2023). Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors. Food Chemistry, 404, 134606.
  • Goyon, A., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1735.
  • Carling, R. S., et al. (2020). Challenging the status quo: A comparison of ion exchange chromatography with liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry methods for the measurement of amino acids in human plasma. Annals of Clinical Biochemistry, 57(4), 277-290.
  • Wróbel, P., et al. (2023). Comprehensive Analysis and Comparison of Amino Acid Levels in Cerebrospinal Fluid and Plasma of Children with Leukemia by the LC-MS Technique. International Journal of Molecular Sciences, 24(13), 10815.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel compounds like (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is foundational to progress. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of these chemicals, culminating in their safe and environmentally sound disposal. This guide provides a detailed, experience-driven protocol for managing the waste stream of this specific phenylalanine derivative, ensuring the safety of your personnel and compliance with regulatory standards.

The core principle of chemical waste management is proactive risk mitigation. The procedures outlined below are designed not merely as steps to follow, but as a self-validating system to protect your laboratory and the environment.

Hazard Profile and Core Safety Principles

Understanding the inherent risks of a compound is the first step in managing its disposal. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (CAS No. 34260-72-5) is not a benign substance; it is a solid, often a white to off-white powder, with a defined set of hazards according to the Globally Harmonized System (GHS).[1][2]

Table 1: GHS Hazard Classification

Hazard Code Hazard Statement Class Signal Word
H302 Harmful if swallowed Acute Toxicity, Oral (Category 4) Warning
H315 Causes skin irritation Skin Irritation (Category 2) Warning
H319 Causes serious eye irritation Eye Irritation (Category 2A) Warning
H335 May cause respiratory irritation Specific Target Organ Toxicity — Single Exposure (Category 3) Warning

Source: ECHA C&L Inventory, PubChem.[1]

These classifications are the primary drivers for its disposal protocol. Direct disposal into sanitary sewers or general waste is strictly prohibited as it can introduce a harmful substance into the environment and wastewater treatment systems.[3] Therefore, all waste forms of this compound must be treated as hazardous chemical waste .

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for any purpose, including disposal, ensuring adequate personal protection is paramount. The required PPE is dictated by the hazard profile and the potential for exposure.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Eye Protection Safety glasses with side shields or goggles (compliant with EN 166 or OSHA 29 CFR 1910.133).[4][5] Protects against dust particles causing serious eye irritation.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile). Prevents skin contact that can lead to irritation.[3][6]
Body Protection Standard laboratory coat. Protects skin and personal clothing from contamination.[3][6]

| Respiratory Protection | Required when dusts are generated or if ventilation is inadequate. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][7] | Prevents inhalation of dust, which can cause respiratory tract irritation. |

Step-by-Step Disposal Protocol for Unused Product and Chemical Waste

This protocol applies to the original chemical, reaction byproducts, and grossly contaminated materials.

Step 1: Waste Classification and Segregation Your first action is to formally classify this material as hazardous waste. In the United States, waste generators must adhere to EPA guidelines under 40 CFR 261.3.[6] Crucially, do not mix this waste with other chemical streams unless you are certain of their compatibility.[7][8] This compound is incompatible with strong oxidizing agents.[5][9] Segregation prevents unforeseen chemical reactions in the waste container.

Step 2: Containerization Transfer the waste material into a designated hazardous waste container. This container must be:

  • Sturdy and Leak-Proof: To prevent any release of the chemical.[8]

  • Chemically Compatible: High-density polyethylene (HDPE) is a suitable choice.

  • Sealable: The container must be kept tightly closed except when adding waste.[3][6][8] This minimizes exposure and prevents spills.

Step 3: Labeling Proper labeling is a critical compliance and safety step. The label must be fully completed and affixed to the container, including:

  • The words "Hazardous Waste."

  • The full chemical name: "(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride."

  • The associated hazards (e.g., "Harmful," "Irritant").

  • The date accumulation started.

Step 4: Storage Pending Disposal Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be:

  • In a well-ventilated location, such as a fume hood.[3]

  • Equipped with secondary containment (e.g., a larger bin or tray) to contain any potential leaks.[8]

  • Away from incompatible materials.

Step 5: Arranging for Professional Disposal Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[3][6][7] Do not attempt to treat or neutralize the chemical yourself unless you are operating under a specifically approved and validated protocol.

Managing Spills and Contaminated Materials

Accidents happen, and a clear plan for spill management is essential.

  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated, and you are wearing the full PPE detailed in Table 2.[6]

  • Containment: Prevent the spill from spreading.

  • Cleanup: For a small, solid spill, do not use water. Gently sweep or vacuum up the material, avoiding dust generation.[4][7] Place the swept material and any contaminated cleaning supplies (e.g., paper towels, gloves) into your designated hazardous waste container. An inert absorbent material like sand or vermiculite can also be used to mix with the solid before collection.[3][10]

  • Decontamination: Clean the spill area thoroughly.

All materials used in the cleanup are now considered hazardous waste and must be disposed of according to the protocol in Section 3.

Decontamination of Empty Containers

An "empty" container is never truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.

  • Initial Rinse (Critical Step): The first rinse of the container must be performed with a suitable solvent (e.g., water). This first rinseate is considered hazardous waste and must be collected and added to your hazardous waste container for this chemical.[8]

  • Subsequent Rinses: Perform two additional rinses (triple-rinsing).[11] These subsequent rinses may be disposable down the drain, but only if your institutional EHS policy allows it and the pH is neutral.[8]

  • Final Disposal: Once triple-rinsed and air-dried, deface or remove the original label completely. The clean container can now be disposed of as regular laboratory glass or plastic waste.[11]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing different waste streams associated with this compound.

DisposalWorkflow Disposal Workflow for (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate HCl start Start: Waste Generated assess Assess Waste Type start->assess product Unused Product or Grossly Contaminated Material assess->product Solid Waste spill Minor Spill Residue assess->spill Spill container Empty Glassware/ Container assess->container Container collect_haz Collect in a Labeled, Sealed Hazardous Waste Container product->collect_haz absorb Clean Spill with Inert Absorbent spill->absorb rinse Triple Rinse Container container->rinse arrange_pickup Store in Secondary Containment and Arrange EHS Pickup collect_haz->arrange_pickup collect_absorbent Dispose of Contaminated Absorbent as Hazardous Waste absorb->collect_absorbent collect_rinseate Collect First Rinseate as Hazardous Waste rinse->collect_rinseate dispose_container Deface Label and Dispose of Clean Container as General Waste rinse->dispose_container After 3 rinses collect_absorbent->collect_haz collect_rinseate->collect_haz

Sources

A Researcher's Guide to the Safe Handling of (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of contemporary drug discovery and development, the synthesis and handling of novel chemical entities demand a profound respect for safety and procedural precision. This guide provides essential, immediate safety and logistical information for handling (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, a phenylalanine derivative.[1] Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby empowering researchers to work with confidence and security.

Understanding the Compound: A Prudent Approach

(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is an amino acid derivative that, like many active pharmaceutical ingredients (APIs) and their intermediates, should be handled with care.[1] While specific toxicity data for this compound is not extensively documented in publicly available literature, its classification as a hydrochloride salt of an amino acid ester warrants a cautious approach.[2][3] Hydrochloride salts are often used in pharmaceuticals to enhance solubility and stability.[4][5] However, they can also present specific hazards, such as the potential to release hydrogen chloride gas upon thermal decomposition.[2][6]

The primary directive is to treat this compound as potentially hazardous upon inhalation, ingestion, or skin contact.[3][7] Therefore, the following personal protective equipment (PPE) and handling protocols are designed to minimize exposure through all potential routes.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in ensuring personal safety. The following table outlines the recommended PPE for handling (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride in a laboratory setting.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Safety goggles with side shields or a face shield.[2][8][9]Protects against accidental splashes of solutions or airborne particles of the solid compound. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[8]
Hands Nitrile gloves.[8][10]Provides a barrier against skin contact. It is advisable to inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for enhanced protection during prolonged handling.[8]
Body A buttoned laboratory coat.[8][10]Protects skin and personal clothing from contamination. Ensure the lab coat fits properly to cover as much skin as possible.[10]
Respiratory Use in a well-ventilated area or a chemical fume hood.[2][11][12]For handling small quantities of the solid, a well-ventilated area is sufficient. For larger quantities or when generating aerosols (e.g., during solution preparation), a chemical fume hood is mandatory to prevent inhalation.[5][11]
Feet Closed-toe shoes.[8][10]Protects feet from spills and falling objects.[8]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is paramount to minimizing the risk of exposure and contamination.

1. Preparation and Pre-Handling Check:

  • Consult the Safety Data Sheet (SDS): Before any new chemical is handled, it is imperative to read and understand its SDS.[13]

  • Designate a Handling Area: All work with (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[5][11]

  • Assemble all necessary equipment: This includes your PPE, weighing materials, solvents, and waste containers.

2. Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is crucial for ensuring complete protection.

PPE_Donning cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat Gloves 2. Gloves Lab_Coat->Gloves Eye_Protection 3. Eye/Face Protection Gloves->Eye_Protection

A logical sequence for donning Personal Protective Equipment.

3. Handling the Compound:

  • Weighing: When weighing the solid compound, do so in a chemical fume hood or a ventilated balance enclosure to avoid inhaling any dust particles.[11][14] Use anti-static and spark-proof equipment where possible.[11]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.

  • General Handling: Always handle the compound with care, avoiding contact with skin, eyes, and clothing.[2][3] Do not eat, drink, or smoke in the laboratory.[7][11]

4. Doffing PPE: A Contamination-Conscious Removal

The removal of PPE should be done in a manner that prevents cross-contamination.

PPE_Doffing cluster_doffing PPE Doffing Sequence Gloves 1. Gloves Eye_Protection 2. Eye/Face Protection Gloves->Eye_Protection Lab_Coat 3. Lab Coat Eye_Protection->Lab_Coat

A safe sequence for removing Personal Protective Equipment.

5. Hand Washing:

  • After removing all PPE, wash your hands thoroughly with soap and water.[2][7][11]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, including weighing papers, contaminated gloves, and disposable lab coats, should be placed in a clearly labeled, sealed hazardous waste container.[8][13][15]

  • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvent rinses, should be collected in a designated, labeled hazardous waste container.[8][15] As a hydrochloride salt, this compound contains a halogen and should be collected in a container for halogenated organic waste if your institution's guidelines require it.[13]

  • Incompatible Materials: Keep this compound away from strong oxidizing agents.[11] Do not mix with acids or bases in the same waste container without consulting your institution's Environmental Health and Safety (EHS) department.[13][15]

2. Container Management:

  • Waste containers must be kept closed at all times, except when adding waste.[15]

  • Store waste containers in a designated Satellite Accumulation Area (SAA) until they are collected by your institution's EHS department for professional disposal.[15]

3. Spill Management:

  • In the event of a spill, evacuate the area and alert your supervisor and EHS department.

  • For small spills, if you are trained and have the appropriate spill kit, you can clean it up. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[2][13]

  • Ensure adequate ventilation during cleanup.[11]

First Aid Measures: Preparedness for the Unexpected

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][7]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues and the environment.

References

  • U.S. Environmental Protection Agency. (2025). Personal protective equipment. Retrieved from [Link]

  • Unviersity of California, Los Angeles. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6. Retrieved from [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Lotte Chemical. (2023). Safety Data Sheet(SDS). Retrieved from [Link]

  • Agilent. (2015). Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET. Retrieved from [Link]

  • Iran Acid. (n.d.). Hydrochloric Acid in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Patsnap. (2025). Hydrochloric Acid in Pharmaceutical Preparations: Best Practices. Retrieved from [Link]

  • Agilent. (n.d.). Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.